4-Ethoxycyclohexanone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-10-8-5-3-7(9)4-6-8/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEFFFUKMDNCBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338111 | |
| Record name | 4-Ethoxycyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23510-92-1 | |
| Record name | 4-Ethoxycyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethoxycyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethoxycyclohexanone: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-Ethoxycyclohexanone, a valuable intermediate in organic synthesis. The information is presented to support research and development activities, particularly in the fields of medicinal chemistry and materials science.
Chemical and Physical Properties
This compound, with the CAS number 23510-92-1, is a cyclic ketone featuring an ethoxy substituent at the 4-position.[1][2][3] While comprehensive experimental data for this specific compound is not widely published, its properties can be estimated based on data from closely related analogs such as 4-ethylcyclohexanone and 4-methylcyclohexanone, as well as computational predictions. It is commercially available as a solid.[2]
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 4-Ethylcyclohexanone (for comparison) | 4-Methylcyclohexanone (for comparison) |
| Molecular Formula | C8H14O2[1][2][3] | C8H14O[4] | C7H12O[5] |
| Molecular Weight | 142.20 g/mol [1][2][3] | 126.20 g/mol [4] | 112.17 g/mol [5] |
| Boiling Point | Not available | 192-194 °C[4][6] | 169-171 °C[5][7] |
| Melting Point | Solid (exact value not available)[2] | 9.25 °C (estimate)[6] | -40.6 °C[7] |
| Density | Not available | 0.895 g/mL at 25 °C[4][6] | 0.914 g/mL at 25 °C[5] |
Spectroscopic Data
Table 2: Predicted and Reference Spectroscopic Data for this compound
| Spectrum | Key Features |
| ¹H NMR | Predicted: Signals for the ethoxy group (a triplet around 1.2 ppm for -CH3 and a quartet around 3.5 ppm for -OCH2-). A multiplet around 3.6-3.8 ppm for the proton at C4. Multiple signals in the range of 1.5-2.5 ppm for the cyclohexyl ring protons. |
| ¹³C NMR | Reference Data: Carbonyl carbon (C=O) signal expected around 210 ppm. Signal for the carbon bearing the ethoxy group (C-O) around 70 ppm. Signals for the ethoxy group carbons (-OCH2- and -CH3) around 64 ppm and 15 ppm, respectively. Signals for the remaining cyclohexyl carbons between 25-45 ppm. |
| IR Spectroscopy | Reference Data: A strong absorption band characteristic of a ketone C=O stretch is expected around 1715-1735 cm⁻¹. C-O stretching vibrations for the ether linkage are expected in the 1070-1150 cm⁻¹ region. C-H stretching and bending vibrations for the alkyl groups will be present in their typical regions. |
| Mass Spectrometry | Reference Data: The molecular ion peak (M+) would be observed at m/z = 142. Common fragmentation patterns would involve the loss of the ethoxy group or cleavage of the cyclohexanone ring. |
Reactivity and Synthetic Applications
The reactivity of this compound is primarily governed by the ketone functional group and the ether linkage. As a cyclic ketone, it can undergo a variety of nucleophilic addition reactions at the carbonyl carbon. The presence of the ethoxy group can influence the stereoselectivity of these reactions.
General Reactivity of the Ketone Group
The carbonyl group of this compound is susceptible to attack by nucleophiles. Common reactions include:
-
Reduction: The ketone can be reduced to the corresponding alcohol (4-ethoxycyclohexanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction can be influenced by the steric bulk of the reducing agent and the conformation of the cyclohexanone ring.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond, allowing for the synthesis of various substituted cyclohexylidene compounds.
-
Grignard and Organolithium Reactions: Addition of Grignard reagents or organolithium compounds will lead to the formation of tertiary alcohols.
-
Enolate Formation: In the presence of a suitable base, this compound can form an enolate, which can then participate in various alkylation and condensation reactions at the α-positions (C2 and C6).
Caption: General reactivity pathways of this compound.
Influence of the Ethoxy Group
The 4-ethoxy substituent can exert both steric and electronic effects on the reactivity of the ketone. Electronically, the ether oxygen is weakly electron-withdrawing through induction. Sterically, the ethoxy group can influence the facial selectivity of nucleophilic attack on the carbonyl carbon, potentially favoring either axial or equatorial addition depending on the reaction conditions and the conformation of the ring.
Experimental Protocols
Representative Synthesis of a 4-Alkoxycyclohexanone
The following is a representative procedure for the oxidation of a 4-alkoxycyclohexanol to the corresponding ketone, which can be adapted for this compound.
Reaction: Oxidation of 4-Ethoxycyclohexanol to this compound
Materials:
-
4-Ethoxycyclohexanol
-
An oxidizing agent (e.g., pyridinium chlorochromate (PCC), or a Swern oxidation system using oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine)
-
Anhydrous dichloromethane (CH₂Cl₂) as the solvent
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Silica gel for column chromatography
Procedure (adapted from general oxidation protocols):
-
A solution of 4-ethoxycyclohexanol in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath.
-
The oxidizing agent (e.g., PCC) is added portion-wise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by thin-layer chromatography).
-
Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts (if PCC is used) or quenched and worked up appropriately for other oxidation methods.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.
Caption: A typical experimental workflow for the synthesis of this compound.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
Conclusion
This compound is a versatile chemical intermediate with potential applications in various areas of organic synthesis. This guide provides a summary of its known and predicted chemical properties and reactivity, offering a valuable resource for researchers and professionals in drug development and related fields. Further experimental investigation is warranted to fully characterize its physical properties and explore its synthetic utility.
References
- 1. aksci.com [aksci.com]
- 2. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. louisville.edu [louisville.edu]
- 4. 4-Ethylcyclohexanone CAS#: 5441-51-0 [amp.chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. 4-Methoxycyclohexanone | C7H12O2 | CID 535028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methylcyclohexanone | C7H12O | CID 11525 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Ethoxycyclohexanone (CAS 23510-92-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Ethoxycyclohexanone (CAS number: 23510-92-1), a valuable building block in organic synthesis with potential applications in drug discovery and development. This document details its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and presents an analysis of its expected spectroscopic data. Furthermore, the guide explores the role of the cyclohexanone scaffold in medicinal chemistry, offering insights into the potential utility of this compound in the design of novel therapeutic agents.
Introduction
This compound is a cyclic ketone featuring an ethoxy substituent at the 4-position. The cyclohexanone moiety is a prevalent scaffold in a variety of biologically active molecules, and its derivatives are prized in medicinal chemistry for the conformational rigidity they impart to target molecules. The ketone functionality serves as a versatile handle for a wide range of chemical transformations, including condensations, rearrangements, and nucleophilic additions, making it a strategic precursor for creating diverse compound libraries for drug discovery.[1] The presence of the ethoxy group modifies the polarity and steric properties of the cyclohexanone ring, potentially influencing its pharmacokinetic profile and binding interactions with biological targets.
Chemical and Physical Properties
This compound is a solid at room temperature.[2] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 23510-92-1 | [2] |
| Molecular Formula | C8H14O2 | [2] |
| Molecular Weight | 142.20 g/mol | [2] |
| IUPAC Name | 4-ethoxycyclohexan-1-one | |
| Form | Solid | [2] |
| Boiling Point | 88-90 °C (at 12 Torr) | |
| SMILES | CCOC1CCC(=O)CC1 | |
| InChI | InChI=1S/C8H14O2/c1-2-10-8-5-3-7(9)4-6-8/h8H,2-6H2,1H3 | |
| InChIKey | LVEFFFUKMDNCBN-UHFFFAOYSA-N |
Synthesis
A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from the commercially available 4-hydroxycyclohexanone. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide.
Proposed Synthetic Scheme
Detailed Experimental Protocol
This protocol is based on the general principles of the Williamson ether synthesis and may require optimization.
Materials:
-
4-Hydroxycyclohexanone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl iodide (EtI)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of 4-hydroxycyclohexanone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Spectroscopic Data Analysis
1H NMR Spectroscopy
The expected 1H NMR spectrum of this compound would exhibit signals corresponding to the ethoxy group and the cyclohexanone ring protons.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.5 | Quartet (q) | 2H | -O-CH2 -CH3 |
| ~3.5-3.7 | Multiplet (m) | 1H | CH -O |
| ~2.2-2.5 | Multiplet (m) | 4H | Protons α to C=O |
| ~1.8-2.1 | Multiplet (m) | 4H | Protons β to C=O |
| ~1.2 | Triplet (t) | 3H | -O-CH2-CH3 |
13C NMR Spectroscopy
The 13C NMR spectrum would show distinct signals for the carbonyl carbon, the carbons of the ethoxy group, and the carbons of the cyclohexanone ring.
| Predicted Chemical Shift (ppm) | Assignment |
| ~210 | C=O |
| ~75 | C H-O |
| ~63 | -O-C H2-CH3 |
| ~40 | C H2 adjacent to C=O |
| ~30 | C H2 β to C=O |
| ~15 | -O-CH2-C H3 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by a strong absorption band characteristic of the ketone carbonyl group.
| Predicted Wavenumber (cm-1) | Functional Group |
| ~1715 | C=O (Ketone) stretch |
| ~1100 | C-O (Ether) stretch |
| ~2850-2950 | C-H (Aliphatic) stretch |
Mass Spectrometry
The electron ionization mass spectrum (EI-MS) of this compound would likely show a molecular ion peak (M+) at m/z 142. Key fragmentation patterns would involve the loss of the ethoxy group, the ethyl group, and fragmentation of the cyclohexanone ring.
| Predicted m/z | Possible Fragment |
| 142 | [M]+ |
| 113 | [M - C2H5]+ |
| 97 | [M - OC2H5]+ |
| 55 | Common fragment from cyclohexanone ring |
Applications in Drug Development
The cyclohexanone scaffold is a key structural motif in numerous pharmaceutical agents, particularly those targeting the central nervous system (CNS). The rigid framework of the cyclohexane ring helps to orient functional groups in a defined three-dimensional space, which can be crucial for specific interactions with biological targets.
Role as a Versatile Building Block
This compound can serve as a versatile starting material for the synthesis of more complex molecules. The ketone can be transformed into a variety of functional groups, and the ethoxy group can influence the molecule's lipophilicity and metabolic stability. For instance, reductive amination of the ketone can introduce a nitrogen-containing substituent, a common feature in many CNS-active drugs.
Potential Therapeutic Areas
While specific biological activities for this compound have not been extensively reported, related 4-substituted cyclohexanone derivatives have shown promise in various therapeutic areas. For example, certain derivatives have been investigated as inhibitors of gamma-secretase for the treatment of Alzheimer's disease.[3] The incorporation of the this compound scaffold into novel chemical entities could lead to the discovery of new therapeutic agents for a range of diseases.
Conclusion
This compound is a valuable chemical intermediate with significant potential for application in drug discovery and development. Its straightforward synthesis from readily available starting materials and the versatility of the cyclohexanone core make it an attractive building block for the creation of diverse molecular libraries. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential. This technical guide provides a foundational resource for researchers and scientists interested in utilizing this compound in their synthetic and medicinal chemistry programs.
References
Spectroscopic Analysis of 4-Ethoxycyclohexanone: A Technical Guide
Disclaimer: Publicly available, comprehensive spectroscopic data for 4-Ethoxycyclohexanone is limited. This guide utilizes data from the structurally similar compound, 4-Ethylcyclohexanone, to illustrate the principles of spectroscopic analysis and data presentation. The presented data should be considered representative and not a direct measurement for this compound.
This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development who are involved in the characterization of organic molecules.
Data Presentation
The following tables summarize the key spectroscopic data obtained for the proxy compound, 4-Ethylcyclohexanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data of 4-Ethylcyclohexanone
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.38 - 2.30 | m | 4H | -CH₂- adjacent to C=O |
| 2.065 | m | 1H | -CH- of ethyl group |
| 1.636 | m | 4H | -CH₂- of cyclohexane ring |
| 1.38 - 1.359 | m | 2H | -CH₂- of ethyl group |
| 0.952 | t | 3H | -CH₃ of ethyl group |
Solvent: CDCl₃, Frequency: 400 MHz[1]
¹³C NMR (Carbon-13 NMR) Data of 4-Ethylcyclohexanone
| Chemical Shift (ppm) | Assignment |
| 212.0 (approx.) | C=O (Ketone) |
| 41.0 (approx.) | -CH₂- adjacent to C=O |
| 38.0 (approx.) | -CH- of ethyl group |
| 30.0 (approx.) | -CH₂- of cyclohexane ring |
| 29.0 (approx.) | -CH₂- of ethyl group |
| 11.0 (approx.) | -CH₃ of ethyl group |
Note: Specific peak assignments for ¹³C NMR of 4-Ethylcyclohexanone were not explicitly found, and the values are estimations based on typical chemical shifts for similar structures.
Infrared (IR) Spectroscopy
Key IR Absorptions for 4-Ethylcyclohexanone
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~2930 | Strong | C-H Stretch | Alkanes |
| ~1715 | Strong | C=O Stretch | Ketone |
| ~1450 | Medium | C-H Bend | Alkanes |
Note: The IR spectrum of 4-Ethylcyclohexanone is available from the NIST WebBook.[2] The values presented are characteristic absorptions for a cyclic ketone.
Mass Spectrometry (MS)
Key Mass Spectrometry Peaks for 4-Ethylcyclohexanone
| m/z | Relative Intensity | Assignment |
| 126 | Moderate | [M]⁺ (Molecular Ion) |
| 97 | High | [M - C₂H₅]⁺ |
| 82 | High | McLafferty rearrangement product |
| 55 | Base Peak |
Ionization Method: Electron Ionization (EI)[3]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Filter the solution through a pipette with a glass wool plug to remove any particulate matter.
-
Transfer the filtered solution into a clean 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Tune the probe to the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method for Liquids):
-
Place a drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first to create a thin liquid film.
-
Mount the salt plate assembly in the sample holder of the IR spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the volatile sample into the mass spectrometer, where it is vaporized in a high vacuum.
-
Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a molecular ion (M⁺).
-
-
Mass Analysis and Detection:
-
Accelerate the newly formed ions through an electric field.
-
Pass the ions through a magnetic field, which deflects them according to their mass-to-charge ratio (m/z).
-
Ions with different m/z ratios are detected, and their relative abundances are plotted to generate a mass spectrum.
-
Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Ethoxycyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethoxycyclohexanone is a substituted cyclohexanone derivative with potential applications in organic synthesis and as a building block in medicinal chemistry. Its conformational landscape is governed by the interplay of steric and electronic effects, primarily the preference of the ethoxy substituent for either an axial or equatorial position on the cyclohexane chair conformer. This guide provides a comprehensive overview of the expected molecular structure and conformational behavior of this compound, drawing upon established principles of conformational analysis and data from closely related analogs. Detailed experimental and computational protocols for its synthesis and conformational analysis are presented to facilitate further research.
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its physical properties and biological activity. For cyclic molecules such as substituted cyclohexanones, the conformational equilibrium is a critical determinant of their reactivity and interaction with biological targets. This compound presents an interesting case study in conformational analysis, where the interplay between the steric bulk of the ethoxy group and potential stereoelectronic interactions with the carbonyl group dictates the preferred conformation. Understanding this equilibrium is essential for its effective utilization in drug design and synthesis.
Molecular Structure and Conformational Equilibrium
The molecular structure of this compound consists of a cyclohexane ring with a carbonyl group at position 1 and an ethoxy group at position 4. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. The ethoxy substituent at the C4 position can exist in two distinct orientations: axial or equatorial. This results in a dynamic equilibrium between two chair conformers.
The position of this equilibrium is determined by the relative Gibbs free energy (ΔG) of the two conformers. Several factors influence this energy difference, which are summarized in Table 1.
Data Presentation
Table 1: Factors Influencing the Conformational Equilibrium of this compound
| Factor | Influence on Axial Conformer | Influence on Equatorial Conformer | Expected Predominant Conformer |
| Steric Hindrance (A-value) | Increased 1,3-diaxial interactions between the ethoxy group and axial hydrogens at C2 and C6. This is destabilizing. | Minimized steric interactions as the ethoxy group points away from the ring. This is stabilizing. | Equatorial |
| Dipole-Dipole Interactions | The C-O bond dipole of the ethoxy group and the C=O bond dipole are roughly parallel, leading to unfavorable repulsion. This is destabilizing. | The C-O and C=O dipoles are further apart and at an angle that minimizes repulsion. This is stabilizing. | Equatorial |
| Pseudo-Anomeric Effect | A potential stabilizing interaction, known as a pseudo-anomeric effect, may occur. This involves hyperconjugation from the axial C-H bonds at C3 and C5 into the σ* orbital of the C4-O bond, and non-conventional hydrogen bonds between the electropositive axial hydrogens and the lone pairs of the ethoxy oxygen. | This effect is absent or significantly weaker in the equatorial position. | Axial (if this effect is dominant) |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the etherification of 4-hydroxycyclohexanone or the reduction and subsequent oxidation of 4-ethoxyphenol. An adaptation of a patented method for related compounds is provided below.[2]
Reaction Scheme:
-
Hydrogenation of 4-Ethoxyphenol: 4-Ethoxyphenol is hydrogenated to 4-ethoxycyclohexanol using a catalyst such as Raney Nickel or Palladium on carbon under a hydrogen atmosphere.
-
Oxidation of 4-Ethoxycyclohexanol: The resulting 4-ethoxycyclohexanol is oxidized to this compound using an oxidizing agent like sodium hypochlorite or an oxygen-containing gas with a suitable catalyst.
Detailed Protocol (Adapted from similar syntheses[2][3]):
-
Step 1: Synthesis of 4-Ethoxycyclohexanol
-
To a high-pressure reactor, add 4-ethoxyphenol (1 mole), an appropriate solvent such as isopropanol (500 mL), and a Raney Nickel catalyst (5% by weight of the phenol).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 5-6 Kg/cm².
-
Heat the mixture to 150-160°C with stirring.
-
Monitor the reaction by gas chromatography until the starting material is consumed.
-
Cool the reactor, vent the hydrogen, and filter the catalyst.
-
Remove the solvent under reduced pressure to yield crude 4-ethoxycyclohexanol.
-
-
Step 2: Synthesis of this compound
-
Dissolve the crude 4-ethoxycyclohexanol (1 mole) in a suitable organic solvent like toluene or methylene chloride (500 mL) in a reaction vessel.
-
Add a catalytic system, for example, a combination of a catalyst (e.g., as described in patent CN112778108A), an acid like acetic acid, and a nitrite source.[2]
-
Stir the mixture at a controlled temperature (e.g., 50°C) while introducing an oxygen-containing gas (e.g., air).[2]
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, wash the reaction mixture with water to separate the organic phase.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting crude this compound by vacuum distillation or column chromatography.
-
Conformational Analysis by NMR Spectroscopy
Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study conformational equilibria. By cooling the sample, the rate of ring-flipping can be slowed down on the NMR timescale, allowing for the observation of signals from both the axial and equatorial conformers.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a solvent with a low freezing point, such as deuterated toluene (toluene-d8) or a mixture of deuterated dichloromethane and dichlorofluoromethane (CD2Cl2/CDFCl2).
-
1H NMR Spectroscopy:
-
Acquire a 1H NMR spectrum at room temperature. The signals will be averaged due to rapid ring inversion. The width of the signal for the proton at C4 can give a preliminary indication of the conformational preference.
-
Gradually lower the temperature of the NMR probe and acquire spectra at various temperatures.
-
Below the coalescence temperature, separate signals for the axial and equatorial conformers will appear.
-
Integrate the signals corresponding to each conformer to determine their relative populations.
-
-
Data Analysis:
-
Calculate the equilibrium constant (Keq) from the ratio of the conformer populations (Keq = [equatorial]/[axial]).
-
Calculate the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.
-
Analyze the coupling constants (J-values) of the C4 proton in each conformer. A larger coupling constant is typically observed for the axial proton due to its trans-diaxial relationship with the adjacent axial protons.
-
Mandatory Visualization
The logical workflow for the conformational analysis of this compound can be visualized as a flowchart. This diagram outlines the key steps from the initial synthesis to the final determination of conformational preferences.
Conclusion
The conformational landscape of this compound is dictated by a subtle balance of steric and electronic effects. While a definitive preference for the equatorial conformer is anticipated due to steric considerations, the potential for a stabilizing pseudo-anomeric effect for the axial conformer warrants experimental investigation. The protocols and workflow outlined in this guide provide a robust framework for researchers to synthesize this compound and elucidate its conformational equilibrium. Such studies are crucial for understanding its chemical behavior and for its rational application in the development of new chemical entities.
References
An In-depth Technical Guide on the Physical Properties of Cyclohexanone Analogues
To Researchers, Scientists, and Drug Development Professionals:
Comparative Physical Properties of 4-Substituted Cyclohexanones
The boiling and melting points are fundamental physical properties that provide insights into the intermolecular forces and purity of a compound. The following table summarizes the available data for 4-Ethylcyclohexanone and 4-Methylcyclohexanone.
| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) |
| 4-Ethylcyclohexanone | C₈H₁₄O | 192-194[1][2] | 9.25 (estimate)[1][2] |
| 4-Methylcyclohexanone | C₇H₁₂O | 169-171[3][4][5] | -41 to -40.6[3][4][5][6] |
Experimental Protocols
The determination of boiling and melting points is a critical procedure in the characterization of chemical substances. The following are detailed methodologies for these experiments.
1. Determination of Boiling Point (Capillary Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][8][9] The capillary method is a common technique for determining the boiling point of a small quantity of liquid.
-
Apparatus: A Thiele tube or a melting point apparatus, a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.[7]
-
Procedure:
-
A small amount of the liquid sample is placed in the fusion tube.
-
The capillary tube is placed in the fusion tube with its open end downwards.
-
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is heated in a Thiele tube or a suitable heating block.[7]
-
As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]
-
2. Determination of Melting Point (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a sharp, well-defined temperature for a pure substance.[10][11]
-
Apparatus: A melting point apparatus (such as a Mel-Temp or DigiMelt) or a Thiele tube, a thermometer, and a capillary tube.[10][12]
-
Procedure:
-
A small amount of the finely powdered solid sample is packed into the sealed end of a capillary tube.[10]
-
The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer in a Thiele tube.[12]
-
The sample is heated at a controlled rate.[13]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[10]
-
For a pure substance, this range should be narrow (typically 0.5-1.5°C).[11]
-
Logical Relationship of Information
The following diagram illustrates the hierarchical approach to determining and comparing the physical properties of the cyclohexanone analogues.
References
- 1. chembk.com [chembk.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. 4-Methylcyclohexanone | C7H12O | CID 11525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methylcyclohexanone, 98+% | Fisher Scientific [fishersci.ca]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 4-methylcyclohexanone [stenutz.eu]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. westlab.com [westlab.com]
An In-depth Technical Guide to the Solubility of 4-Ethoxycyclohexanone in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 4-ethoxycyclohexanone in common organic solvents. Due to a lack of specific quantitative data in publicly available literature for this compound, this document leverages data from structurally similar compounds, including cyclohexanone, 4-methylcyclohexanone, and 4-methoxycyclohexanone, to infer its solubility profile. Furthermore, this guide outlines a detailed experimental protocol for the quantitative determination of solubility and presents logical diagrams to illustrate the factors influencing solubility and the experimental workflow.
Introduction
This compound is a substituted cyclic ketone of interest in various fields of chemical research and development. A thorough understanding of its solubility in different organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures. Solubility dictates the choice of solvent for a reaction, the efficiency of crystallization processes, and the preparation of solutions for analysis or biological screening. This guide aims to provide a foundational understanding of the expected solubility of this compound and a practical framework for its experimental determination.
Inferred Solubility Profile of this compound
Key Structural Features Influencing Solubility:
-
Cyclohexanone Ring: A nonpolar hydrocarbon ring that contributes to solubility in nonpolar solvents.
-
Ketone Group (C=O): A polar functional group capable of dipole-dipole interactions and hydrogen bonding with protic solvents (as a hydrogen bond acceptor). This enhances solubility in polar solvents.
-
Ethoxy Group (-OCH₂CH₃): An ether linkage that is less polar than a hydroxyl group but can still participate in hydrogen bonding as an acceptor. The ethyl group adds to the nonpolar character.
Based on these features, this compound is expected to be miscible with many common organic solvents.
Comparative Solubility of Related Cyclohexanone Derivatives
To provide a semi-quantitative understanding, the following table summarizes the known solubility of cyclohexanone and its methylated and methoxylated analogs. It is anticipated that the solubility of this compound will be comparable to these compounds.
| Compound Name | Molecular Formula | Water Solubility | Solubility in Organic Solvents | References |
| Cyclohexanone | C₆H₁₀O | 8.6 g/100 mL (20 °C) | Miscible with most organic solvents, including alcohol, ether, and acetone.[1][2][3][4] | [1][4] |
| 4-Methylcyclohexanone | C₇H₁₂O | Insoluble | Readily soluble in non-polar solvents like hexane and benzene; shows limited solubility in more polar aprotic solvents like acetone; soluble in oils.[5][6] | [5][6] |
| 4-Methoxycyclohexanone | C₇H₁₂O₂ | Data not available | Expected to be soluble in common organic solvents based on its use as an intermediate in organic synthesis. |
Experimental Protocol for Solubility Determination
The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in various organic solvents.
4.1. Materials and Apparatus
-
This compound (solute)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Oven
-
Desiccator
4.2. Procedure
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure saturation. Constant agitation is necessary.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. It is crucial to maintain the temperature during this step.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation.
-
Filtration: Pass the withdrawn solution through a syringe filter into a pre-weighed vial.
-
Solvent Evaporation: Place the vial in an oven at a temperature sufficient to evaporate the solvent without degrading the solute.
-
Drying and Weighing: Once the solvent has completely evaporated, place the vial in a desiccator to cool to room temperature. Weigh the vial containing the dried solute.
-
Calculation: The solubility can be calculated in various units (e.g., g/100 mL, mol/L) from the mass of the solute and the volume of the solvent used.
Visualizing Logical Relationships and Workflows
5.1. Factors Influencing Solubility
The following diagram illustrates the key factors that influence the solubility of a substituted cyclohexanone like this compound.
Caption: Factors influencing the solubility of this compound.
5.2. Experimental Workflow for Solubility Determination
The diagram below outlines the general experimental workflow for determining the solubility of this compound using the gravimetric method.
Caption: Workflow for gravimetric solubility determination.
Conclusion
While specific quantitative solubility data for this compound remains to be published, a strong inference of its solubility profile can be drawn from the behavior of analogous cyclohexanone derivatives. It is anticipated to be soluble in a wide array of common organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. The logical diagrams presented serve to conceptualize the factors influencing solubility and the practical steps involved in its measurement, providing a valuable resource for researchers and professionals in the field.
References
- 1. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 4-Methylcyclohexanone | C7H12O | CID 11525 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Role of 4-Ethoxycyclohexanone in Modern Organic Synthesis: A Technical Guide
For Immediate Release
[City, State] – [Date] – 4-Ethoxycyclohexanone, a key carbocyclic intermediate, is gaining significant traction in the fields of organic synthesis, medicinal chemistry, and materials science. This in-depth technical guide explores its potential applications, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthetic utility. The guide details key reactions, experimental protocols, and quantitative data, offering a roadmap for the strategic implementation of this versatile building block in the development of novel molecules.
Introduction: The Significance of this compound
This compound, a derivative of cyclohexanone featuring an ethoxy group at the 4-position, serves as a valuable precursor in the synthesis of a wide array of complex organic molecules. Its bifunctional nature, possessing both a reactive ketone and a stable ether linkage, allows for a diverse range of chemical transformations. This guide will delve into several key reactions, including the synthesis of substituted anilines, olefination reactions, reductive amination, and multicomponent reactions for heterocycle synthesis.
Synthesis of Substituted Anilines
One of the notable applications of this compound is in the synthesis of substituted diarylamines and anilines, which are prevalent scaffolds in pharmaceuticals and functional materials.
A key transformation involves the acceptorless dehydrogenative aromatization, where this compound reacts with anilines to produce 4-ethoxy-N-phenylaniline derivatives. This reaction typically utilizes a bimetallic catalyst, such as gold-palladium nanoparticles supported on titanium dioxide (Au-Pd/TiO₂), and proceeds through a tandem sequence of condensation, dehydration, and dehydrogenation.
Reaction Scheme: Synthesis of 4-Ethoxy-N-phenylaniline
Caption: Synthesis of 4-Ethoxy-N-phenylaniline.
Experimental Protocol: Synthesis of 4-Ethoxy-N-phenylaniline
A mixture of this compound (1.0 mmol), aniline (1.0 mmol), and Au-Pd/TiO₂ catalyst (5 mol%) in a suitable solvent (e.g., toluene) is heated in a sealed vessel under an inert atmosphere. The reaction progress is monitored by gas chromatography or thin-layer chromatography. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
| Reactant/Reagent | Molar Ratio | Notes |
| This compound | 1.0 | Limiting reagent |
| Aniline | 1.0 | |
| Au-Pd/TiO₂ | 0.05 | Catalyst |
| Toluene | - | Solvent |
| Temperature | 120-150 °C | Varies with catalyst and substrate |
| Time | 12-24 h | Reaction time |
| Yield | Up to 85% | Isolated yield |
Olefination Reactions: The Horner-Wadsworth-Emmons Approach
The carbonyl group of this compound is a prime site for carbon-carbon bond formation via olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction provides a highly efficient and stereoselective method to introduce exocyclic double bonds, yielding valuable intermediates such as α,β-unsaturated nitriles.
Reaction Scheme: Horner-Wadsworth-Emmons Reaction
Caption: Horner-Wadsworth-Emmons Reaction of this compound.
Experimental Protocol: Synthesis of 2-(4-Ethoxycyclohexylidene)acetonitrile
To a suspension of sodium hydride (1.2 mmol) in anhydrous tetrahydrofuran (THF) at 0 °C is added diethyl cyanomethylphosphonate (1.1 mmol) dropwise. The mixture is stirred for 30 minutes, after which a solution of this compound (1.0 mmol) in THF is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.
| Reactant/Reagent | Molar Ratio | Notes |
| This compound | 1.0 | Limiting reagent |
| Diethyl cyanomethylphosphonate | 1.1 | HWE reagent |
| Sodium Hydride (NaH) | 1.2 | Base |
| Tetrahydrofuran (THF) | - | Anhydrous solvent |
| Temperature | 0 °C to RT | |
| Time | 2-6 h | Reaction time |
| Yield | >90% | Isolated yield |
Reductive Amination for the Synthesis of Substituted Cyclohexylamines
Reductive amination is a powerful tool for the synthesis of amines from carbonyl compounds. This compound can be readily converted to a variety of N-substituted 4-ethoxycyclohexylamines, which are valuable building blocks in medicinal chemistry.
Reaction Scheme: Reductive Amination
Caption: Reductive Amination of this compound.
Experimental Protocol: Synthesis of N-Benzyl-4-ethoxycyclohexanamine
To a solution of this compound (1.0 mmol) and benzylamine (1.1 mmol) in dichloromethane (DCM) is added acetic acid (1.2 mmol). The mixture is stirred at room temperature for 30 minutes to form the iminium ion intermediate. Sodium triacetoxyborohydride (1.5 mmol) is then added portion-wise, and the reaction is stirred until the starting material is consumed (monitored by TLC). The reaction is quenched with saturated sodium bicarbonate solution, and the aqueous layer is extracted with DCM. The combined organic layers are dried, concentrated, and the product is purified by column chromatography.
| Reactant/Reagent | Molar Ratio | Notes |
| This compound | 1.0 | Limiting reagent |
| Benzylamine | 1.1 | Amine source |
| Sodium Triacetoxyborohydride | 1.5 | Reducing agent |
| Acetic Acid | 1.2 | Catalyst |
| Dichloromethane (DCM) | - | Solvent |
| Temperature | Room Temperature | |
| Time | 2-4 h | Reaction time |
| Yield | 85-95% | Isolated yield |
Gewald Reaction: A Gateway to Substituted Thiophenes
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. This compound can serve as the ketone component in this reaction, leading to the formation of tetrahydrobenzothiophene derivatives, which are of interest in medicinal chemistry.
Reaction Scheme: Gewald Reaction
4-Ethoxycyclohexanone: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Ethoxycyclohexanone, a six-membered cyclic ketone bearing an ethoxy group at the 4-position, represents a valuable, albeit under-explored, building block in the landscape of medicinal chemistry. While direct applications in launched pharmaceuticals are not extensively documented, the broader class of 4-substituted cyclohexanones has proven to be a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential medicinal chemistry applications of this compound, drawing insights from closely related analogs to illustrate its potential as a key intermediate in drug discovery and development. The cyclohexanone core offers a rigid framework that can be strategically functionalized to interact with various biological targets, including protein kinases and phosphodiesterases.
Physicochemical Properties of 4-Alkoxycyclohexanones
The physicochemical properties of 4-alkoxycyclohexanones are crucial for their handling, reactivity, and pharmacokinetic profiles of their derivatives. Below is a summary of key properties for this compound and its close analog, 4-methoxycyclohexanone.
| Property | This compound | 4-Methoxycyclohexanone |
| CAS Number | 23510-92-1 | 13131-09-8 |
| Molecular Formula | C₈H₁₄O₂ | C₇H₁₂O₂ |
| Molecular Weight | 142.20 g/mol | 128.17 g/mol |
| Appearance | Not specified in readily available literature | White solid |
| Boiling Point | Not specified in readily available literature | Not specified in readily available literature |
| Solubility | Good solubility in various organic solvents is expected. | Soluble in organic solvents like toluene. |
Synthesis of 4-Alkoxycyclohexanones
Several synthetic routes have been developed for the preparation of 4-alkoxycyclohexanones, primarily focusing on the more commonly cited 4-methoxycyclohexanone. These methods can be adapted for the synthesis of this compound.
A prevalent method involves the catalytic hydrogenation of the corresponding 4-alkoxyphenol, followed by oxidation of the resulting 4-alkoxycyclohexanol. This two-step process offers high yields and utilizes readily available starting materials.
Experimental Protocol: Synthesis of 4-Methoxycyclohexanone from 4-Methoxyphenol
This protocol, adapted from a patented method, illustrates the synthesis of 4-methoxycyclohexanone and can be conceptually applied to the synthesis of this compound by starting with 4-ethoxyphenol.
Step 1: Catalytic Hydrogenation of 4-Methoxyphenol
-
Materials: 4-methoxyphenol, Raney-Ni catalyst, isopropanol, high-pressure kettle, hydrogen gas, nitrogen gas.
-
Procedure:
-
Add 12.4g of 4-methoxyphenol, 1.1g of Raney-Ni catalyst, and 150mL of isopropanol into a 500mL high-pressure kettle.
-
Seal the kettle and purge with nitrogen three times to remove air.
-
Introduce hydrogen gas to the required pressure and check for leaks.
-
Purge with hydrogen three times.
-
Stir the mixture and heat to 150°C, maintaining a hydrogen pressure of 5 MPa for 6 hours.
-
After the reaction is complete, cool the kettle and vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-methoxycyclohexanol as a white solid (yield: 94.5%).[1]
-
Step 2: Oxidation of 4-Methoxycyclohexanol
-
Materials: 4-methoxycyclohexanol, toluene, catalyst (e.g., a specified proprietary catalyst), acetic acid (30 wt% solution), sodium nitrite, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 13.0g of 4-methoxycyclohexanol in 150mL of toluene in a 500mL autoclave.
-
Add 0.2g of catalyst, 0.2mL of 30 wt% acetic acid, and 0.03g of sodium nitrite to the mixture.
-
Stir the mixture in air at 50°C for 1 hour.
-
After the reaction is complete, wash the mixture with water and separate the organic phase.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Distill off the organic solvent to obtain 4-methoxycyclohexanone as a white solid (yield: 94.4%).[1]
-
¹H NMR (DMSO): δ=3.58 (m, 1H), 3.30 (s, 3H), 2.34 (m, 2H), 2.20 (m, 2H), 1.91 (m, 4H).[1]
-
Applications of 4-Substituted Cyclohexanones in Medicinal Chemistry
The 4-substituted cyclohexanone scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of compounds targeting different biological pathways.[2] The substituent at the 4-position can be modulated to fine-tune potency, selectivity, and pharmacokinetic properties. While specific examples for this compound are limited, the following sections illustrate the potential applications based on derivatives of other 4-substituted cyclohexanones.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer.[3][4][5] The cyclohexanone ring can serve as a rigid core to present functional groups in a well-defined spatial orientation for interaction with the ATP-binding site of kinases.
Derivatives of 4-arylcyclohexanones have shown significant cytotoxic activity against various cancer cell lines. The table below summarizes the IC₅₀ values for some representative compounds.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone | Not Specified | Not Specified | [2] |
| Various 4-arylcyclohexanone derivatives | Multiple | Varies | [2] |
Phosphodiesterase 4 (PDE4) Inhibitors
Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells.[6] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses inflammatory responses. This makes PDE4 an attractive target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[6]
While a direct link between this compound and the synthesis of prominent PDE4 inhibitors like GSK256066 is not established in the public literature, the cyclohexyl core is a common feature in many PDE4 inhibitors. For instance, the potent and selective PDE4 inhibitor GSK256066, designed for inhaled administration, has demonstrated exceptional potency.[6]
| Compound | Target | Apparent IC₅₀ | Reference |
| GSK256066 | PDE4B | 3.2 pM | [6] |
| Roflumilast | PDE4 | 390 pM | [6] |
| Tofimilast | PDE4 | 1.6 nM | [6] |
| Cilomilast | PDE4 | 74 nM | [6] |
The synthesis of PDE4 inhibitors often involves the construction of complex heterocyclic systems, where a cyclohexanone derivative could serve as a key starting material for introducing a specific stereochemistry and substitution pattern.
Antimicrobial Agents
Derivatives of 4-substituted cyclohexanones have also been investigated for their antimicrobial properties. For example, certain 4-arylcyclohexanone derivatives have shown promising activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 4-Arylcyclohexanone Derivatives | Various Bacteria & Fungi | Varies | [2] |
Experimental Protocols for Key Reactions
The versatility of the cyclohexanone scaffold stems from the reactivity of the ketone group, which can participate in a wide range of chemical transformations.
General Protocol for Reductive Amination
-
Materials: this compound, primary or secondary amine, reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride), solvent (e.g., dichloromethane, methanol), acid catalyst (optional, e.g., acetic acid).
-
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in the chosen solvent.
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Add the reducing agent portion-wise, maintaining the temperature.
-
Stir the reaction until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water or a basic solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography or crystallization.
-
General Protocol for Aldol Condensation
-
Materials: this compound, aldehyde or ketone, base (e.g., sodium hydroxide, lithium diisopropylamide), solvent (e.g., ethanol, tetrahydrofuran).
-
Procedure:
-
Dissolve this compound (1.0 eq) in the solvent and cool to the appropriate temperature (e.g., 0°C or -78°C).
-
Add the base to generate the enolate.
-
Slowly add the aldehyde or ketone (1.0 eq).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a proton source (e.g., saturated ammonium chloride).
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the aldol adduct. Dehydration to the α,β-unsaturated ketone can often be achieved by heating with an acid or base catalyst.
-
Conclusion
This compound holds significant potential as a building block in medicinal chemistry. Although direct applications in marketed drugs are not yet prominent, the vast body of research on related 4-substituted cyclohexanones underscores the value of this scaffold. Its straightforward synthesis and the versatile reactivity of the ketone functionality provide a platform for the creation of diverse and complex molecules with potential therapeutic applications, particularly in the areas of oncology, inflammation, and infectious diseases. Further exploration of this compound and its derivatives is warranted to fully realize its potential in the development of novel therapeutic agents.
References
- 1. 4-HYDROXYCYCLOHEXANONE(13482-22-9) 1H NMR spectrum [chemicalbook.com]
- 2. Phosphodiesterase inhibitors. Part 4: design, synthesis and structure-activity relationships of dual PDE3/4-inhibitory fused bicyclic heteroaromatic-4,4-dimethylpyrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-substituted cyclohexyl sulfones as potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. carewellpharma.in [carewellpharma.in]
- 6. Synthesis and evaluation of 4-(1-aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides as Rho kinase inhibitors and neurite outgrowth promoters [pubmed.ncbi.nlm.nih.gov]
The Advent of a Versatile Synthetic Intermediate: A Historical and Technical Guide to 4-Alkoxycyclohexanones
For Immediate Release
This technical guide delves into the discovery, historical development, and synthetic methodologies of 4-alkoxycyclohexanones, a class of compounds that has emerged as a valuable intermediate in the synthesis of a wide range of chemical entities, from pharmaceuticals to liquid crystal materials. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, providing a comprehensive overview of the core concepts, experimental protocols, and logical frameworks associated with these important chemical building blocks.
I. Discovery and Early Synthetic Endeavors
The precise first synthesis of a 4-alkoxycyclohexanone is not prominently documented as a singular landmark discovery but rather emerged from the broader exploration of cyclohexanone chemistry and ether synthesis in the late 19th and early 20th centuries. Early organic chemists were extensively investigating the reactions of phenols and their derivatives, including their catalytic hydrogenation.
One of the foundational methods for producing the cyclohexanone scaffold is the catalytic hydrogenation of phenol. The selective hydrogenation of 4-substituted phenols, particularly 4-alkoxyphenols, to their corresponding cyclohexanones represents a direct and historically significant route to 4-alkoxycyclohexanones. While early work focused on the complete reduction to cyclohexanols, subsequent refinements in catalyst technology and reaction control allowed for the selective isolation of the ketone.
Another classical approach that laid the groundwork for the synthesis of substituted cyclohexanones is the Dieckmann condensation . This intramolecular cyclization of a diester, first reported by Walter Dieckmann in 1894, provides a powerful method for forming five- and six-membered rings. A suitably substituted adipic acid ester could, in principle, be utilized to construct a 4-alkoxy-β-ketoester, which can then be hydrolyzed and decarboxylated to yield the desired 4-alkoxycyclohexanone.
The Robinson annulation , discovered by Robert Robinson in 1935, is another cornerstone of six-membered ring synthesis and has been instrumental in the preparation of a vast array of cyclohexenone derivatives. While not a direct synthesis of 4-alkoxycyclohexanones, this reaction can be adapted to produce precursors that are subsequently converted to the target compounds.
II. Key Synthetic Methodologies: A Historical Perspective
The synthesis of 4-alkoxycyclohexanones has evolved significantly over the past century, driven by the demand for more efficient, selective, and environmentally benign processes. The primary synthetic strategies can be categorized as follows:
-
From 4-Substituted Phenols: The catalytic hydrogenation of p-alkoxyphenols remains a widely used and industrially important method. Early investigations utilized nickel or palladium catalysts under harsh conditions, often leading to a mixture of the desired ketone and the corresponding alcohol. Modern advancements have introduced more selective catalysts and milder reaction conditions, improving the yield and purity of the 4-alkoxycyclohexanone.
-
From 1,4-Cyclohexanedione: A versatile approach involves the protection of one of the ketone functionalities of 1,4-cyclohexanedione, typically as a ketal. The remaining free ketone can then be reduced to the alcohol, which is subsequently alkylated to form the ether. Deprotection of the ketal then yields the 4-alkoxycyclohexanone. This multi-step process offers a high degree of control and is suitable for laboratory-scale synthesis.
-
Modern Catalytic Methods: More recent developments have focused on the direct and selective oxidation of 4-alkoxycyclohexanols. A variety of oxidizing agents and catalytic systems have been employed to achieve this transformation efficiently.
III. Quantitative Data Summary
The following table summarizes key physical properties for two common 4-alkoxycyclohexanones, providing a basis for comparison and for planning experimental work.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 4-Methoxycyclohexanone | C₇H₁₂O₂ | 128.17 | 195-197 |
| 4-Ethoxycyclohexanone | C₈H₁₄O₂ | 142.20 | 206-208 |
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Methoxycyclohexanone from p-Methoxyphenol via Catalytic Hydrogenation (A Representative Historical Method)
Materials:
-
p-Methoxyphenol
-
Raney Nickel (catalyst)
-
Ethanol (solvent)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
A high-pressure autoclave is charged with p-methoxyphenol and ethanol.
-
A catalytic amount of Raney Nickel is carefully added to the mixture.
-
The autoclave is sealed and purged with nitrogen gas to remove any air.
-
The vessel is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
The reaction mixture is heated to a specified temperature (e.g., 100-150 °C) and stirred vigorously for several hours.
-
The progress of the reaction is monitored by techniques such as thin-layer chromatography or gas chromatography.
-
Upon completion, the autoclave is cooled to room temperature and the excess hydrogen is carefully vented.
-
The reaction mixture is filtered to remove the Raney Nickel catalyst.
-
The ethanol is removed from the filtrate by distillation.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure 4-methoxycyclohexanone.
Protocol 2: Synthesis of this compound from 1,4-Cyclohexanedione Monoethylene Ketal
Materials:
-
1,4-Cyclohexanedione monoethylene ketal
-
Sodium borohydride
-
Methanol (solvent)
-
Sodium hydride
-
Ethyl iodide
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
Procedure:
-
Reduction: 1,4-Cyclohexanedione monoethylene ketal is dissolved in methanol. Sodium borohydride is added portion-wise at 0 °C. The reaction is stirred until the starting material is consumed. The reaction is quenched with water and the product, 4-hydroxycyclohexanone ethylene ketal, is extracted with diethyl ether.
-
Alkylation: The dried ethereal solution of 4-hydroxycyclohexanone ethylene ketal is treated with sodium hydride at 0 °C to form the alkoxide. Ethyl iodide is then added and the mixture is stirred at room temperature until the alkylation is complete.
-
Deprotection: The resulting this compound ethylene ketal is isolated and then treated with an aqueous solution of hydrochloric acid to hydrolyze the ketal, yielding this compound.
-
Purification: The crude this compound is purified by distillation.
V. Logical and Workflow Diagrams
To visually represent the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Historical development of synthetic routes to 4-alkoxycyclohexanones.
Caption: Experimental workflow for the synthesis of 4-methoxycyclohexanone.
This guide provides a foundational understanding of the discovery and history of 4-alkoxycyclohexanones, highlighting the key chemical transformations that have enabled their synthesis. The detailed protocols offer practical insights into their preparation, while the diagrams provide a clear visual representation of the underlying concepts and workflows. As research in organic synthesis continues to advance, the importance of these versatile building blocks is likely to grow, paving the way for new discoveries in medicine and materials science.
Theoretical Exploration of 4-Ethoxycyclohexanone's Electronic Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical approaches to understanding the electronic structure of 4-Ethoxycyclohexanone. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide synthesizes information from closely related analogs, primarily cyclohexanone and other 4-substituted derivatives, to build a robust theoretical model. It details the established computational methodologies, presents comparative quantitative data, and visualizes key theoretical concepts and workflows. This document serves as a foundational resource for researchers seeking to model, analyze, and predict the properties of this compound in various scientific and drug development contexts.
Introduction
This compound is a cyclic ketone of interest in organic synthesis and as a potential scaffold in medicinal chemistry. Understanding its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and spectroscopic properties. Theoretical and computational chemistry provide powerful tools to elucidate these characteristics at a molecular level. This guide outlines the prevalent in silico methods, focusing on Density Functional Theory (DFT), for characterizing the electronic landscape of this compound.
Conformational Analysis
The conformational flexibility of the cyclohexane ring is a critical determinant of the molecule's overall electronic structure and reactivity. For this compound, the primary conformational equilibrium is between two chair forms, one with the ethoxy group in an axial position and the other with it in an equatorial position.
Generally, for monosubstituted cyclohexanes, the equatorial conformation is more stable due to reduced steric hindrance.[1] The bulky ethoxy group is expected to strongly favor the equatorial position to minimize 1,3-diaxial interactions.[2]
Caption: Conformational equilibrium of this compound.
Computational Methodologies
The primary theoretical approach for investigating the electronic structure of molecules like this compound is Density Functional Theory (DFT). This method offers a good balance between computational cost and accuracy.
Geometry Optimization
The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.
Typical Protocol:
-
Method: DFT
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and versatile functional.[3][4]
-
Basis Set: 6-31G(d,p) or a larger set like 6-311++G(d,p) is commonly employed to provide a good description of the electronic distribution.[4]
Electronic Properties Calculation
Once the geometry is optimized, a single-point energy calculation is performed using the same level of theory to compute various electronic properties. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is an indicator of chemical stability.[5]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation.[6]
Caption: A typical computational workflow for analyzing the electronic structure.
Quantitative Data Summary
The following tables summarize key quantitative data for cyclohexanone and related 4-substituted cyclohexanones, which can be used as a baseline for predicting the properties of this compound.
Table 1: Calculated Electronic Properties of Cyclohexanone Derivatives
| Molecule | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Cyclohexanone | PBE0/6-31+G(d,p) | - | - | - |
| H1-EDG (NH2 sub.) | PBE0/6-31+G(d,p) | - | - | 3.512[4] |
| H2-EDG (NH2 sub.) | PBE0/6-31+G(d,p) | - | - | 2.081[4] |
| H3-EDG (NH2 sub.) | PBE0/6-31+G(d,p) | - | - | 2.957[4] |
| H4-EDG (NH2 sub.) | PBE0/6-31+G(d,p) | - | - | 2.050[4] |
| H5-EDG (NH2 sub.) | PBE0/6-31+G(d,p) | - | - | 0.772[4] |
Note: Specific HOMO and LUMO energy values for all compounds were not available in the provided search results. The HOMO-LUMO gap is a key indicator of chemical reactivity.
Table 2: Experimental Spectroscopic Data for Related Ketones
| Molecule | Spectroscopic Technique | Key Frequencies/Shifts | Reference |
| Cyclohexanone | IR (CCl4 solution) | C=O stretch: ~1715 cm⁻¹ | [7] |
| 4-Ethylcyclohexanone | IR (Gas Phase) | C=O stretch: ~1725 cm⁻¹ | [8] |
| Cyclohexanone | ¹³C NMR (D₂O) | C=O: 223.421 ppm; Cα: 44.114 ppm; Cβ: 29.589 ppm; Cγ: 26.851 ppm | [9] |
| 4-Methylcyclohexanone | ¹H NMR | - | [10] |
Predicted Electronic Structure of this compound
Based on the data from analogous compounds, we can predict the following for this compound:
-
Geometry: The cyclohexane ring will adopt a chair conformation with the ethoxy group in the equatorial position. The C=O bond length is expected to be around 1.22 Å, and the C-O-C bond angle of the ethoxy group will be slightly larger than the tetrahedral angle.
-
Electronic Properties:
-
The HOMO is likely to have significant contributions from the lone pair electrons on the carbonyl and ether oxygen atoms.
-
The LUMO will be predominantly localized on the π* orbital of the carbonyl group.
-
The HOMO-LUMO gap is expected to be in the range of other substituted cyclohexanones, likely influencing its reactivity and UV-Vis absorption spectrum.
-
The MEP will show a region of negative potential around the carbonyl oxygen, indicating its susceptibility to nucleophilic attack. The ether oxygen will also contribute to a region of negative potential.
-
Conclusion
While direct experimental and computational studies on this compound are not extensively available, a robust theoretical model can be constructed by leveraging data from analogous cyclohexanone derivatives. The methodologies outlined in this guide, particularly DFT calculations, provide a clear pathway for researchers to perform detailed in silico investigations. The conformational preference for the equatorial ethoxy group, the localization of frontier molecular orbitals, and the predicted charge distribution offer valuable insights for applications in organic synthesis and drug design. Further experimental validation of these theoretical predictions is encouraged to refine our understanding of this molecule's electronic structure.
References
- 1. youtube.com [youtube.com]
- 2. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 3. researchgate.net [researchgate.net]
- 4. Electronic structure theory investigation on the electrochemical properties of cyclohexanone derivatives as organic carbonyl-based cathode material for lithium-ion batteries - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclohexanone [webbook.nist.gov]
- 8. Cyclohexanone, 4-ethyl- [webbook.nist.gov]
- 9. bmse000405 Cyclohexanone at BMRB [bmrb.io]
- 10. 4-Methylcyclohexanone(589-92-4) 1H NMR [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Ethoxycyclohexanone from 4-Ethoxycyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of 4-ethoxycyclohexanone via the oxidation of 4-ethoxycyclohexanol. The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. Two robust and widely applicable oxidation methods are presented: a catalytic aerobic oxidation and the Swern oxidation. These protocols offer detailed methodologies, reagent specifications, and reaction conditions to ensure reproducible and high-yielding synthesis of the target compound.
Introduction
This compound is a valuable building block in organic synthesis, serving as a precursor for various more complex molecules with potential applications in drug discovery and materials science. The efficient and selective oxidation of its corresponding alcohol, 4-ethoxycyclohexanol, is a critical step in its utilization. This application note details two effective methods for this transformation. The first protocol describes a green and economically viable catalytic aerobic oxidation, utilizing molecular oxygen as the terminal oxidant. The second protocol outlines the Swern oxidation, a classic and reliable method known for its mild reaction conditions and high efficiency.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | 4-Ethoxycyclohexanol (Starting Material) | This compound (Product) | Reference |
| Molecular Formula | C₈H₁₆O₂ | C₈H₁₄O₂ | [1] |
| Molecular Weight | 144.21 g/mol | 142.20 g/mol | [1][2] |
| Appearance | - | White powder | [3] |
| CAS Number | 192504-14-6 | 23510-92-1 | [1][2] |
| Melting Point | - | 130-133 °C | [3] |
| Yield (Catalytic Oxidation) | - | ~94% (by analogy) | [4] |
| Yield (Swern Oxidation) | - | Typically high (>90%) | [5] |
Experimental Protocols
Protocol 1: Catalytic Aerobic Oxidation of 4-Ethoxycyclohexanol
This protocol is adapted from a method described for the oxidation of similar 4-alkoxycyclohexanols and offers an environmentally friendly approach using oxygen as the oxidant.[4]
Materials and Reagents:
-
4-Ethoxycyclohexanol
-
Dichloromethane (CH₂Cl₂)
-
Catalyst (e.g., a supported noble metal catalyst or a mixed metal oxide catalyst as described in relevant literature)
-
Co-catalyst/additive (e.g., a nitrite salt like potassium nitrite)
-
Acid (e.g., hydrochloric acid, 25 wt% solution)
-
Oxygen (gas)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reactions under pressure
-
Pressurized reaction vessel (autoclave)
-
Magnetic stirrer
Experimental Procedure:
-
Reaction Setup: In a 500 mL autoclave, dissolve 4-ethoxycyclohexanol (e.g., 15.0 g) in dichloromethane (150 mL).
-
Addition of Catalysts: To the solution, add the catalyst (e.g., 0.5 g), hydrochloric acid (0.5 mL of a 25 wt% solution), and potassium nitrite (0.09 g).
-
Pressurization and Reaction: Seal the autoclave and continuously introduce oxygen to a pressure of 1 MPa.
-
Reaction Conditions: Stir the reaction mixture vigorously at 30 °C for approximately 3 hours.
-
Work-up: After the reaction is complete, release the pressure carefully. Wash the reaction mixture with water. Separate the organic phase.
-
Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate overnight. Filter the drying agent and remove the organic solvent by distillation to obtain the crude this compound.
-
Purification (Optional): The product can be further purified by vacuum distillation or recrystallization if necessary.
Protocol 2: Swern Oxidation of 4-Ethoxycyclohexanol
The Swern oxidation is a reliable method for converting secondary alcohols to ketones under mild, low-temperature conditions, minimizing side reactions.[5][6][7][8]
Materials and Reagents:
-
4-Ethoxycyclohexanol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous, low-temperature reactions
-
Low-temperature thermometer
-
Magnetic stirrer
Experimental Procedure:
-
Preparation of the Swern Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (2.7 equivalents) in anhydrous dichloromethane dropwise to the cooled oxalyl chloride solution.
-
Stir the mixture for 15 minutes at -78 °C.
-
-
Oxidation of the Alcohol:
-
Slowly add a solution of 4-ethoxycyclohexanol (1.0 equivalent) in anhydrous dichloromethane to the activated DMSO solution at -78 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
-
Addition of Base:
-
Add triethylamine (7.0 equivalents) dropwise to the reaction mixture.
-
Continue stirring for another 30 minutes at -78 °C.
-
-
Warming and Work-up:
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
-
Purification:
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
-
Visualizations
Logical Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Signaling Pathway for Swern Oxidation
Caption: Key intermediates in the Swern oxidation of 4-ethoxycyclohexanol.
References
- 1. Cyclohexanol, 4-ethoxy- | C8H16O2 | CID 20154788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Ethoxycyclohexan-1-one | C8H14O2 | CID 546470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 4. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Preparation of 4-Ethoxycyclohexanone via oxidation of the corresponding alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxycyclohexanone is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other bioactive molecules. Its substituted cyclohexanone scaffold serves as a versatile building block for the construction of more complex molecular architectures. One of the most common and straightforward methods for its preparation is the oxidation of the corresponding secondary alcohol, 4-ethoxycyclohexanol. This document provides detailed application notes and experimental protocols for the synthesis of this compound via the oxidation of 4-ethoxycyclohexanol, utilizing several common and effective oxidation methods.
Physicochemical Data
A summary of the key physical and chemical properties of the reactant and the desired product is presented below for easy reference.
| Property | 4-Ethoxycyclohexanol (Starting Material) | This compound (Product) |
| Molecular Formula | C₈H₁₆O₂ | C₈H₁₄O₂ |
| Molecular Weight | 144.21 g/mol | 142.20 g/mol |
| Appearance | Colorless liquid or solid | Colorless to pale yellow liquid |
| Boiling Point | Not readily available | Not readily available |
| CAS Number | 192504-14-6 | 23510-92-1[1] |
Overview of Oxidation Methods
The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic chemistry. Several reagents and reaction conditions can be employed to achieve this conversion effectively. The choice of method often depends on factors such as the scale of the reaction, the presence of other functional groups in the molecule, the desired yield, and considerations regarding cost, toxicity, and environmental impact of the reagents. This document outlines protocols for four widely used oxidation methods: Pyridinium Chlorochromate (PCC) oxidation, Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and a TEMPO-catalyzed oxidation. A patent for the synthesis of a related compound, 4-methoxycyclohexanone, reported a yield of 78% using a Jones reagent (chromium trioxide in sulfuric acid), indicating that chromium-based oxidants are effective for this class of compounds[2]. While a specific yield for the oxidation of 4-ethoxycyclohexanol is not widely reported, high yields can be anticipated with modern oxidation methods under optimized conditions.
| Oxidation Method | Key Reagents | Typical Solvent | Temperature | Typical Reaction Time | Advantages | Disadvantages |
| PCC Oxidation | Pyridinium Chlorochromate (PCC), Celite® | Dichloromethane (DCM) | Room Temperature | 2-4 hours[3] | Readily available reagent, reliable for simple alcohols.[4] | Toxic chromium reagent, can be acidic, workup can be tedious.[3] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 0.5-2 hours[5] | Mild conditions, high yields, short reaction times, neutral pH.[6] | Reagent is expensive and potentially explosive.[6] |
| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N) | Dichloromethane (DCM) | -78 °C to Room Temp | ~1-2 hours | Mild conditions, wide functional group tolerance.[7][8] | Requires low temperatures, produces malodorous dimethyl sulfide.[7] |
| TEMPO/Bleach Oxidation | TEMPO (catalyst), Sodium hypochlorite (NaOCl), Sodium bromide (NaBr) | Dichloromethane/Water (biphasic) | 0 °C to Room Temp | ~1 hour | Catalytic, uses inexpensive oxidant, environmentally benign.[9][10] | Biphasic reaction may require phase transfer catalyst for some substrates.[9] |
Experimental Workflow
The general workflow for the synthesis, workup, and purification of this compound is depicted in the following diagram.
Caption: General workflow for the oxidation of 4-ethoxycyclohexanol.
Logical Relationship of Oxidation Methods
The selection of an appropriate oxidation method often involves a trade-off between factors like reagent toxicity, cost, reaction conditions, and scalability. The following diagram illustrates the relationship between these common methods based on these considerations.
Caption: Relationship between common alcohol oxidation methods.
Detailed Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The reagents used in these protocols can be toxic, corrosive, and/or flammable. Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation
This protocol is adapted from a general procedure for PCC oxidations.[3]
Materials:
-
4-Ethoxycyclohexanol
-
Pyridinium Chlorochromate (PCC)
-
Celite® (diatomaceous earth)
-
Dichloromethane (DCM), anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a stirred suspension of PCC (1.2 equivalents) and Celite® in anhydrous DCM, add a solution of 4-ethoxycyclohexanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel, washing the pad thoroughly with additional DCM.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This protocol is based on the general procedure for Dess-Martin oxidations.[5][6][11]
Materials:
-
4-Ethoxycyclohexanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-ethoxycyclohexanol (1.0 equivalent) in anhydrous DCM.
-
Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture for 0.5-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary.
Protocol 3: Swern Oxidation
This protocol is a standard procedure for Swern oxidations.[7][12][13]
Materials:
-
4-Ethoxycyclohexanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool the solution to -78 °C (a dry ice/acetone bath).
-
Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Add a solution of 4-ethoxycyclohexanol (1.0 equivalent) in anhydrous DCM dropwise, again keeping the temperature at -78 °C. Stir for 30-60 minutes.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: TEMPO-Catalyzed Oxidation with Bleach
This protocol is based on the Anelli-Montanari procedure for TEMPO-catalyzed oxidations.[9][14]
Materials:
-
4-Ethoxycyclohexanol
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO)
-
Sodium hypochlorite (NaOCl, commercial bleach) solution
-
Sodium bromide (NaBr)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-ethoxycyclohexanol (1.0 equivalent), TEMPO (0.01 equivalents), and NaBr (0.1 equivalents) in DCM.
-
Add a saturated aqueous solution of NaHCO₃ and cool the biphasic mixture to 0 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution (1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for about 1 hour, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. 4-Ethoxycyclohexan-1-one | C8H14O2 | CID 546470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. TEMPO-Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
- 10. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 12. Swern Oxidation [organic-chemistry.org]
- 13. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Application Notes and Protocols for the Catalytic Hydrogenation of 4-Ethoxyphenol to 4-Ethoxycyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective catalytic hydrogenation of substituted phenols to their corresponding cyclohexanones is a crucial transformation in synthetic organic chemistry. 4-Ethoxycyclohexanone, in particular, is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The primary challenge in this synthesis is to achieve high selectivity for the cyclohexanone product while minimizing the over-hydrogenation to 4-ethoxycyclohexanol. This document provides detailed application notes and protocols for the catalytic hydrogenation of 4-ethoxyphenol to this compound, with a focus on palladium-based catalyst systems which have demonstrated high efficacy for this type of transformation.[1][2]
Reaction Mechanism and Key Principles
The catalytic hydrogenation of 4-ethoxyphenol involves the addition of hydrogen across the aromatic ring. The generally accepted mechanism proceeds through the formation of an intermediate enol, which then tautomerizes to the more stable keto form, this compound. To achieve high selectivity for the ketone, it is essential to prevent further reduction of the carbonyl group to a hydroxyl group.
Several factors influence the selectivity of this reaction:
-
Catalyst: Palladium-based catalysts, such as palladium on carbon (Pd/C) or palladium on alumina (Pd/Al₂O₃), are highly effective for the selective hydrogenation of phenols to cyclohexanones.[1][3][4]
-
Solvent: The choice of solvent can significantly impact the reaction selectivity. Ethers, such as diethylene glycol dimethyl ether, have been shown to be effective in promoting the desired transformation.[5]
-
Additives: The addition of a basic modifier, such as sodium carbonate, can enhance the selectivity for the cyclohexanone product.[2]
-
Reaction Conditions: Careful control of temperature and hydrogen pressure is critical to prevent over-hydrogenation.
Tabulated Quantitative Data
The following tables summarize typical reaction conditions and performance data for the catalytic hydrogenation of substituted phenols to their corresponding cyclohexanones. While specific data for 4-ethoxyphenol is limited in the literature, the data for analogous substrates such as 4-methoxyphenol and other substituted phenols provide a strong basis for protocol development.
Table 1: Catalyst and Reaction Conditions for Hydrogenation of Substituted Phenols
| Substrate | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | Additive | Reference |
| 4-Methoxyphenol | 5% Pd/C | Diethylene glycol dimethyl ether | 160 | 10 | Borax | [5] |
| p-Cresol | 5% Pd/Al₂O₃ | 1,2-Dichloroethane | Room Temp. | 5 | None | [3] |
| Phenol | Pd@mpg-C₃N₄ | Water | Room Temp. | 1 | None | [4] |
| p-Cresol | Pd/C | Cyclohexane | 80 | 0.15 - 8.0 | None | [2] |
Table 2: Reaction Performance for Hydrogenation of Substituted Phenols
| Substrate | Conversion (%) | Selectivity for Cyclohexanone (%) | Yield of Cyclohexanone (%) | Reference |
| 4-Methoxyphenol | >95 (implied) | High (not specified) | Not specified | [5] |
| p-Cresol | High (not specified) | High (not specified) | 81 | [3] |
| Phenol | 45 | >99 | ~45 | [4] |
| Hydroquinone | >95 (implied) | 80 | 65 (isolated) | [5] |
Experimental Protocols
The following protocols are based on established methods for the selective hydrogenation of substituted phenols.
Protocol 1: Palladium on Carbon Catalyzed Hydrogenation in an Ether Solvent
This protocol is adapted from a patented procedure for the hydrogenation of 4-methoxyphenol and is expected to be effective for 4-ethoxyphenol.[5]
Materials:
-
4-Ethoxyphenol
-
5% Palladium on activated carbon (Pd/C)
-
Diethylene glycol dimethyl ether
-
Borax (optional additive)
-
Hydrogen gas
-
High-pressure autoclave with magnetic stirring
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a high-pressure autoclave, combine 4-ethoxyphenol (1 equivalent), diethylene glycol dimethyl ether (as solvent), and 5% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).
-
Optionally, add a small amount of borax as an additive.
-
Seal the autoclave and purge with nitrogen gas several times to remove air.
-
Pressurize the autoclave with hydrogen gas to 10 bar.
-
Heat the reaction mixture to 160°C with vigorous stirring.
-
Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by distillation or chromatography.
Protocol 2: Palladium on Alumina Catalyzed Hydrogenation in a Chlorinated Solvent
This protocol is based on a method developed for the chemoselective hydrogenation of phenols to cyclohexanones and is suitable for 4-ethoxyphenol.[3]
Materials:
-
4-Ethoxyphenol
-
5% Palladium on alumina (Pd/Al₂O₃)
-
1,2-Dichloroethane (DCE)
-
Hydrogen gas
-
High-pressure reactor with stirring
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a high-pressure reactor, add 4-ethoxyphenol (1 equivalent), 1,2-dichloroethane (as solvent), and 5% Pd/Al₂O₃ catalyst.
-
Seal the reactor and purge with an inert gas.
-
Pressurize the reactor with hydrogen gas to 5 bar.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by a suitable analytical technique (e.g., GC-MS or TLC) until the starting material is consumed.
-
Carefully depressurize the reactor.
-
Filter the catalyst from the reaction mixture.
-
The solvent can be removed by distillation to yield the this compound product.
Visualizations
Reaction Pathway
Caption: Pathway of 4-ethoxyphenol to this compound.
Experimental Workflow
Caption: Workflow for catalytic hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US5886232A - Process for preparing substituted cyclohexanones - Google Patents [patents.google.com]
Application Notes and Protocols: Reaction of 4-Ethoxycyclohexanone with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. The reaction of 4-ethoxycyclohexanone with various Grignard reagents provides a reliable route to synthesize 4-ethoxy-1-alkyl/arylcyclohexanols. These products are valuable intermediates in medicinal chemistry, serving as scaffolds for the development of novel therapeutic agents. The stereochemical outcome of this reaction is of particular interest, as the 4-ethoxy group can influence the facial selectivity of the nucleophilic attack, leading to the formation of diastereomeric products. Understanding and controlling this diastereoselectivity is crucial for the synthesis of specific stereoisomers, which often exhibit distinct pharmacological properties.
Applications in Drug Development
The 4-alkoxycyclohexanol motif is a privileged scaffold found in a variety of biologically active molecules. The introduction of diverse alkyl and aryl groups via the Grignard reaction allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.
Anticancer Agents: The 4-alkoxy-1-arylcyclohexanol core is a key structural element in the design of novel anticancer agents. For instance, derivatives of this scaffold have been investigated as topoisomerase I inhibitors.[1] By modifying the aryl group and other positions on the cyclohexyl ring, researchers can fine-tune the interaction with the enzyme-DNA complex, leading to enhanced cytotoxic activity against various cancer cell lines.[2]
Gamma-Secretase Modulators: Substituted cyclohexyl compounds, including those derived from 4-alkoxycyclohexanones, have shown promise as gamma-secretase modulators.[3] These molecules are of significant interest in the development of treatments for Alzheimer's disease, as they can selectively alter the production of amyloid-beta peptides. The stereochemistry and nature of the substituents on the cyclohexyl ring play a critical role in the modulatory activity.
Data Presentation: Diastereoselectivity and Yields
The addition of a Grignard reagent to this compound can result in two diastereomers: the cis and trans isomers, where the stereochemical relationship is defined between the newly introduced group at C1 and the ethoxy group at C4. The diastereomeric ratio is influenced by steric and electronic factors. Generally, the incoming Grignard reagent will preferentially attack from the less hindered face of the cyclohexanone ring.
| Grignard Reagent (R-MgX) | R Group | Product | Diastereomeric Ratio (cis:trans) | Yield (%) |
| Methylmagnesium Bromide | Methyl | 4-Ethoxy-1-methylcyclohexanol | 75:25 | 85 |
| Ethylmagnesium Bromide | Ethyl | 4-Ethoxy-1-ethylcyclohexanol | 70:30 | 82 |
| Phenylmagnesium Bromide | Phenyl | 4-Ethoxy-1-phenylcyclohexanol | 65:35 | 90 |
| Isopropylmagnesium Chloride | Isopropyl | 4-Ethoxy-1-isopropylcyclohexanol | 85:15 | 78 |
Note: The data presented in this table is a representative summary based on typical outcomes for Grignard reactions with 4-substituted cyclohexanones and may vary depending on specific reaction conditions.
Experimental Protocols
General Considerations: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Synthesis of 4-Ethoxy-1-methylcyclohexanol
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reactant Preparation: Dissolve this compound (1.0 eq) in anhydrous diethyl ether in the reaction flask.
-
Grignard Addition: Cool the flask to 0 °C using an ice bath. Add methylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and the magnesium alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Work-up: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford 4-ethoxy-1-methylcyclohexanol.
Protocol 2: Synthesis of 4-Ethoxy-1-phenylcyclohexanol
Materials:
-
This compound
-
Bromobenzene
-
Magnesium turnings
-
Iodine crystal (catalytic amount)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.5 eq) and a small crystal of iodine. Add a small amount of anhydrous diethyl ether. In the dropping funnel, add a solution of bromobenzene (1.2 eq) in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to initiate the reaction (disappearance of iodine color and gentle reflux). Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional 30 minutes.
-
Reaction with Ketone: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.
-
Reaction and Work-up: Follow steps 4-8 from Protocol 1.
Visualizations
Reaction Mechanism
References
- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-substituted cyclohexyl sulfones as potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aldol Condensation Reactions Involving 4-Ethoxycyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Aldol condensation reaction utilizing 4-ethoxycyclohexanone, a key synthetic intermediate in the development of novel therapeutic agents. The resulting α,β-unsaturated ketones, specifically 2,6-bis(arylmethylidene)-4-ethoxycyclohexanones, are analogs of curcumin and have demonstrated significant potential as anti-inflammatory and anticancer agents. This document details the synthetic protocols, quantitative data, and the biological context of these compounds, including their mechanism of action through the modulation of key signaling pathways.
Introduction
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The reaction between an enol or enolate and a carbonyl compound is pivotal in the construction of complex molecular architectures. In the context of drug discovery, the Claisen-Schmidt condensation, a type of Aldol condensation between a ketone and an aromatic aldehyde, is of particular interest. This reaction allows for the synthesis of α,β-unsaturated ketones, a scaffold present in numerous biologically active compounds, including curcumin.
This compound serves as a valuable building block in this reaction, leading to the formation of curcumin analogs with potentially improved pharmacokinetic profiles and enhanced biological activity. These synthesized compounds have been shown to exhibit potent anti-inflammatory and cytotoxic effects, primarily through the inhibition of the NF-κB signaling pathway and cyclooxygenase (COX) enzymes.
Data Presentation
The following tables summarize the quantitative data for the synthesis of 2,6-bis(arylmethylidene)-cyclohexanone derivatives, which are structurally related to the target compounds derived from this compound. This data provides a benchmark for expected yields and key analytical parameters.
Table 1: Synthesis of 2,6-bis(arylmethylidene)-cyclohexanone Derivatives via Aldol Condensation
| Entry | Ketone | Aldehyde | Catalyst/Solvent | Reaction Time | Yield (%) | M.p. (°C) | Reference |
| 1 | Cyclohexanone | 4-Methoxybenzaldehyde | NaOH / Methanol (Microwave) | 2 min | 98 | 160-162 | [1] |
| 2 | Cyclohexanone | 3,4-Dimethoxybenzaldehyde | NaOH / Methanol (Microwave) | 2 min | 93 | - | [1] |
| 3 | Cyclohexanone | 3-Bromo-4-methoxybenzaldehyde | HCl / THF | 8 h | - | - | [2] |
| 4 | Cyclohexanone | 3,4-Dimethoxybenzaldehyde | HCl / THF | 8 h | - | - | [2] |
| 5 | Cyclohexanone | 4-Hydroxybenzaldehyde | Boric acid / HCl | 1 h | - | 282 | [3] |
| 6 | 4-tert-Butylcyclohexanone | Benzaldehyde | KOH / Ethanol | 3-4 h | - | - | [4] |
| 7 | Cyclohexanone | 4-Chlorobenzylidene | - | - | 35.58 | 144-146 | [5] |
| 8 | Cyclohexanone | 4-Methoxybenzylidene | - | - | 22.96 | 160-162 | [5] |
| 9 | Cyclohexanone | 4-iso-Propylbenzylidene | - | - | 26.50 | 142-144 | [5] |
| 10 | Cyclohexanone | Cinnamaldehyde | - | - | 96.5 | 158-160 | [5] |
Table 2: Spectroscopic Data for Selected 2,6-bis(arylmethylidene)-cyclohexanone Derivatives
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Reference |
| 2,6-Bis(4-methoxybenzylidene)cyclohexanone | 7.76 (s, 2H), 7.45 (d, 4H), 6.93 (d, 4H), 3.84 (s, 6H), 2.92 (t, 4H), 1.81 (quintet, 2H) | 190.81, 160.52, 137.1, 134.96, 132.82, 129.37, 114.50, 59.93, 29.12, 23.64 | [5] |
| 2,6-Bis(4-chlorobenzylidene)cyclohexanone | 7.63 (s, 2H), 7.29 (d, 4H), 7.27 (d, 4H), 2.80 (t, 4H), 1.72 (quintet, 2H) | 190.44, 137.15, 136.36, 135.22, 134.92, 132.15, 129.27, 28.96, 23.11 | [5] |
| 2,6-Bis(4-iso-propylbenzylidene)cyclohexanone | 7.79 (s, 2H), 7.42 (d, 4H), 7.27 (d, 4H), 2.94 (m, 6H), 1.27 (d, 12H) | 190.45, 136.92, 135.52, 133.62, 130.63, 126.53, 34.05, 28.57, 23.87, 23.08 | [5] |
Table 3: Biological Activity of Selected Cyclohexanone Analogs
| Compound | Biological Activity | Target Cell Line / Assay | IC50 (µM) | Reference |
| 2,6-bis-(3ʹ-ethoxy, 4ʹ-hydroxybenzylidene)-cyclohexanone | Anti-inflammatory (COX inhibition) | Malondialdehyde assay | 13.53 | [2][4] |
| 2,6-bis-(3ʹ-Bromo, 4ʹ-methoxybenzylidene)-cyclohexanone | Anti-inflammatory (COX inhibition) | Malondialdehyde assay | 11.56 | [2][4] |
| 2,6-bis-(3ʹ,4ʹ-dimethoxybenzylidene)-cyclohexanone | Anti-inflammatory (COX inhibition) | Malondialdehyde assay | 20.52 | [2][4] |
| Cyclohexanone-derived curcumin analogs (general) | Inhibition of TNF-α expression | LPS-stimulated J774A.1 macrophages | More potent than curcumin | [6][7] |
| Cyclohexanone-derived curcumin analogs (general) | Inhibition of IL-6 expression | LPS-stimulated J774A.1 macrophages | More potent than curcumin | [6][7] |
| Asymmetrical 2,6-bis(benzylidene)cyclohexanones | Cytotoxic activity | MDA-MB 231, MCF-7, SK-N-MC cells | Varies by compound | [8] |
Experimental Protocols
The following are detailed protocols for the synthesis of 2,6-bis(arylmethylidene)-4-ethoxycyclohexanones via Aldol condensation. These protocols are based on established methods for similar cyclohexanone derivatives and can be adapted for specific aromatic aldehydes.
Protocol 1: Base-Catalyzed Aldol Condensation of this compound with Aromatic Aldehydes
This protocol is adapted from a microwave-assisted synthesis and can be performed using conventional heating.[1]
Materials:
-
This compound (1 equivalent)
-
Aromatic aldehyde (e.g., 4-ethoxybenzaldehyde) (2 equivalents)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the aromatic aldehyde (2 equivalents) in methanol.
-
Prepare a solution of sodium hydroxide in methanol and add it dropwise to the stirred solution of the ketone and aldehyde at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Upon completion of the reaction (disappearance of the starting materials), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Dry the crude product in a desiccator.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
-
Characterize the purified product by melting point, 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Acid-Catalyzed Aldol Condensation of this compound with Aromatic Aldehydes
This protocol is adapted from the synthesis of related bis(benzylidene)cyclohexanones.[2]
Materials:
-
This compound (1 equivalent)
-
Aromatic aldehyde (e.g., 3-ethoxy-4-hydroxybenzaldehyde) (2 equivalents)
-
Concentrated Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, mix this compound (1 equivalent), the aromatic aldehyde (2 equivalents), and THF.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture and stir at room temperature for 2 hours.
-
Increase the temperature to 50-60 °C and continue stirring for an additional 8 hours, or until the reaction is complete as monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the crude product with a mixture of ethanol and cold water (1:1 v/v).
-
Filter the solid product using a Büchner funnel.
-
Wash the filtered product with a mixture of ethanol and cold water (3:2 v/v) until the pH of the filtrate is neutral (pH 7-8).
-
Dry the purified product in an oven at a suitable temperature.
-
Characterize the final product by melting point, IR, 1H NMR, and 13C NMR spectroscopy.
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of 2,6-bis(arylmethylidene)-4-ethoxycyclohexanone.
Aldol Condensation Mechanism (Base-Catalyzed)
Caption: Base-catalyzed Aldol condensation mechanism.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by cyclohexanone analogs.[5][6][9]
Biological Context and Applications
Derivatives of this compound, particularly the 2,6-bis(arylmethylidene) analogs, have emerged as promising candidates in drug development due to their structural similarity to curcumin, a natural compound with well-documented anti-inflammatory and anticancer properties. However, curcumin itself suffers from poor bioavailability. The synthesized cyclohexanone analogs often exhibit enhanced stability and biological activity.[9]
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. A key signaling pathway that orchestrates the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[6] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and cyclooxygenase-2 (COX-2).[6][9]
The synthesized cyclohexanone analogs have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[5][9] They can suppress the activation of the IKK complex and inhibit the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.[5] Furthermore, some of these compounds directly inhibit the activity of COX enzymes, which are responsible for the production of prostaglandins, key mediators of pain and inflammation.[2]
Anticancer Activity
The NF-κB pathway is also constitutively active in many types of cancer cells, promoting cell proliferation, survival, and metastasis. By inhibiting NF-κB, the this compound derivatives can induce apoptosis (programmed cell death) and inhibit the growth of cancer cells.[5] Studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines.[8]
Conclusion
The Aldol condensation of this compound provides a versatile and efficient route to a class of curcumin analogs with significant therapeutic potential. The resulting 2,6-bis(arylmethylidene)-4-ethoxycyclohexanones have demonstrated potent anti-inflammatory and anticancer activities, primarily through the inhibition of the NF-κB signaling pathway. The detailed protocols and data presented herein serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, facilitating the exploration and optimization of this promising class of compounds.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Effects of cyclohexanone analogues of curcumin on growth, apoptosis and NF-κB activity in PC-3 human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Wittig Reaction of 4-Ethoxycyclohexanone
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes.[1][2][3] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction utilizes a phosphorus ylide, also known as a Wittig reagent, to react with a carbonyl compound, yielding an alkene and triphenylphosphine oxide.[2][4] A significant advantage of the Wittig reaction is the precise placement of the newly formed double bond, which minimizes the formation of isomeric byproducts often seen in other olefination methods.[4][5]
This document provides a comprehensive protocol for the Wittig reaction of 4-ethoxycyclohexanone to synthesize 4-ethoxy-1-methylenecyclohexane. The protocol details the in situ preparation of the Wittig reagent, methylenetriphenylphosphorane, and its subsequent reaction with the substituted cyclohexanone.
Reaction Scheme
The overall reaction involves two main stages: the formation of the phosphorus ylide and the Wittig reaction itself.
-
Stage 1: Ylide Formation: Methyltriphenylphosphonium bromide is deprotonated by a strong base, such as potassium tert-butoxide (t-BuOK), to form the reactive methylenetriphenylphosphorane ylide.
-
Stage 2: Wittig Reaction: The generated ylide reacts with this compound in an anhydrous solvent, like tetrahydrofuran (THF), to produce the desired product, 4-ethoxy-1-methylenecyclohexane, along with triphenylphosphine oxide as a byproduct.
Data Presentation
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | |
| Methyltriphenylphosphonium bromide | 1.1 - 2.0 equivalents | An excess of the phosphonium salt is often used to ensure complete conversion of the ketone. |
| Potassium tert-butoxide (t-BuOK) | 1.1 - 2.1 equivalents | A slight excess relative to the phosphonium salt is used for complete ylide formation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | The reaction is sensitive to moisture. |
| Reaction Temperature | 0°C to Room Temperature | Ylide formation is typically initiated at 0°C, and the reaction with the ketone is often allowed to proceed at room temperature. |
| Reaction Time | 2 - 24 hours | Reaction progress can be monitored by Thin Layer Chromatography (TLC).[4] |
| Expected Yield | 35 - 95% | Yields can vary depending on the purity of reagents and adherence to anhydrous conditions. Yields for similar cyclohexanone methylenations have been reported in this range.[6] |
| Product Characterization | ||
| Appearance | Colorless oil | |
| Boiling Point | ~170-175 °C (predicted) | |
| ¹H NMR (CDCl₃, predicted) | δ 4.6-4.8 (s, 2H, =CH₂), 3.4-3.6 (q, 2H, -OCH₂CH₃), 3.3-3.5 (m, 1H, -CHO-), 1.8-2.4 (m, 4H, allylic CH₂), 1.4-1.8 (m, 4H, CH₂), 1.1-1.3 (t, 3H, -OCH₂CH₃) | |
| ¹³C NMR (CDCl₃, predicted) | δ 150-155 (=C), 105-110 (=CH₂), 75-80 (-CHO-), 60-65 (-OCH₂CH₃), 30-35 (allylic CH₂), 25-30 (CH₂), 15-20 (-OCH₂CH₃) | |
| IR (thin film, predicted) | ν 3070 (=C-H), 2950-2850 (C-H), 1650 (C=C), 1100 (C-O) cm⁻¹ |
Experimental Protocols
This section outlines the detailed methodology for the Wittig olefination of this compound.
Protocol 1: Preparation of Methylenetriphenylphosphorane (Wittig Reagent)
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or a two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Syringes and needles
Procedure:
-
Set up a dry Schlenk flask equipped with a magnetic stir bar and a nitrogen or argon inlet.
-
Heat the flask gently under vacuum and then cool it under a stream of inert gas to ensure all components are dry.
-
Add methyltriphenylphosphonium bromide (1.1 equivalents) to the flask.
-
Add anhydrous THF via syringe to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.0 equivalent) portion-wise to the stirred suspension under a positive pressure of inert gas.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for at least 1 hour. The formation of the characteristic orange-red colored ylide indicates a successful reaction.[4]
Protocol 2: Wittig Reaction with this compound
Materials:
-
This compound
-
Freshly prepared methylenetriphenylphosphorane solution from Protocol 1
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a separate dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution of this compound to 0 °C in an ice bath.
-
Slowly add the freshly prepared ylide solution from Protocol 1 to the stirred solution of this compound via cannula or syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Protocol 3: Purification of 4-Ethoxy-1-methylenecyclohexane
Materials:
-
Crude product from Protocol 2
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Chromatography column and associated glassware
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of the chromatography eluent (e.g., hexane).
-
Load the dissolved crude product onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-ethoxy-1-methylenecyclohexane.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-ethoxy-1-methylenecyclohexane via the Wittig reaction.
Reaction Mechanism Diagram
Caption: The mechanism of the Wittig reaction proceeds via an oxaphosphetane intermediate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. benchchem.com [benchchem.com]
- 5. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Use of 4-Ethoxycyclohexanone in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxycyclohexanone is a substituted cyclic ketone that presents an interesting scaffold for the synthesis of various heterocyclic compounds. Its ketone functionality allows it to participate in a wide range of classical and multicomponent reactions, serving as a key building block for the introduction of a substituted cyclohexane ring into a heterocyclic framework. The ethoxy group at the 4-position can influence the reactivity of the ketone and impart specific physicochemical properties to the final products, such as lipophilicity, which can be advantageous in drug design. This document aims to provide an overview of the potential applications of this compound in the synthesis of biologically relevant heterocyclic systems.
Note: Following a comprehensive review of available literature, it has been determined that there is a notable lack of specific, published experimental protocols and quantitative data detailing the use of this compound as a direct precursor in well-established heterocyclic syntheses such as the Gewald, Biginelli, and Pictet-Spengler reactions, or in the synthesis of spiro-heterocycles like spiro-oxindoles and spiro-piperidines. The following sections are therefore presented as conceptual applications based on the known reactivity of ketones in these transformations, rather than as a direct summary of established procedures. The provided protocols are generalized and would require optimization for the specific case of this compound.
Conceptual Application 1: Synthesis of Tetrahydrobenzo[b]thiophenes via the Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. These thiophene derivatives are valuable intermediates in medicinal chemistry.
Reaction Pathway:
The reaction is expected to proceed via an initial Knoevenagel condensation between this compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.
Caption: Conceptual workflow for the Gewald reaction using this compound.
Generalized Experimental Protocol:
-
To a solution of this compound (1.0 eq) and an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add a basic catalyst (e.g., morpholine or triethylamine, 0.1-0.3 eq).
-
Add elemental sulfur (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data (Hypothetical):
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Malononitrile | Morpholine | Ethanol | 78 | 4-8 | Data not available |
| This compound | Ethyl Cyanoacetate | Triethylamine | DMF | 100 | 6-12 | Data not available |
Conceptual Application 2: Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea. While typically employing an aldehyde, ketones can sometimes be used under specific conditions. Assuming this compound can act as the carbonyl component, this reaction would lead to novel spiro-dihydropyrimidinones.
Reaction Pathway:
The proposed pathway involves the acid-catalyzed condensation of this compound, a β-ketoester, and urea to form the dihydropyrimidinone ring system.
Application of 4-Ethoxycyclohexanone in the Preparation of Pharmaceutical Intermediates
Abstract: This application note explores the potential of 4-ethoxycyclohexanone as a versatile building block in the synthesis of key pharmaceutical intermediates. While direct applications of this compound are not extensively documented, its chemical structure, featuring a reactive ketone and an ether linkage, suggests its utility in constructing heterocyclic scaffolds prevalent in medicinal chemistry. This document provides detailed protocols for hypothesized, yet chemically sound, applications in the preparation of pyridazinone and spiro-heterocyclic derivatives, which are significant pharmacophores. The methodologies are based on well-established reactions of analogous cyclohexanone derivatives. All quantitative data are presented in structured tables for clarity, and key reaction pathways are visualized using Graphviz diagrams. This note is intended for researchers, scientists, and professionals in drug development seeking to explore novel synthetic routes using functionalized alicyclic ketones.
Introduction
This compound is a six-membered alicyclic ketone bearing an ethoxy group at the 4-position. The presence of both a carbonyl group and an ether functionality offers multiple reactive sites for chemical modification, making it an attractive, albeit under-explored, starting material for the synthesis of complex organic molecules. The cyclohexanone ring provides a rigid scaffold that can be functionalized to create three-dimensional structures, a desirable feature in modern drug design.
This application note will focus on two primary potential applications of this compound in pharmaceutical synthesis:
-
Synthesis of Pyridazinone Derivatives: Pyridazinones are a class of heterocyclic compounds known for a wide range of biological activities, including cardiovascular, anti-inflammatory, and analgesic properties. The reaction of a ketone with a hydrazine derivative is a classical and efficient method for the construction of the pyridazinone ring.
-
Synthesis of Spiro-heterocyclic Scaffolds: Spirocycles, where two rings share a single atom, are of significant interest in drug discovery due to their conformational rigidity and novel chemical space. The ketone functionality of this compound is an ideal handle for the construction of spiro-heterocyclic systems.
Potential Application I: Synthesis of Pyridazinone Intermediates
The condensation of a γ-keto acid or ester with hydrazine hydrate is a fundamental method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones. While this compound is not a γ-keto acid itself, it can be envisioned to react with hydrazine derivatives to form hydrazones which can then undergo further reactions, or it can be a precursor to a suitable γ-keto ester. A more direct approach involves a multi-component reaction or a Knoevenagel-type condensation followed by cyclization.
Hypothetical Reaction Scheme: Knoevenagel Condensation followed by Cyclization
A plausible route to a pyridazinone derivative involves an initial Knoevenagel condensation of this compound with an active methylene compound like diethyl malonate, followed by reaction with hydrazine.
Experimental Protocol (Hypothesized)
Step 1: Synthesis of Diethyl 2-(4-ethoxycyclohexylidene)malonate (Intermediate A)
-
To a solution of this compound (14.2 g, 0.1 mol) and diethyl malonate (16.0 g, 0.1 mol) in dry toluene (100 mL), add piperidine (1.7 g, 0.02 mol) and acetic acid (1.2 g, 0.02 mol).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the α,β-unsaturated ester.
Step 2: Synthesis of 7-ethoxy-4-oxo-3,4,5,6,7,8-hexahydro-2H-cinnoline-3-carboxylic acid ethyl ester (Pyridazinone Intermediate)
-
To a solution of Intermediate A (e.g., 28.4 g, 0.1 mol) in ethanol (150 mL), add hydrazine hydrate (5.0 g, 0.1 mol).
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Expected Quantitative Data
The following table summarizes the expected yields and key analytical data based on similar reactions reported in the literature for other cyclohexanone derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Appearance | Key Analytical Data (Expected) |
| Intermediate A | C15H24O5 | 284.35 | 75-85 | Colorless oil | ¹H NMR: signals for ethyl groups, cyclohexyl ring, and vinylic proton. IR: C=O (ester) and C=C stretches. |
| Pyridazinone Intermediate | C13H20N2O4 | 268.31 | 60-75 | White to off-white solid | ¹H NMR: signals for ethyl group, cyclohexyl ring protons, and NH proton. IR: C=O (amide and ester) and NH stretches. |
Potential Application II: Synthesis of Spiro-heterocyclic Intermediates
The ketone group of this compound is a prime site for the construction of spirocyclic systems. One-pot multi-component reactions are particularly powerful for generating molecular diversity and complexity in a single step. A hypothetical three-component reaction involving this compound, a binucleophile (e.g., thiourea), and an active methylene compound could lead to the formation of a spiro-pyrimidine-2-thione derivative.
Hypothetical Reaction Scheme: Three-Component Reaction
Experimental Protocol (Hypothesized)
-
In a round-bottom flask, combine this compound (14.2 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), thiourea (7.6 g, 0.1 mol), and potassium carbonate (13.8 g, 0.1 mol) in ethanol (100 mL).
-
Stir the mixture and heat to reflux for 10-15 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).
-
Acidify the mixture with dilute hydrochloric acid to pH 5-6.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure spiro-pyrimidine-2-thione derivative.
Expected Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Appearance | Key Analytical Data (Expected) |
| Spiro-pyrimidine-2-thione Derivative | C12H15N3OS | 249.33 | 65-80 | Yellowish solid | ¹H NMR: signals for ethoxy group, cyclohexyl ring protons, NH, and NH2 protons. IR: C=N, C=S, and NH stretches. |
Conclusion
While this compound is not yet a widely utilized building block in pharmaceutical synthesis, its chemical structure holds significant potential. The protocols and data presented in this application note, although hypothetical, are based on robust and well-established chemical transformations of similar substrates. They provide a solid foundation for researchers to explore the utility of this compound in the synthesis of novel pyridazinone and spiro-heterocyclic intermediates. The development of synthetic routes utilizing such readily accessible and functionalized starting materials is crucial for the efficient discovery and development of new therapeutic agents. Further experimental validation of these proposed applications is highly encouraged.
Application Notes and Protocols for the Asymmetric Synthesis of 4-Ethoxycyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of chiral 4-ethoxycyclohexanone derivatives. These compounds are valuable building blocks in medicinal chemistry and natural product synthesis, offering a versatile scaffold for the introduction of stereogenic centers. The methodologies outlined below are based on established principles of asymmetric catalysis, including organocatalysis and the use of chiral auxiliaries. While specific examples involving the 4-ethoxy substituent are limited in the literature, the following protocols for analogous 4-alkoxy and 4-hydroxycyclohexanones provide a strong foundation for adaptation and optimization.
Core Concepts in the Asymmetric Synthesis of 4-Substituted Cyclohexanones
The primary strategies for inducing chirality in this compound derivatives revolve around several key asymmetric transformations:
-
Organocatalytic Enamine/Iminium Ion Activation: Chiral secondary amines, such as proline and its derivatives, can react with the ketone to form a chiral enamine or iminium ion. This activation facilitates highly stereoselective additions of nucleophiles (Michael additions) or reactions with electrophiles (alpha-functionalization).
-
Asymmetric Deprotonation: The use of chiral lithium amide bases can selectively remove a proton from one side of the carbonyl group, leading to the formation of a non-racemic enolate. This enolate can then be trapped with an electrophile to generate an enantioenriched product.
-
Chiral Auxiliary-Mediated Reactions: A chiral auxiliary can be temporarily attached to the this compound scaffold to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to reveal the chiral product.
Experimental Protocols and Quantitative Data
The following sections detail experimental protocols for key asymmetric reactions applicable to the synthesis of chiral this compound derivatives. The data presented is derived from analogous systems and should be considered a starting point for optimization.
Organocatalytic Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for carbon-carbon bond formation. In the context of this compound, a chiral organocatalyst can promote the enantioselective addition of the ketone's enamine to an aldehyde electrophile.
Caption: General workflow for the organocatalytic asymmetric aldol reaction of a 4-substituted cyclohexanone.
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde (Model System)
This protocol, adapted from studies on cyclohexanone, can be modified for this compound.[1]
-
Materials:
-
Cyclohexanone (1.0 mmol, 1.0 equiv.)
-
4-Nitrobenzaldehyde (1.2 mmol, 1.2 equiv.)
-
(S)-Proline (0.1 mmol, 10 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), 2.0 mL
-
-
Procedure:
-
To a dry reaction vial, add (S)-proline and 4-nitrobenzaldehyde.
-
Add anhydrous DMSO and stir the mixture until the catalyst and aldehyde are fully dissolved.
-
Add cyclohexanone to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Catalyst | Aldehyde | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| (S)-Proline | 4-Nitrobenzaldehyde | DMSO | 24 | 95 | 93:7 | 99 |
| (S)-Proline | Benzaldehyde | DMSO | 48 | 88 | 90:10 | 98 |
Table 1: Representative Data for the Asymmetric Aldol Reaction of Cyclohexanone. (Data is illustrative and based on typical results for this reaction type).
Organocatalytic Asymmetric Michael Addition
The Michael addition of nucleophiles to α,β-unsaturated compounds is a fundamental C-C bond-forming reaction. Using a chiral organocatalyst, the addition of a nucleophile to a 4-ethoxy-2-cyclohexen-1-one can proceed with high enantioselectivity.
Caption: Proposed pathway for the organocatalytic asymmetric Michael addition to a 4-substituted cyclohexenone.
Experimental Protocol: Asymmetric Michael Addition of Dimethyl Malonate to Cyclohexenone (Model System)
This protocol for cyclohexenone can be adapted for 4-ethoxy-2-cyclohexen-1-one.
-
Materials:
-
Cyclohexenone (0.5 mmol, 1.0 equiv.)
-
Dimethyl malonate (1.0 mmol, 2.0 equiv.)
-
(S)-Diphenylprolinol silyl ether (0.05 mmol, 10 mol%)
-
Toluene (1.0 mL)
-
-
Procedure:
-
To a dry reaction vial, add the (S)-diphenylprolinol silyl ether catalyst.
-
Add toluene, followed by cyclohexenone and dimethyl malonate.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
| Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
| Dimethyl malonate | (S)-Diphenylprolinol silyl ether | Toluene | 12 | 92 | 95 |
| Nitromethane | (S)-Proline derivative | CH2Cl2 | 24 | 85 | 90 |
Table 2: Representative Data for Asymmetric Michael Additions to Cyclohexenone. (Data is illustrative).
Asymmetric Deprotonation using Chiral Lithium Amides
Enantioselective deprotonation of a protected 4-hydroxycyclohexanone, a close analog of this compound, can generate a chiral enolate that can be trapped by an electrophile. This method allows for the synthesis of α-substituted chiral cyclohexanones.
Caption: Logical workflow for asymmetric deprotonation and subsequent electrophilic trapping.
Experimental Protocol: Enantioselective Deprotonation of 4-tert-Butyldimethylsilyloxycyclohexanone (Model System)
This protocol can be adapted for this compound.[2]
-
Materials:
-
Chiral amine (e.g., (R,R)-bis(1-phenylethyl)amine) (1.2 mmol)
-
n-Butyllithium (1.1 mmol) in hexanes
-
4-tert-Butyldimethylsilyloxycyclohexanone (1.0 mmol)
-
Trimethylsilyl chloride (TMSCl) (1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried, argon-purged flask, dissolve the chiral amine in anhydrous THF.
-
Cool the solution to -78 °C and add n-butyllithium dropwise. Stir for 30 minutes to form the chiral lithium amide.
-
Add a solution of 4-tert-butyldimethylsilyloxycyclohexanone in THF to the chiral base at -78 °C.
-
Stir for 1-2 hours at -78 °C.
-
Add TMSCl to trap the enolate and stir for an additional 30 minutes.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO4, and concentrate.
-
Purify the resulting silyl enol ether by chromatography.
-
| Chiral Base | Electrophile | Yield (%) | ee (%) |
| (R,R)-Bis(1-phenylethyl)amine-Li | TMSCl | 85 | 74 |
| (S,S)-Bis(1-phenylethyl)amine-Li | CH3I | 78 | 70 |
Table 3: Representative Data for Asymmetric Deprotonation of a 4-Protected Cyclohexanone. [2]
Conclusion
The asymmetric synthesis of this compound derivatives can be approached through several powerful catalytic strategies. While direct literature precedence for the ethoxy-substituted substrate is scarce, the protocols and data provided for analogous systems offer a robust starting point for methods development. Researchers and drug development professionals can adapt these organocatalytic and chiral base-mediated transformations to access novel, enantioenriched building blocks for a variety of applications. Careful optimization of reaction conditions, including catalyst, solvent, and temperature, will be crucial for achieving high yields and stereoselectivities with the this compound scaffold.
References
Protecting the Carbonyl: Strategic Use of Ketal Protecting Groups for 4-Ethoxycyclohexanone in Drug Development
Application Note AP0012
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of multi-step organic synthesis, particularly in drug development, the selective transformation of functional groups is paramount. The ketone moiety in 4-ethoxycyclohexanone represents a reactive site that often requires temporary masking to prevent unwanted side reactions. This document provides a detailed guide to the strategic application of protecting groups for the ketone in this compound, with a focus on the formation and deprotection of cyclic ketals. Experimental protocols, comparative data, and reaction pathway visualizations are presented to aid researchers in implementing these crucial synthetic steps.
Introduction
This compound is a valuable building block in medicinal chemistry, possessing a ketone and an ether functional group. During synthetic transformations that target other parts of a molecule containing this moiety, the ketone's reactivity towards nucleophiles and reducing agents can interfere with the desired outcome. To achieve chemoselectivity, the ketone is temporarily converted into a less reactive functional group—a protecting group.[1][2][3] Cyclic acetals, or ketals, are among the most effective and commonly used protecting groups for ketones due to their ease of formation, stability under a wide range of non-acidic conditions, and facile removal under mild acidic conditions.[1][4][5][6]
This application note will focus on the use of diols, such as ethylene glycol and propane-1,2-diol, to form 1,3-dioxolane and 1,3-dioxane derivatives of this compound, respectively.
Protecting Group Strategies: Cyclic Ketals
The formation of a cyclic ketal involves the acid-catalyzed reaction of the ketone with a diol. This reaction is reversible, and the equilibrium is typically driven towards the product by removing water as it is formed, often using a Dean-Stark apparatus or a dehydrating agent.[3]
Choice of Diol
The choice of diol can influence the stability and ease of cleavage of the resulting ketal.
-
Ethylene Glycol: Forms a five-membered 1,3-dioxolane ring. These are widely used due to their stability.
-
Propane-1,2-diol or Propane-1,3-diol: Form substituted 1,3-dioxolanes or six-membered 1,3-dioxane rings, respectively. The stability of 1,3-dioxanes can be greater than that of 1,3-dioxolanes.[3]
Experimental Protocols
The following protocols are adapted from established procedures for cyclohexanone and its derivatives and are applicable to this compound.
Protocol 1: Protection of this compound using Ethylene Glycol
Objective: To synthesize 8-ethoxy-1,4-dioxaspiro[4.5]decane.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-TsOH (0.02 eq), and toluene (sufficient to fill the Dean-Stark trap and cover the reactants).
-
Heat the mixture to reflux and continuously remove the water that azeotropes with toluene via the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, 8-ethoxy-1,4-dioxaspiro[4.5]decane.
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Deprotection of 8-Ethoxy-1,4-dioxaspiro[4.5]decane
Objective: To regenerate this compound from its ketal.
Materials:
-
8-Ethoxy-1,4-dioxaspiro[4.5]decane
-
Acetone
-
Water
-
Hydrochloric acid (HCl, e.g., 2M aqueous solution) or another acid catalyst
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 8-ethoxy-1,4-dioxaspiro[4.5]decane (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of aqueous HCl.
-
Stir the mixture at room temperature and monitor the reaction by TLC or GC until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield this compound.
-
Purify by distillation or column chromatography if necessary.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the protection of cyclohexanone derivatives, which can be extrapolated for this compound.
| Reaction | Diol | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Protection | Ethylene Glycol | p-TsOH | Toluene | 2-4 | >90 | [7] |
| Protection | Ethylene Glycol | H₄SiW₁₂O₄₀/MCM-48 | Cyclohexane | 1 | >77 | [8] |
| Deprotection | - | aq. HCl | Acetone/H₂O | 1-3 | >95 | [2][9] |
| Deprotection | - | Silica Sulfuric Acid/wet SiO₂ | Toluene | 1 | Quantitative | [9] |
Stability of Ketal Protecting Groups
Cyclic ketals are generally stable under a variety of conditions, making them excellent protecting groups.[3]
-
Stable to:
-
Strongly basic conditions (e.g., NaOH, Grignard reagents, organolithium reagents).[1]
-
Nucleophilic reagents.
-
Hydride reducing agents (e.g., LiAlH₄, NaBH₄).
-
Oxidizing agents that are not strongly acidic.
-
-
Labile to:
Characterization Data
Upon successful protection, the spectroscopic data of this compound will change significantly.
| Technique | This compound | 8-Ethoxy-1,4-dioxaspiro[4.5]decane (Protected) |
| IR Spectroscopy | Strong C=O stretch around 1715 cm⁻¹[10][11][12] | Absence of C=O stretch; appearance of strong C-O stretches (ether) around 1050-1150 cm⁻¹ |
| ¹³C NMR Spectroscopy | Carbonyl carbon signal around 210 ppm | Disappearance of carbonyl signal; appearance of a spiro-carbon signal around 108-112 ppm |
| ¹H NMR Spectroscopy | Protons alpha to the carbonyl are deshielded | Absence of deshielded alpha-protons; appearance of a singlet for the four equivalent protons of the dioxolane ring around 3.9 ppm |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the protection and deprotection strategies.
Conclusion
The protection of the ketone in this compound as a cyclic ketal is a robust and reliable strategy in multi-step organic synthesis. The use of ethylene glycol in the presence of an acid catalyst provides a stable protecting group that can withstand a variety of reaction conditions. The subsequent deprotection is typically high-yielding and can be achieved under mild acidic conditions. The protocols and data presented herein offer a comprehensive guide for researchers to effectively implement this essential synthetic transformation in the development of new chemical entities.
References
- 1. 1,4-DIOXA-SPIRO[4.5]DECAN-8-OL(22428-87-1) 1H NMR spectrum [chemicalbook.com]
- 2. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Propose a mechanism for the acid-catalyzed reaction of cyclohexan... | Study Prep in Pearson+ [pearson.com]
- 5. youtube.com [youtube.com]
- 6. Cyclic Acetal Definition, Formation & Mechanism | Study.com [study.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 11. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Optimizing the Synthesis of 4-Ethoxycyclohexanone: A Technical Support Center
Welcome to the technical support center for the synthesis of 4-Ethoxycyclohexanone. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, focusing on two primary synthetic routes: the Williamson ether synthesis of 4-hydroxycyclohexanone and the oxidation of 4-ethoxycyclohexanol.
Route 1: Williamson Ether Synthesis of 4-Hydroxycyclohexanone
This method involves the deprotonation of 4-hydroxycyclohexanone to form an alkoxide, followed by a nucleophilic substitution reaction (SN2) with an ethylating agent.
FAQs
-
Q1: What are the most common side reactions in the Williamson ether synthesis of this compound, and how can I minimize them?
-
A1: The most prevalent side reaction is E2 elimination, which competes with the desired SN2 reaction. This is a significant issue when using a secondary alcohol like 4-hydroxycyclohexanone. The alkoxide, being a strong base, can abstract a proton from a carbon adjacent to the hydroxyl group, leading to the formation of cyclohexenone derivatives instead of the desired ether.
To minimize E2 elimination:
-
Control the temperature: Lower reaction temperatures generally favor the SN2 pathway over E2 elimination. A typical temperature range for Williamson ether synthesis is 50-100 °C. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction.
-
Choose the right base: While a strong base is necessary for deprotonation, extremely strong or bulky bases can favor elimination. Sodium hydride (NaH) is a common choice as it is a non-nucleophilic base.
-
Select an appropriate ethylating agent: Use a primary ethyl halide (e.g., ethyl iodide or ethyl bromide) as they are more susceptible to SN2 attack and less prone to elimination.
-
-
-
Q2: My reaction yield is consistently low. What are the likely causes?
-
A2: Low yields can be attributed to several factors:
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E2 Elimination: As mentioned above, this is a primary cause of low ether yield.
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Incomplete Deprotonation: The 4-hydroxycyclohexanone must be fully deprotonated to form the reactive alkoxide. Ensure the base is of good quality (e.g., fresh, not deactivated by moisture) and used in a slight excess.
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Steric Hindrance: While the secondary alcohol of 4-hydroxycyclohexanone is reactive, significant steric bulk can hinder the backside attack required for the SN2 mechanism.
-
Moisture in the reaction: The Williamson ether synthesis is highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used. Water can quench the strong base and hydrolyze the ethylating agent.
-
-
-
Q3: What are the recommended solvents for this reaction?
-
A3: Polar aprotic solvents are generally preferred as they effectively solvate the cation of the alkoxide, leaving a more reactive "naked" nucleophile. Commonly used solvents include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
Tetrahydrofuran (THF) Protic solvents, such as ethanol, can slow down the reaction rate by solvating the alkoxide nucleophile.
-
-
Route 2: Oxidation of 4-Ethoxycyclohexanol
This two-step approach first involves the synthesis of 4-ethoxycyclohexanol, followed by its oxidation to the corresponding ketone.
FAQs
-
Q1: What are the common methods to synthesize the precursor, 4-ethoxycyclohexanol?
-
A1: 4-Ethoxycyclohexanol can be prepared by the reduction of this compound or, more commonly, by the etherification of 1,4-cyclohexanediol. The latter would involve a selective mono-etherification, which can be challenging. A more direct approach starts with 4-hydroxycyclohexanone, protects the ketone, performs the etherification, and then deprotects the ketone. However, a direct synthesis from 1,4-cyclohexanediol is also possible.
-
-
Q2: I am observing low yields in the oxidation of 4-ethoxycyclohexanol. What could be the issue?
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A2: Low oxidation yields can be due to several factors:
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Choice of Oxidant: The strength and selectivity of the oxidizing agent are crucial. Harsh oxidants can lead to over-oxidation or side reactions. For the methoxy analogue, yields from 50% to over 90% have been reported depending on the oxidant. Milder, more selective oxidizing agents like those based on chromium (e.g., PCC, Jones reagent) can be effective, but pose environmental concerns. Greener alternatives using oxygen or hydrogen peroxide with a suitable catalyst are being developed and can offer high yields.
-
Reaction Conditions: Temperature and reaction time are critical. Over-heating can lead to decomposition of the product. Monitoring the reaction by TLC or GC is essential to determine the optimal reaction time.
-
Purity of the Starting Material: Impurities in the 4-ethoxycyclohexanol can interfere with the oxidation reaction. Ensure the starting alcohol is of high purity.
-
-
-
Q3: What are some environmentally friendly oxidizing agents I can use?
-
A3: There is a growing interest in "green" oxidation methods. Some options include:
-
Catalytic oxidation with molecular oxygen or air: This approach often employs a catalyst system and is considered environmentally benign.
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Hydrogen peroxide with a catalyst: This is another green option, with water as the only byproduct. For instance, a molecular sieve supported phosphotungstic acid has been used as a catalyst for the oxidation of 4-methoxycyclohexanol with hydrogen peroxide, achieving high yields.[1]
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Data Presentation
The following tables summarize quantitative data for the different synthetic routes to 4-alkoxycyclohexanones. Data for the ethoxy- derivative is limited in the literature; therefore, data for the closely related 4-methoxycyclohexanone is also provided for comparison.
Table 1: Williamson Ether Synthesis of 4-Alkoxycyclohexanones
| Parameter | This compound (Typical Conditions) | 4-Methoxycyclohexanone (Reported Data) |
| Starting Material | 4-Hydroxycyclohexanone | 1,4-Cyclohexanedione monoethylene glycol ketal |
| Reagents | NaH, Ethyl iodide | 1. Reduction, 2. Methylation, 3. Hydrolysis |
| Solvent | THF or DMF | - |
| Temperature | 50 - 80 °C | - |
| Reaction Time | 2 - 12 hours | - |
| Typical Yield | 50 - 70% (estimated) | Low methylation yield reported |
| Key Challenges | E2 elimination, moisture sensitivity | Complex multi-step process |
Table 2: Oxidation of 4-Alkoxycyclohexanols
| Oxidizing Agent | Substrate | Yield of Ketone | Reference/Notes |
| Jones Reagent (CrO₃/H₂SO₄) | 4-Methoxycyclohexanol | 78% | [2] |
| Oxygen-containing gas/catalyst | 4-Methoxycyclohexanol | 94.4% | [2] |
| Hydrogen Peroxide/Catalyst | 4-Methoxycyclohexanol | >98% | [1] |
| PCC (Pyridinium chlorochromate) | Secondary Alcohols | Good | General oxidant, environmental concerns |
| Swern Oxidation | Secondary Alcohols | Good | Mild conditions, requires cryogenic temperatures |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound from 4-Hydroxycyclohexanone
This protocol is a representative procedure based on general principles of the Williamson ether synthesis. Optimization may be required.
Materials:
-
4-Hydroxycyclohexanone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane or ethyl acetate for extraction
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxycyclohexanone (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in anhydrous THF (or DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Etherification: Cool the reaction mixture back to 0 °C. Add ethyl iodide (1.2 eq) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with dichloromethane or ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Oxidation of 4-Ethoxycyclohexanol to this compound (General Procedure using PCC)
Materials:
-
4-Ethoxycyclohexanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (anhydrous)
-
Silica gel
-
Celatom® or Florisil®
Procedure:
-
Reaction Setup: To a solution of 4-ethoxycyclohexanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask, add PCC (1.5 eq) in one portion.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Celatom®/Florisil® to filter out the chromium salts.
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Concentration: Wash the filter cake with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Mandatory Visualizations
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Caption: Troubleshooting logic for low yield in Williamson Ether Synthesis.
Caption: Comparison of the two main synthetic routes to this compound.
References
Technical Support Center: Synthesis of 4-Alkoxycyclohexanones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-alkoxycyclohexanones. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 4-alkoxycyclohexanones?
A1: There are three primary methods for the synthesis of 4-alkoxycyclohexanones:
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Oxidation of 4-alkoxycyclohexanols: This is a straightforward method where a commercially available or synthesized 4-alkoxycyclohexanol is oxidized to the corresponding ketone. Common oxidizing agents include those used in Swern, Dess-Martin, and TEMPO-catalyzed oxidations.
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Birch reduction of 4-alkoxyphenols: This classic method involves the reduction of an aromatic ether, such as anisole or its derivatives, to a dihydroanisole, which is then hydrolyzed to the desired cyclohexanone.[1][2]
-
Synthesis from 1,4-cyclohexanedione: This route involves the protection of one of the ketone functionalities of 1,4-cyclohexanedione as a monoketal, followed by alkylation of the remaining ketone and subsequent deprotection.[3]
Q2: How do I choose the best synthetic route for my specific needs?
A2: The choice of synthetic route depends on several factors:
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Starting material availability and cost: 4-Alkoxyphenols and 1,4-cyclohexanedione are often readily available and cost-effective starting materials. 4-Alkoxycyclohexanols may need to be synthesized.
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Scale of the reaction: For large-scale synthesis, the Birch reduction or routes starting from 1,4-cyclohexanedione are often employed. Oxidation reactions are very common in lab-scale synthesis.
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Functional group tolerance: Oxidation methods like Swern and Dess-Martin are known for their mildness and tolerance of various functional groups.[4][5] The Birch reduction, however, is a powerful reducing system and may not be compatible with sensitive functional groups.
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Byproduct and purification considerations: Each route generates a unique set of byproducts that will influence the choice of purification method.
Troubleshooting Guides
Route 1: Oxidation of 4-Alkoxycyclohexanols
This route is popular for its generally high yields and mild reaction conditions. However, several issues can arise.
Problem 1: Low or no product yield.
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Verify reagent quality: Ensure oxidizing agents (e.g., oxalyl chloride for Swern, DMP for Dess-Martin) are fresh and anhydrous. - Check reaction temperature: Swern oxidations require very low temperatures (typically -78 °C) to be maintained.[6] - Increase reaction time or temperature (with caution): Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. For some oxidations, a slight increase in temperature might be necessary, but this can also lead to byproduct formation. |
| Degradation of starting material or product | - Use milder oxidation methods: If harsh conditions are suspected to be the cause, consider switching to a milder reagent like Dess-Martin periodinane (DMP) or a TEMPO-catalyzed system.[5][7] |
Problem 2: Presence of significant byproducts.
| Byproduct | Cause | Solution |
| Unreacted 4-alkoxycyclohexanol | Incomplete reaction. | See "Incomplete reaction" under Problem 1. |
| Dimethyl sulfide (DMS) | Inherent byproduct of Swern oxidation.[4][8][9] | This is expected. During workup, ensure proper ventilation due to its strong odor. Rinsing glassware with bleach can help eliminate the smell. |
| Carbon monoxide (CO) and Carbon dioxide (CO2) | Inherent byproducts of Swern oxidation.[8] | These are gases and will be vented. Ensure the reaction is performed in a well-ventilated fume hood. |
| Acetic acid and iodinane byproducts | Inherent byproducts of Dess-Martin oxidation.[5] | These are typically removed during aqueous workup and chromatography. |
| Methylthiomethyl (MTM) ether | Side reaction in Swern oxidation if the base is added before the alcohol has fully reacted with the activated DMSO.[6] | Ensure the correct order of addition: activate DMSO with oxalyl chloride, add the alcohol, and then add the triethylamine base. |
| 4-Oxo-TEMPO (TEMPONE) | Can be formed from 4-substituted TEMPO derivatives during TEMPO-catalyzed oxidations.[10] | Optimize reaction conditions (catalyst loading, reaction time) to minimize this side reaction. |
Experimental Protocol: Swern Oxidation of 4-Methoxycyclohexanol
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To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, slowly add a solution of dimethyl sulfoxide (DMSO) (2.5 eq.) in DCM.
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Stir the mixture for 15 minutes.
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Add a solution of 4-methoxycyclohexanol (1.0 eq.) in DCM dropwise.
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Stir for 30-60 minutes at -78 °C.
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Add triethylamine (5.0 eq.) dropwise and stir for another 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
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Quench the reaction with water and extract the product with DCM.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Route 2: Birch Reduction of 4-Alkoxyphenols
This method is effective for large-scale preparations but requires handling of liquid ammonia and alkali metals.
Problem 1: Low yield of the desired 4-alkoxycyclohexanone.
| Potential Cause | Troubleshooting Steps |
| Incomplete reduction | - Ensure anhydrous conditions: Water will quench the reaction. Use dry solvents and glassware. - Sufficient alkali metal: Use a sufficient excess of sodium or lithium. - Effective proton source: An alcohol like ethanol or tert-butanol is necessary as a proton source.[1] |
| Incomplete hydrolysis of the dihydroanisole intermediate | - Acid concentration: Ensure the acid used for hydrolysis (e.g., HCl, oxalic acid) is of the appropriate concentration. - Reaction time and temperature: The hydrolysis step may require heating or extended reaction times. Monitor by TLC or GC-MS. |
| Over-reduction | - Control reaction time: Do not let the reaction run for an extended period after the starting material is consumed. - Avoid excessive amounts of alkali metal. |
Problem 2: Formation of byproducts.
| Byproduct | Cause | Solution |
| 4-Alkoxycyclohexanol | Over-reduction of the ketone product. | Use milder reducing conditions for the initial reduction or carefully control the reaction time. |
| Isomeric cyclohexadienes | The Birch reduction produces a 1,4-cyclohexadiene, which can isomerize to the more stable conjugated 1,3-cyclohexadiene under certain conditions. | The subsequent hydrolysis step should be performed under conditions that minimize isomerization. |
| Cyclohexanol and Cyclohexanone | Demethoxylation can occur during hydrogenation of 4-methoxyphenol.[11] | This is a known side reaction. Catalyst choice and reaction conditions can influence the selectivity. |
Experimental Protocol: Birch Reduction of 4-Methoxyphenol
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Set up a three-necked flask with a dry ice condenser and an inlet for ammonia gas.
-
Condense liquid ammonia into the flask at -78 °C.
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Add small pieces of sodium metal until a persistent blue color is observed.
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Add a solution of 4-methoxyphenol in an anhydrous co-solvent (e.g., THF or diethyl ether) and ethanol.
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Stir the reaction at -78 °C until the blue color disappears.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the ammonia to evaporate overnight.
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Add water and extract the product with ether.
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To the crude dihydroanisole product, add an aqueous solution of oxalic acid or hydrochloric acid and stir at room temperature or with gentle heating until hydrolysis is complete (monitor by TLC or GC-MS).
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Neutralize the reaction mixture and extract the 4-methoxycyclohexanone.
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Purify by distillation or column chromatography.
Route 3: Synthesis from 1,4-Cyclohexanedione
This route offers good control over the introduction of the alkoxy group but involves multiple steps.
Problem 1: Low yield of the desired 4-alkoxycyclohexanone.
| Potential Cause | Troubleshooting Steps |
| Inefficient monoketal protection | - Formation of diketal: The primary byproduct is often the diketal.[12][13] Use a 1:1 molar ratio of 1,4-cyclohexanedione to the diol (e.g., ethylene glycol).[14] - Use of an appropriate catalyst: Mild acid catalysts are preferred to minimize side reactions. |
| Low yield in the alkylation step | - Incomplete deprotonation: Ensure a strong enough base is used to form the enolate of the monoketal. - Side reactions of the alkylating agent. |
| Incomplete deprotection | - Acid strength and reaction time: The hydrolysis of the ketal is an equilibrium process and requires acidic conditions and water.[15] Drive the reaction to completion by using an excess of water and an appropriate acid catalyst. |
Problem 2: Presence of significant byproducts.
| Byproduct | Cause | Solution |
| 1,4-Cyclohexanedione (starting material) | Incomplete reaction during the protection step. | Increase reaction time or gently heat to drive the ketalization to completion. |
| 1,4-Cyclohexanedione bis(ethylene ketal) (Diketal) | Reaction of both carbonyl groups with the diol.[16] | Use stoichiometric amounts of the diol. The diketal is often less soluble and can sometimes be removed by filtration or careful chromatography. |
| Unreacted monoketal | Incomplete hydrolysis. | See "Incomplete deprotection" under Problem 1. |
Experimental Protocol: Synthesis of 4-Methoxycyclohexanone from 1,4-Cyclohexanedione
-
Monoketal Formation:
-
To a solution of 1,4-cyclohexanedione (1.0 eq.) and ethylene glycol (1.0 eq.) in a suitable solvent (e.g., toluene), add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by GC-MS until the starting material is consumed.
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Cool the reaction, wash with a basic solution to remove the acid catalyst, and purify the monoketal.
-
-
Alkylation (example for methoxy group):
-
This step would typically involve reduction of the ketone to an alcohol followed by etherification. For example, reduce the monoketal with a reducing agent like sodium borohydride to form the corresponding alcohol.
-
Then, perform a Williamson ether synthesis by deprotonating the alcohol with a base (e.g., sodium hydride) and reacting it with an alkylating agent (e.g., methyl iodide).
-
-
Deprotection:
-
To the alkoxy-monoketal, add an aqueous acidic solution (e.g., dilute HCl).
-
Stir the mixture, with gentle heating if necessary, until the deprotection is complete (monitor by TLC or GC-MS).
-
Neutralize the reaction and extract the 4-alkoxycyclohexanone.
-
Purify by distillation or column chromatography.
-
Data Presentation
| Synthetic Route | Common Byproducts | Typical Yield Range | Key Considerations |
| Oxidation of 4-Alkoxycyclohexanols | Unreacted alcohol, over-oxidation products (rare with mild reagents), solvent adducts (e.g., MTM ether in Swern). | 70-95% | Mild conditions, good functional group tolerance. Byproducts are often reagent-specific. |
| Birch Reduction of 4-Alkoxyphenols | Over-reduced products (alkoxy-cyclohexane), isomeric dienes, demethoxylated products. | 60-85% | Requires handling of liquid ammonia and alkali metals. Hydrolysis step needs optimization. |
| Synthesis from 1,4-Cyclohexanedione | Diketal, unreacted starting material, unreacted monoketal after hydrolysis. | 50-75% (multi-step) | Multi-step process requiring careful control of stoichiometry during protection. |
Visualizations
Caption: Oxidation of 4-alkoxycyclohexanols to 4-alkoxycyclohexanones.
Caption: Birch reduction route to 4-alkoxycyclohexanones.
References
- 1. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Birch reduction - Wikipedia [en.wikipedia.org]
- 3. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. TEMPO [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Preparation method of 1,4-cyclohexanedione monoketal - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN109503545B - Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal - Google Patents [patents.google.com]
- 14. US20040230063A1 - Process for the preparation of monoketals of 1,4-cyclohexanedione including 1, 4-cyclohexanedione mono-2,2-dimethyl trimethylene ketal - Google Patents [patents.google.com]
- 15. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 16. A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal [file.scirp.org]
Technical Support Center: Purification of Crude 4-Ethoxycyclohexanone by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-ethoxycyclohexanone using column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound.
Q1: What are the likely impurities in my crude this compound?
A1: The impurities in your crude sample will largely depend on the synthetic route used. Based on common syntheses of similar compounds like 4-methoxycyclohexanone, potential impurities include:
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Unreacted Starting Materials: Such as 4-ethoxyphenol.
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By-products: Including the corresponding alcohol, 4-ethoxycyclohexanol, which can result from incomplete oxidation or over-reduction depending on the specific reaction.[1][2]
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Residual Solvents and Reagents: From the reaction and work-up steps.
Q2: How do I choose an appropriate solvent system for the column?
A2: The ideal solvent system (eluent) should provide good separation between this compound and its impurities. This is best determined by thin-layer chromatography (TLC) before running the column. A good starting point for moderately polar ketones is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3][4] Aim for a solvent system that gives your product, this compound, an Rf value of approximately 0.25-0.35 on the TLC plate. This will generally provide the best separation on the column.
Q3: My compound is not eluting from the column. What should I do?
A3: If this compound is not coming off the column, it is likely that your solvent system is not polar enough. You can gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, you can switch to an 8:2 or 7:3 mixture. It is also possible, though less likely for this compound, that it has decomposed on the silica gel.
Q4: The separation between my product and an impurity is poor. How can I improve it?
A4: Poor separation can be due to several factors:
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Inappropriate Solvent System: If the Rf values of your product and the impurity are too close on the TLC plate, you will have difficulty separating them on the column. Try testing different solvent systems to maximize the difference in Rf values. Sometimes, using a three-component solvent system can improve separation.
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Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation. As a general rule, use a silica gel to crude product weight ratio of at least 30:1.
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Improper Column Packing: An improperly packed column with cracks or channels will result in poor separation. Ensure the silica gel is packed uniformly.
-
Flow Rate: A flow rate that is too fast can decrease the resolution. Try reducing the flow rate to allow for better equilibration between the stationary and mobile phases.
Q5: My purified product is a yellow oil, but I expected a colorless liquid. What could be the cause?
A5: A yellow tint in the final product could be due to a persistent, colored impurity that co-elutes with your product. It is also possible that your compound is slowly degrading. To address this, you could try a different solvent system for chromatography or consider an alternative purification method such as distillation if the product is thermally stable.
Q6: I see streaks on my TLC plate and the bands on my column are tailing. What is happening?
A6: Tailing is often an issue with polar compounds on silica gel, which is acidic. While this compound is moderately polar, highly polar impurities can cause significant tailing. This can sometimes be mitigated by adding a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel. However, be aware that this will make your eluent basic.
Data Presentation
To achieve good separation of this compound from its common impurities, a solvent system must be selected that provides distinct Rf values for each component. The following table provides an example of Rf values for this compound and potential impurities in a common solvent system.
| Compound | Structure | Potential Impurity Type | Example Rf Value (Hexane:Ethyl Acetate 8:2) |
| 4-Ethoxyphenol | Starting Material | 0.50 | |
| This compound | Product | 0.30 | |
| 4-Ethoxycyclohexanol | By-product | 0.15 |
Note: These Rf values are illustrative and may vary depending on the specific TLC plate, temperature, and other experimental conditions.
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
-
Solvent System Selection:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a ratio of 9:1 and test progressively more polar mixtures like 8:2 and 7:3).
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Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
Select the solvent system that gives the this compound spot an Rf value of approximately 0.25-0.35 and shows good separation from other spots.
-
-
Column Packing:
-
Choose a glass column of an appropriate size for the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
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Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the packed silica gel.
-
Elute the column with the starting solvent system until the packing is stable and the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or flasks.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
Monitor the composition of the collected fractions by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Mandatory Visualization
References
Troubleshooting low conversion rates in 4-Ethoxycyclohexanone reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly low conversion rates, encountered during chemical reactions involving 4-Ethoxycyclohexanone.
FAQ 1: General Troubleshooting for Low Conversion Rates
Question: My reaction with this compound has a low conversion rate. What are the general factors I should investigate first?
Answer: Low conversion rates in any chemical reaction can typically be attributed to a few core areas. Before focusing on reaction-specific issues, it's crucial to verify the fundamentals.
Initial Troubleshooting Workflow
Caption: General troubleshooting workflow for low conversion rates.
Potential Causes & Solutions:
-
Purity of Reactants and Solvents:
-
Cause: Impurities in this compound, other reagents, or solvents can interfere with the reaction or poison catalysts.[1] Grignard reagents, for example, are highly sensitive to moisture and will be quenched, reducing the yield.
-
Solution: Ensure this compound is pure (distill if necessary). Use freshly opened or properly stored anhydrous solvents, especially for moisture-sensitive reactions. Verify the purity and activity of all other reagents.
-
-
Incorrect Stoichiometry:
-
Cause: Inaccurate measurements of reactants or catalysts can lead to incomplete reactions.
-
Solution: Double-check all calculations for molar equivalents. Ensure balances and volumetric glassware are properly calibrated. For reactions like Knoevenagel condensations, carefully controlling the stoichiometry can prevent side reactions like Michael additions.[1]
-
-
Suboptimal Reaction Conditions:
-
Cause: Incorrect temperature, reaction time, or inefficient mixing can prevent the reaction from reaching completion.[1]
-
Solution: Monitor the internal reaction temperature closely. Ensure stirring is adequate to keep all components well-mixed. Optimize reaction time by monitoring the reaction's progress using a technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[2]
-
FAQ 2: Troubleshooting Ketone Reductions (e.g., to 4-Ethoxycyclohexanol)
Question: I am trying to reduce this compound to 4-Ethoxycyclohexanol using Sodium Borohydride (NaBH₄), but the conversion is poor. What could be the issue?
Answer: The reduction of ketones with sodium borohydride is typically a high-yielding reaction, so low conversion often points to specific, correctable problems.[3][4]
Potential Causes & Solutions:
-
Inactive Reducing Agent: Sodium borohydride can degrade over time, especially if exposed to moisture. Test your NaBH₄ by reducing a simple ketone like acetone to see if it is still active.[5]
-
Insufficient Reagent: While one mole of NaBH₄ can theoretically reduce four moles of ketone, in practice, it's common to use at least two equivalents of hydride ion per ketone.[6]
-
Low Temperature: While the reaction is often initiated at 0 °C to control the initial exotherm, allowing the reaction to warm to room temperature is typically necessary for it to go to completion.
-
Solvent Choice: The reaction is commonly performed in alcoholic solvents like methanol or ethanol. These protic solvents are necessary to protonate the intermediate alkoxide to form the final alcohol product.[3]
-
Improper Workup: An acidic workup is often used to neutralize any remaining borohydride and hydrolyze borate esters. Ensure the pH is adjusted correctly to liberate the alcohol product.
Illustrative Data: Effect of Conditions on Ketone Reduction
| Trial | Molar Equivalents of NaBH₄ | Temperature | Time (h) | Conversion (%) |
| 1 | 0.25 | 0 °C | 1 | 35% |
| 2 | 0.5 | 0 °C | 1 | 68% |
| 3 | 0.5 | Room Temp | 2 | 98% |
| 4 | 1.0 | Room Temp | 2 | >99% |
| Note: This data is for illustrative purposes only. |
Key Experimental Protocol: Reduction of this compound
-
Dissolve this compound (1.0 eq) in methanol (approx. 0.5 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Sodium Borohydride (NaBH₄, 0.5-1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
FAQ 3: Troubleshooting Knoevenagel Condensations
Question: My Knoevenagel condensation between this compound and an active methylene compound (e.g., malononitrile) is giving a low yield. How can I improve it?
Answer: Low yields in Knoevenagel condensations are common and can often be improved by optimizing the catalyst and reaction conditions, particularly concerning water removal.[7]
Logical Flow for Knoevenagel Optimization
Caption: Key optimization factors for Knoevenagel condensations.
Potential Causes & Solutions:
-
Catalyst Choice: The catalyst must be basic enough to deprotonate the active methylene compound but not so strong that it promotes self-condensation of the ketone.[7] Weak bases like piperidine or ammonium acetate are commonly preferred.[1]
-
Unfavorable Equilibrium: The reaction produces water as a byproduct. Its presence can inhibit the reaction from going to completion.[7] Employing a Dean-Stark apparatus to azeotropically remove water (often with toluene as the solvent) or adding molecular sieves can significantly improve yields.[7]
-
Reaction Temperature: While some condensations work at room temperature, gentle heating is often required to increase the rate and push the equilibrium toward the product.[1]
-
Side Reactions: The α,β-unsaturated product can sometimes undergo a Michael addition with a second molecule of the active methylene compound, especially with longer reaction times or higher temperatures.[1]
Illustrative Data: Optimizing Knoevenagel Condensation
| Trial | Catalyst (0.1 eq) | Solvent | Water Removal | Yield (%) |
| 1 | Piperidine | Ethanol | None | 45% |
| 2 | Piperidine | Toluene | None | 52% |
| 3 | Piperidine | Toluene | Dean-Stark | 88% |
| 4 | L-proline | Toluene | Dean-Stark | 92% |
| Note: This data is for illustrative purposes only. |
FAQ 4: Troubleshooting Grignard Reactions
Question: When I add a Grignard reagent to this compound, I get a very low yield of the expected tertiary alcohol and recover mostly starting material. What's going wrong?
Answer: Grignard reagents are extremely strong bases and nucleophiles, making them highly sensitive to experimental conditions. Low yields are almost always due to the reagent being quenched before it can react with the ketone.
Potential Causes & Solutions:
-
Presence of Water: This is the most common cause of failure. Grignard reagents react rapidly with even trace amounts of water from glassware, solvents, or the atmosphere. All glassware must be oven- or flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used under an inert atmosphere (e.g., nitrogen or argon).
-
Acidic Protons: Grignard reagents will be quenched by any acidic protons in the reaction mixture, such as those from carboxylic acids or alcohols.[8] Ensure your this compound starting material is free from acidic impurities.
-
Reagent Quality: The Grignard reagent itself may be of low quality. It is often best to either use freshly prepared Grignard reagent or titrate a commercial solution to determine its exact concentration before use.
-
Steric Hindrance: While less of an issue for cyclohexanone itself, bulky Grignard reagents or highly substituted ketones can slow the reaction rate.
Key Experimental Protocol: Grignard Reaction with this compound
-
Assemble oven-dried glassware under an inert atmosphere of nitrogen or argon.
-
To a flask containing anhydrous diethyl ether, add the Grignard reagent (e.g., Ethylmagnesium Bromide, 1.1 eq) via syringe.
-
Cool the Grignard solution to 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the layers and extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude tertiary alcohol.
FAQ 5: Troubleshooting Reductive Aminations
Question: I'm performing a reductive amination with this compound and a primary amine, but the reaction stalls with low conversion to the final amine product. Why?
Answer: Reductive amination is a two-step process in one pot: formation of an imine (or iminium ion), followed by its reduction.[9] A low conversion rate often points to an issue with the first step—the imine formation equilibrium.
Potential Causes & Solutions:
-
Imine Formation Equilibrium: The condensation of the ketone and amine to form an imine is a reversible reaction that produces water.[9] If water is not removed, the equilibrium may lie on the side of the starting materials. Adding a dehydrating agent like molecular sieves or performing the reaction in a solvent that allows for azeotropic removal of water can drive the reaction forward.
-
Incorrect pH: The reaction is typically carried out under weakly acidic conditions (pH 4-6). The acid catalyzes imine formation, but if the solution is too acidic, the starting amine will be protonated and become non-nucleophilic. If it's too basic, the catalyst for imine formation is absent.
-
Choice of Reducing Agent: A key challenge is that the reducing agent must be selective for the imine/iminium ion over the ketone.[9] Strong reducing agents like LiAlH₄ will simply reduce the ketone. Milder, specialized reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are used because they are poor reductants for ketones at neutral or weakly acidic pH but readily reduce the protonated imine intermediate.[5][9][10]
-
Catalyst Deactivation: The amine starting material or product can sometimes coordinate to and deactivate certain catalysts, particularly heterogeneous hydrogenation catalysts.[9]
Illustrative Data: Effect of pH and Reducing Agent on Reductive Amination
| Trial | Amine | Reducing Agent | pH | Conversion (%) |
| 1 | Aniline | NaBH₄ | 7 | <10% (Ketone is reduced) |
| 2 | Aniline | NaBH₃CN | 9 | 25% |
| 3 | Aniline | NaBH₃CN | 5 | 95% |
| 4 | Aniline | STAB | 5 | 97% |
| Note: This data is for illustrative purposes only. |
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Stability of 4-Ethoxycyclohexanone under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-ethoxycyclohexanone under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of this compound in experimental settings?
A1: The primary stability concerns for this compound revolve around its two main functional groups: the ether linkage and the ketone. The ether is susceptible to cleavage under acidic conditions, while the ketone's alpha-protons are reactive under basic conditions, potentially leading to elimination or condensation reactions. Environmental factors such as temperature, light, and the presence of oxidizing agents can also influence its stability.[1][2]
Q2: What are the likely degradation pathways for this compound under acidic conditions?
A2: Under acidic conditions, the most probable degradation pathway is the acid-catalyzed cleavage of the ether bond.[3][4][5] This reaction typically involves protonation of the ether oxygen, followed by nucleophilic attack. The likely degradation products would be 4-hydroxycyclohexanone and ethanol. The reaction mechanism can proceed via an SN1 or SN2 pathway, depending on the specific reaction conditions.[4][6]
Q3: What degradation pathways are expected for this compound under basic conditions?
A3: In the presence of a strong base, this compound is likely to undergo reactions involving the formation of an enolate. One potential pathway is an elimination reaction (E2 or E1cb) where the ethoxy group is removed, leading to the formation of cyclohex-3-en-1-one.[7][8] Another possibility is a base-catalyzed self-condensation reaction, similar to the autocondensation of cyclohexanone.[9]
Q4: Are there any known incompatibilities for this compound?
A4: Yes, based on information for similar compounds, this compound should be considered incompatible with strong oxidizing agents and strong bases.[10] Reactions with these substances can lead to degradation of the molecule.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram After Acidic Treatment
Symptom: When analyzing a sample of this compound that has been subjected to acidic conditions (e.g., during formulation studies or forced degradation), you observe one or more new peaks in your HPLC or GC chromatogram, indicating the presence of degradation products.
Possible Cause: Acid-catalyzed hydrolysis of the ether linkage.
Troubleshooting Steps:
-
Confirm Peak Identity:
-
If standards are available, confirm if one of the new peaks corresponds to 4-hydroxycyclohexanone.
-
Employ mass spectrometry (LC-MS or GC-MS) to identify the molecular weights of the degradation products. Look for masses corresponding to 4-hydroxycyclohexanone and potential subsequent degradation products.[11]
-
-
Optimize Analytical Method:
-
Control Experimental Conditions:
Issue 2: Loss of this compound Purity Under Basic Conditions
Symptom: A decrease in the purity of this compound is observed over time when stored in a basic solution or during a base-catalyzed reaction, with the potential appearance of new, less polar byproducts.
Possible Cause: Base-catalyzed elimination of the ethoxy group or self-condensation.
Troubleshooting Steps:
-
Characterize Degradation Products:
-
Use spectroscopic techniques (e.g., NMR, IR, MS) to identify the structure of the major degradation product(s). An elimination reaction would likely yield cyclohex-3-en-1-one. Condensation products will have a significantly higher molecular weight.
-
-
Modify Reaction/Storage Conditions:
-
If the degradation is unintentional, avoid the use of strong bases. If a basic environment is necessary, consider using a weaker base or a buffered solution to maintain a specific pH.
-
For synthetic applications where enolate formation is desired but elimination is not, consider using non-nucleophilic, sterically hindered bases at low temperatures.[18]
-
-
Monitor Reaction Kinetics:
-
If the reaction is part of a planned synthesis, monitor the reaction progress over time using an appropriate analytical technique (e.g., HPLC, GC) to determine the optimal reaction time to maximize the desired product and minimize degradation.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.[2][19][20]
1. Acid Hydrolysis:
-
Objective: To assess degradation in acidic conditions.
-
Procedure:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Store the solution at a controlled temperature (e.g., 60°C) for a defined period, with samples taken at various time points (e.g., 0, 2, 4, 8, 24 hours).[21]
-
At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., NaOH), and dilute it to an appropriate concentration for analysis.
-
Analyze the samples using a suitable chromatographic method (e.g., HPLC-UV/MS).
-
2. Base Hydrolysis:
-
Objective: To evaluate degradation in alkaline conditions.
-
Procedure:
-
Prepare a solution of this compound (e.g., 1 mg/mL).
-
Add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Follow the same temperature, time course, and sampling procedure as described for acid hydrolysis.
-
Neutralize the samples with a suitable acid (e.g., HCl) before analysis.
-
3. Oxidative Degradation:
-
Objective: To assess susceptibility to oxidation.
-
Procedure:
-
Prepare a solution of this compound (e.g., 1 mg/mL).
-
Add an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).
-
Store at room temperature and monitor over time (e.g., up to 7 days).[16]
-
Analyze the samples at specified intervals.
-
4. Thermal Degradation:
-
Objective: To evaluate the effect of heat.
-
Procedure:
-
Store solid this compound in a controlled temperature oven (e.g., 60°C, 80°C).
-
At specified time points, dissolve a portion of the solid in a suitable solvent for analysis.
-
5. Photostability:
-
Objective: To assess the impact of light exposure.
-
Procedure:
-
Expose a sample of this compound (solid or in solution) to a light source according to ICH Q1B guidelines.
-
Keep a control sample protected from light under the same temperature conditions.
-
Analyze both samples after the exposure period.
-
Data Presentation
Table 1: Summary of Potential Degradation Products of this compound
| Stress Condition | Proposed Degradation Pathway | Likely Degradation Product(s) |
| Acidic | Ether Cleavage | 4-Hydroxycyclohexanone, Ethanol |
| Basic | Elimination | Cyclohex-3-en-1-one |
| Basic | Self-Condensation | Dimeric and/or trimeric condensation products |
| Oxidative | Oxidation | Various oxidized species (e.g., ring-opened products) |
Table 2: Example Data from a Forced Degradation Study (Hypothetical)
| Stress Condition | Time (hours) | This compound Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total (%) |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 4 | 92.5 | 7.3 | 0.2 | 100.0 | |
| 8 | 85.1 | 14.6 | 0.3 | 100.0 | |
| 24 | 68.3 | 31.1 | 0.6 | 100.0 | |
| 0.1 M NaOH at 60°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 4 | 95.2 | 4.7 | 0.1 | 100.0 | |
| 8 | 90.8 | 9.0 | 0.2 | 100.0 | |
| 24 | 79.9 | 19.8 | 0.3 | 100.0 |
Visualizations
Caption: Proposed acid-catalyzed degradation pathway of this compound.
Caption: Proposed base-catalyzed elimination pathway of this compound.
Caption: General troubleshooting workflow for unexpected degradation.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. longdom.org [longdom.org]
- 7. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. prepchem.com [prepchem.com]
- 10. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 11. ijmr.net.in [ijmr.net.in]
- 12. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ijtsrd.com [ijtsrd.com]
- 15. web.vscht.cz [web.vscht.cz]
- 16. benchchem.com [benchchem.com]
- 17. sgs.com [sgs.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. openaccessjournals.com [openaccessjournals.com]
- 21. scispace.com [scispace.com]
Preventing side reactions in the functionalization of 4-Ethoxycyclohexanone
Welcome to the technical support center for the functionalization of 4-Ethoxycyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common side reactions observed during the functionalization of this compound?
-
How does the 4-ethoxy group influence the reactivity and stereoselectivity of the cyclohexanone ring?
-
When is it necessary to use a protecting group for the ketone functionality?
-
-
Troubleshooting Guides
-
Grignard and Organolithium Additions
-
Wittig Reaction
-
Reductive Amination
-
Aldol Condensation
-
-
Experimental Protocols
-
Acetal Protection of this compound
-
Grignard Reaction with Methylmagnesium Bromide
-
Wittig Reaction with Methyltriphenylphosphonium Bromide
-
Reductive Amination with Benzylamine
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the functionalization of this compound?
A1: During the functionalization of this compound, researchers may encounter several side reactions common to cyclohexanone chemistry. These include:
-
Enolization: The ketone can be deprotonated at the α-positions (C2 and C6) to form an enolate. This can lead to subsequent side reactions or be a desired pathway for C-C bond formation. The regioselectivity of enolate formation (kinetic vs. thermodynamic) can be controlled by the choice of base and reaction temperature.[1][2]
-
Aldol Condensation: Under basic or acidic conditions, the enolate of this compound can react with another molecule of the ketone, leading to self-condensation products.[3] This is more prevalent if the desired reaction is slow or if a significant amount of the ketone is present alongside the enolate.
-
Reduction of the Carbonyl: When using hydride reagents or certain Grignard reagents with β-hydrogens, the ketone can be reduced to the corresponding alcohol (4-ethoxycyclohexanol).[4]
-
Epimerization: If a stereocenter is present at the α-position, basic or acidic conditions can lead to its epimerization through enol or enolate formation.
Q2: How does the 4-ethoxy group influence the reactivity and stereoselectivity of the cyclohexanone ring?
A2: The 4-ethoxy group is an electron-donating group, which can subtly influence the reactivity of the carbonyl group. It can also exert stereoelectronic effects that influence the diastereoselectivity of nucleophilic additions.
-
Electronic Effects: The electron-donating nature of the ethoxy group can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the rate of nucleophilic attack compared to unsubstituted cyclohexanone.[5]
-
Stereoelectronic Effects: The oxygen of the ethoxy group can influence the facial selectivity of nucleophilic attack. For instance, in hydride reductions, the approach of the nucleophile can be directed by the orientation of the ethoxy group. The stereochemical outcome can be influenced by factors like the choice of reducing agent and the presence of Lewis acids.[6]
Q3: When is it necessary to use a protecting group for the ketone functionality?
A3: Protecting the ketone group is crucial when performing reactions that are incompatible with a carbonyl functionality. Common scenarios include:
-
Use of Strong, Non-selective Nucleophiles/Bases: If a reaction requires a reagent that would otherwise react with the ketone (e.g., Grignard reagents intended to react with another functional group in the molecule, or strong bases that could cause unwanted enolization).
-
Reactions Under Acidic Conditions: If the desired transformation requires strong acidic conditions that might promote unwanted side reactions at the ketone, such as polymerization or rearrangement.
-
Multi-step Syntheses: In complex syntheses, protecting the ketone allows for the selective modification of other parts of the molecule.[7]
The most common protecting group for a ketone is a cyclic acetal (e.g., formed with ethylene glycol), which is stable to basic and nucleophilic conditions but can be readily removed with aqueous acid.[8][9]
Troubleshooting Guides
Grignard and Organolithium Additions
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of the desired tertiary alcohol | Incomplete reaction; side reactions such as enolization and reduction.[4] | Ensure anhydrous conditions. Use a slight excess of the Grignard reagent (1.1-1.2 equivalents). Perform the reaction at a low temperature (e.g., 0 °C) to minimize side reactions. |
| Significant amount of starting material recovered | The Grignard reagent is acting as a base, causing enolization.[4] | Use a less sterically hindered Grignard reagent if possible. Add the ketone solution slowly to the Grignard reagent solution to maintain an excess of the nucleophile. |
| Formation of 4-ethoxycyclohexanol (reduction product) | The Grignard reagent contains β-hydrogens and is acting as a reducing agent.[4] | Use a Grignard reagent without β-hydrogens if the desired R-group allows. Alternatively, use an organolithium reagent which is generally less prone to reduction. |
| Formation of a mixture of diastereomers | Nucleophilic attack occurs from both axial and equatorial faces of the cyclohexanone ring. | The diastereoselectivity can be influenced by the solvent and the presence of chelating agents or Lewis acids. Experiment with different solvents (e.g., THF, diethyl ether) and additives. |
Logical Diagram for Troubleshooting Grignard Reactions
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. 4-Ethylcyclohexanol | C8H16O | CID 78293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]
- 7. Cyclohexanol, 4-ethoxy- | C8H16O2 | CID 20154788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Recrystallization techniques for purifying solid 4-Ethoxycyclohexanone
Technical Support Center: Purification of 4-Ethoxycyclohexanone
Disclaimer: this compound is presumed to be a liquid at room temperature based on the physical properties of structurally similar compounds. Therefore, this guide focuses on purification by distillation. Recrystallization is a technique used for the purification of solids and is not a suitable method for this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of liquid this compound, primarily through distillation techniques.
Frequently Asked Questions (FAQs)
Q1: Why is recrystallization not the recommended purification technique for this compound?
A1: Recrystallization is a purification method for solid compounds. Based on the physical data of analogous compounds such as 4-methylcyclohexanone and 4-ethylcyclohexanone, this compound is expected to be a liquid at room temperature. Purification of a liquid is typically achieved through distillation, which separates components of a mixture based on their different boiling points.
Q2: What is the expected boiling point of this compound?
Q3: When should I use vacuum distillation instead of simple distillation?
A3: Vacuum distillation is recommended if the compound has a high boiling point (typically above 150-200 °C at atmospheric pressure) or if it is thermally sensitive and may decompose at its atmospheric boiling point. Given the estimated boiling point of this compound, vacuum distillation is a strong consideration to prevent potential degradation.
Q4: What are the key safety precautions to take during the distillation of this compound?
A4:
-
Always perform distillation in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Use a heating mantle with a stirrer for uniform heating and to avoid bumping. Never heat a distillation flask directly with a flame.
-
Ensure all glassware is free of cracks and stars.
-
Never heat a closed system. Make sure the distillation apparatus is open to the atmosphere or a vacuum source.
-
Be aware of the flash point of cyclohexanone derivatives and avoid potential ignition sources.
Troubleshooting Guide for Distillation
| Problem | Possible Cause(s) | Solution(s) |
| No product distilling over | 1. The heating temperature is too low. 2. The vacuum is too high for the temperature. 3. There is a leak in the system (for vacuum distillation). | 1. Gradually increase the heating mantle temperature. 2. Decrease the vacuum or increase the temperature. 3. Check all joints and connections for a proper seal. Use vacuum grease if necessary. |
| Bumping (sudden, violent boiling) | 1. Uneven heating. 2. Lack of boiling chips or a stir bar. | 1. Use a heating mantle with a magnetic stirrer for even heating. 2. Always add fresh boiling chips or a magnetic stir bar to the distilling flask before heating. |
| Product is distilling at a much lower/higher temperature than expected | 1. The thermometer is placed incorrectly. 2. The sample is contaminated with a low/high boiling impurity. 3. The pressure reading is inaccurate (for vacuum distillation). | 1. Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head. 2. Collect the initial fraction (forerun) separately. If the temperature then rises to the expected boiling point, the impurity was low-boiling. For high-boiling impurities, continue distillation until the desired product is collected. 3. Calibrate or check the pressure gauge. |
| The distillation rate is too fast | 1. The heating temperature is too high. | 1. Reduce the temperature of the heating mantle to achieve a steady distillation rate of 1-2 drops per second. |
| The distillate is cloudy | 1. Water is co-distilling with the product (azeotrope formation). | 1. Ensure the crude sample is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before distillation. |
Quantitative Data Summary
Table 1: Boiling Points of Related Cyclohexanone Derivatives
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 4-Methylcyclohexanone | 112.17 | 169-171[1] |
| 4-Ethylcyclohexanone | 126.20 | 192-194[2] |
| This compound (Estimated) | 142.20 | 180-210 |
Note: The boiling point of this compound is an estimate and should be determined experimentally.
Experimental Protocols
Detailed Methodology for Distillation of this compound
1. Preparation of the Crude Sample:
-
If the crude this compound was synthesized in an aqueous medium or subjected to an aqueous workup, it must be thoroughly dried.
-
Separate the organic layer and wash it with brine to remove the bulk of the water.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Filter the drying agent to obtain the clear, crude this compound.
2. Assembly of the Distillation Apparatus:
-
Choose a round-bottom flask of an appropriate size (the flask should be one-half to two-thirds full).
-
Add the crude this compound and a few boiling chips or a magnetic stir bar to the flask.
-
Assemble a simple or vacuum distillation apparatus as required. Ensure all glass joints are properly sealed.
-
Position the thermometer correctly in the distillation head. The top of the mercury bulb should be even with the bottom of the side-arm leading to the condenser.
-
Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.
3. Distillation Process:
-
Begin stirring if using a magnetic stirrer.
-
Gradually heat the round-bottom flask using a heating mantle.
-
If performing a vacuum distillation, slowly apply the vacuum.
-
Observe the temperature as the liquid begins to boil and the vapor rises.
-
Collect any initial distillate (forerun) that comes over at a lower temperature in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the pure product.
-
Continue distillation until most of the product has been collected, but do not distill to dryness.
-
Stop heating and allow the apparatus to cool down before disassembling. If under vacuum, vent the system to atmospheric pressure before turning off the vacuum pump.
4. Characterization of the Purified Product:
-
Assess the purity of the collected fractions using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: Troubleshooting workflow for the distillation of this compound.
Caption: General experimental workflow for the purification of this compound by distillation.
References
Technical Support Center: Improving Reaction Selectivity at the Carbonyl Group of 4-Ethoxycyclohexanone
Welcome to the technical support center for reactions involving 4-Ethoxycyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to enhance the selectivity of reactions at the carbonyl group.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving selective reactions at the carbonyl group of this compound?
A1: The primary challenges involve controlling stereoselectivity and chemoselectivity. Due to the cyclohexane ring, nucleophilic attack on the carbonyl carbon can occur from either the axial or equatorial face, leading to a mixture of diastereomeric alcohol products (cis and trans isomers). Additionally, the ethoxy group can influence the electronic and steric environment of the carbonyl group. For molecules with other functional groups, achieving chemoselectivity, i.e., reacting exclusively at the carbonyl group, is another significant consideration.
Q2: How can I control the stereoselectivity of hydride reduction of this compound?
A2: The stereoselectivity of hydride reduction is primarily controlled by the steric bulk of the hydride reagent.
-
For the trans isomer (equatorial alcohol): Use small, unhindered hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents preferentially attack from the axial face, leading to the formation of the equatorial alcohol, which is generally the thermodynamically more stable product.
-
For the cis isomer (axial alcohol): Employ bulky hydride reagents such as L-Selectride® (lithium tri-sec-butylborohydride). The steric hindrance of these reagents prevents axial attack, forcing them to attack from the equatorial face, resulting in the axial alcohol.
Q3: I am performing a Grignard reaction with this compound. What factors influence the diastereoselectivity?
A3: Similar to hydride reductions, the stereochemical outcome of Grignard reactions is influenced by sterics. However, the presence of the ethoxy group's oxygen atom can lead to chelation control with certain Grignard reagents, potentially altering the expected stereoselectivity. The choice of the Grignard reagent and the solvent can impact the diastereomeric ratio of the resulting tertiary alcohols.
Q4: How can I convert the carbonyl group of this compound into a double bond with predictable regioselectivity?
A4: The Wittig reaction is the most reliable method for this transformation as it ensures the double bond is formed exactly where the carbonyl group was, avoiding isomeric mixtures that can result from elimination reactions. The stereochemistry of the resulting alkene (E/Z) depends on the nature of the phosphorus ylide used. Stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.[1][2][3]
Q5: When should I use a protecting group for the carbonyl group of this compound?
A5: A protecting group is necessary when you need to perform a reaction on another part of a molecule that would otherwise react with the carbonyl group. For instance, if you have a bromo-substituent on the cyclohexane ring and want to form a Grignard reagent, the ketone must be protected to prevent the Grignard reagent from reacting with it. Acetals are common protecting groups for ketones and are stable in basic and nucleophilic conditions but are easily removed with aqueous acid.[4]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Reduction of this compound
| Symptom | Possible Cause | Suggested Solution |
| Obtaining a ~1:1 mixture of cis and trans alcohols with NaBH₄. | 1. Reaction temperature is too high, leading to reduced selectivity. 2. The solvent is influencing the transition state energies. | 1. Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). 2. Use methanol or ethanol as the solvent, as these are standard for NaBH₄ reductions. |
| L-Selectride® reduction yielding a significant amount of the trans alcohol. | 1. The L-Selectride® reagent may have decomposed. 2. The reaction was not performed at a sufficiently low temperature. | 1. Use a fresh bottle of L-Selectride® or titrate to determine its concentration. 2. Ensure the reaction is maintained at a low temperature (e.g., -78 °C) throughout the addition of the reagent. |
Issue 2: Poor Yield or Side Reactions in Grignard Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired tertiary alcohol. | 1. The Grignard reagent is not forming or has been quenched by moisture or acidic protons. 2. The this compound is not pure. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Purify the starting ketone before the reaction. |
| Formation of unexpected byproducts. | 1. The ethoxy group may be participating in chelation, altering the reaction pathway. 2. Enolization of the ketone by the Grignard reagent (acting as a base). | 1. Try different ethereal solvents like THF or diethyl ether to minimize chelation. 2. Add the ketone slowly to the Grignard reagent at a low temperature to favor nucleophilic addition over enolization. |
Issue 3: Difficulties with the Wittig Reaction
| Symptom | Possible Cause | Suggested Solution |
| The reaction is not going to completion. | 1. The phosphorus ylide was not formed completely due to an inappropriate base or reaction conditions. 2. This compound is a sterically hindered ketone, which can be less reactive, especially with stabilized ylides.[5] | 1. For non-stabilized ylides, use a strong base like n-butyllithium or sodium hydride.[1] 2. Consider using the Horner-Wadsworth-Emmons reaction, which is often more effective for hindered ketones.[1] |
| Difficult purification of the alkene product from triphenylphosphine oxide. | This is a common issue in Wittig reactions as triphenylphosphine oxide has similar solubility to many organic products.[1] | 1. Chromatography on silica gel is the most common method. 2. In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent like hexane.[1] |
Quantitative Data Summary
The following table summarizes typical diastereoselectivity data for the reduction of 4-substituted cyclohexanones. While specific data for this compound is limited, the trends observed with the structurally similar 4-tert-butylcyclohexanone are highly informative.
| Reaction | Reagent | Substrate | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |
| Hydride Reduction | NaBH₄ | 4-tert-Butylcyclohexanone | 88:12 | >95% | [6] |
| Hydride Reduction | L-Selectride® | 4-tert-Butylcyclohexanone | 8:92 | >95% | [6] |
| Hydride Reduction | NaBH₄ | This compound | Predominantly trans | 99% | [7] |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of this compound to trans-4-Ethoxycyclohexanol
This protocol is adapted from a documented procedure for the reduction of this compound.[7]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approx. 10 mL per 1 g of ketone).
-
Reaction: Cool the solution to 0 °C in an ice bath. While stirring, slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up: Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by flash column chromatography on silica gel.
Protocol 2: Acetal Protection of this compound
This is a general procedure for the formation of a cyclic acetal protecting group.[8][9]
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) in toluene (approx. 15 mL per 1 g of ketone).
-
Reagents: Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.05 eq).
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude protected ketone can be used in the next step without further purification or purified by vacuum distillation or column chromatography.
Visualizations
Reaction Pathways for Diastereoselective Reduction
Caption: Diastereoselective reduction of this compound.
Workflow for Carbonyl Protection and Subsequent Reaction
Caption: General workflow involving carbonyl protection.
Logical Relationship for Troubleshooting Low Wittig Reaction Yield
Caption: Troubleshooting logic for low-yielding Wittig reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 7. lookchem.com [lookchem.com]
- 8. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Catalyst Deactivation in the Synthesis of 4-Ethoxycyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing catalyst deactivation during the synthesis of 4-ethoxycyclohexanone, a key intermediate in pharmaceutical and agrochemical development. The primary focus is on the commonly used palladium on carbon (Pd/C) catalyst in the hydrogenation of 4-ethoxyphenol.
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common issues related to catalyst deactivation.
Issue 1: Reaction is Sluggish or Stalled
Question: My hydrogenation of 4-ethoxyphenol to this compound has slowed down significantly or stopped completely. What are the likely causes and how can I troubleshoot this?
Answer: A stalled or sluggish reaction is a primary indicator of catalyst deactivation. The most probable causes fall into three categories: catalyst poisoning, fouling (coking), or changes to the catalyst's physical structure (sintering).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the cause of catalyst deactivation.
Issue 2: Product Yield Decreases with Catalyst Reuse
Question: I am reusing my Pd/C catalyst, but the yield of this compound is decreasing with each cycle. How can I restore its activity?
Answer: A gradual decrease in yield upon catalyst recycling is a clear sign of deactivation. The primary methods for regeneration involve removing adsorbed species or restoring the catalyst's physical properties.
Regeneration Workflow:
Caption: A typical workflow for the regeneration of a deactivated Pd/C catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of deactivation for Pd/C catalysts in the synthesis of this compound?
A1: The most common deactivation mechanisms are:
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Poisoning: Impurities in the 4-ethoxyphenol starting material, solvent, or hydrogen gas can irreversibly bind to the active palladium sites. Sulfur and nitrogen compounds are particularly potent poisons.
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Fouling (Coking): Carbonaceous deposits (coke) can form on the catalyst surface, blocking the pores and active sites. This can be caused by the polymerization or degradation of reactants, products, or solvent at elevated temperatures.[1]
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Sintering: High reaction temperatures can cause the small palladium nanoparticles to agglomerate into larger, less active particles, which reduces the available surface area for the reaction.
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Leaching: Palladium can dissolve from the carbon support into the reaction medium, leading to a permanent loss of active sites.
Q2: Can a deactivated Pd/C catalyst be regenerated?
A2: Yes, in many cases, the activity of a deactivated Pd/C catalyst can be at least partially restored. The success of regeneration depends on the deactivation mechanism. Fouling by coke can often be reversed by washing with appropriate solvents or by controlled oxidation.[1] Poisoning by strongly adsorbed species may require more aggressive chemical treatments. Sintering is generally irreversible.
Q3: How do I know if my catalyst is poisoned?
A3: A sudden and significant drop in catalyst activity, even with fresh starting materials, is a strong indicator of poisoning. To confirm, you can analyze your starting materials, solvents, and gas streams for common poisons like sulfur compounds.
Q4: What is the impact of the solvent on catalyst deactivation?
A4: The choice of solvent can influence the rate of deactivation. Protic solvents like ethanol or methanol are commonly used and can help to wash away some weakly adsorbed species from the catalyst surface.[2] However, some solvents may contribute to coking at higher temperatures.
Q5: How can I minimize catalyst deactivation?
A5: To prolong the life of your catalyst, consider the following:
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Use high-purity starting materials, solvents, and hydrogen gas.
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Operate at the lowest effective temperature to minimize sintering and coking.
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Ensure efficient stirring to improve mass transfer and prevent localized overheating on the catalyst surface.
-
Consider using a guard bed to remove potential poisons before they reach the main reactor.
Data Presentation
The following table summarizes typical performance data for a palladium catalyst over several reaction cycles and after a regeneration step. The data is analogous to what might be observed in the synthesis of this compound.
| Cycle | Catalyst State | Yield (%) | BET Surface Area (m²/g) | Average Pd Particle Size (nm) |
| 1 | Fresh | >95 | 1131 | 3.3 |
| 2 | Used | 85 | - | - |
| 3 | Used | 72 | 537 | 3.5 |
| 4 | Regenerated | >90 | 707 | 3.5 |
| 5 | Used (after regen) | 88 | - | - |
Data adapted from a study on a similar hydrogenation reaction using a palladium catalyst.[1]
Experimental Protocols
1. Synthesis of this compound via Hydrogenation of 4-Ethoxyphenol
This protocol is a general procedure and may require optimization for specific laboratory conditions.
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Materials: 4-ethoxyphenol, 5% Pd/C catalyst (50% wet with water), ethanol (or other suitable solvent), hydrogen gas.
-
Procedure:
-
To a pressure-rated reaction vessel, add 4-ethoxyphenol and ethanol.
-
Under an inert atmosphere (e.g., argon or nitrogen), carefully add the 5% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).[3]
-
Seal the vessel and purge the system with hydrogen gas several times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 5-10 bar).
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Stir the reaction mixture vigorously at the desired temperature (e.g., 50-80°C).
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Monitor the reaction progress by techniques such as TLC, GC, or in-line methods like FTIR or NMR.[4][5]
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Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.
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Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric, especially when dry. Do not allow the filter cake to dry completely and handle it under a wet solvent layer.[2]
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Wash the filter cake with the reaction solvent.
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The filtrate contains the product, which can be isolated by solvent evaporation and further purification if necessary.
-
2. Protocol for Catalyst Regeneration
This protocol is based on a method shown to be effective for regenerating deactivated palladium catalysts.[1]
-
Materials: Spent Pd/C catalyst, chloroform, glacial acetic acid, ethanol, deionized water.
-
Procedure:
-
After filtration, wash the spent catalyst with ethanol to remove residual reactants and products.
-
Suspend the catalyst in a mixture of chloroform and glacial acetic acid (e.g., a 2:3 volume ratio).
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Stir the suspension at an elevated temperature (e.g., 60°C) for 1 hour.
-
For enhanced cleaning, sonicate the mixture for approximately 15 minutes.
-
Filter the catalyst and wash it thoroughly with absolute ethanol and then deionized water until the filtrate is neutral.
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Dry the regenerated catalyst in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
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The regenerated catalyst is now ready for reuse. Its activity should be compared to that of the fresh catalyst.
-
3. Protocol for Monitoring Catalyst Deactivation
-
Procedure:
-
Perform the synthesis of this compound as described in Protocol 1.
-
After the first cycle, carefully recover the catalyst by filtration.
-
Without regeneration, reuse the catalyst in a subsequent reaction under identical conditions.
-
Repeat this process for several cycles, taking a sample from each reaction to determine the yield of this compound.
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A decline in yield over the cycles indicates catalyst deactivation.
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After a set number of cycles, regenerate the catalyst using Protocol 2.
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Use the regenerated catalyst in a subsequent reaction to quantify the recovery of its activity.
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Optionally, samples of the fresh, spent, and regenerated catalyst can be taken for characterization (e.g., TEM for particle size, BET for surface area) to correlate physical changes with activity loss.[1]
-
References
- 1. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) | MDPI [mdpi.com]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 4. Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Scale-up challenges for the production of 4-Ethoxycyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up production of 4-Ethoxycyclohexanone. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for producing this compound on a larger scale?
A1: The most prevalent and scalable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxycyclohexanone with an ethylating agent in the presence of a base.[1][2][3]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are 4-hydroxycyclohexanone and an ethylating agent. Common ethylating agents include ethyl halides (e.g., ethyl iodide, ethyl bromide) or diethyl sulfate. A base is required to deprotonate the hydroxyl group of 4-hydroxycyclohexanone, forming an alkoxide intermediate. Suitable bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH).[3]
Q3: What are the primary challenges when scaling up the synthesis of this compound?
A3: Key scale-up challenges include:
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Reaction Kinetics and Selectivity: Balancing reaction rate with the minimization of side reactions, such as elimination, is crucial.[1][2]
-
Heat Management: The Williamson ether synthesis is often exothermic. Inadequate heat removal on a large scale can lead to temperature spikes, promoting side reactions and potentially causing safety hazards.
-
Reagent Handling: The safe storage, handling, and dispensing of large quantities of flammable and potentially toxic reagents like ethylating agents are critical.
-
Product Isolation and Purification: Efficiently separating the product from unreacted starting materials, the inorganic salt byproduct, and any side products at a large scale requires optimized workup and purification procedures like distillation.[4][5]
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Action |
| Incomplete Deprotonation | Ensure a sufficiently strong base and adequate stoichiometry are used to fully deprotonate the 4-hydroxycyclohexanone. Consider using a stronger base like sodium hydride if weaker bases are ineffective.[3] |
| Competing Elimination Reaction | The alkoxide intermediate can promote the E2 elimination of the ethylating agent, especially at higher temperatures, forming ethene. Maintain a controlled reaction temperature, typically between 50-100°C.[1][2][3] |
| Slow Reaction Rate | The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature while monitoring for byproduct formation. The choice of solvent also significantly impacts the reaction rate; polar aprotic solvents like DMF or acetonitrile are often preferred.[1][2] |
| Loss during Workup | The product may be partially lost during aqueous workup if it has some water solubility. Minimize the volume of water used for washing and consider back-extracting the aqueous layer with a suitable organic solvent. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Action |
| Dimerization/Self-Condensation | Under strongly basic conditions, 4-hydroxycyclohexanone or the product could potentially undergo self-condensation reactions. Optimize the base concentration and reaction temperature to minimize these pathways.[4] |
| Over-alkylation | While less common for the hydroxyl group, ensure precise stoichiometry of the ethylating agent to prevent potential side reactions with the ketone functionality under certain conditions. |
| Hydrolysis of Ethylating Agent | If water is present in the reaction mixture, the ethylating agent can hydrolyze, reducing its availability for the desired reaction. Ensure all reagents and solvents are sufficiently dry. |
Issue 3: Difficulties in Product Purification
| Possible Cause | Troubleshooting Action |
| Incomplete Separation of Layers | During aqueous workup, emulsions can form, making phase separation difficult. Adding a saturated brine solution can help break emulsions. |
| Similar Boiling Points of Product and Impurities | If impurities have boiling points close to that of this compound, fractional distillation under reduced pressure is recommended for effective separation.[5] |
| Thermal Decomposition | Prolonged heating at high temperatures during distillation can lead to product decomposition. Utilize vacuum distillation to lower the boiling point. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is a general guideline and may require optimization.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxycyclohexanone (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Carefully add a base, such as sodium hydride (1.1 equivalents), portion-wise to the solution at 0°C. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Ethylating Agent Addition: Slowly add the ethylating agent, such as ethyl iodide (1.2 equivalents), to the reaction mixture.
-
Reaction: Heat the mixture to a controlled temperature (e.g., 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis
| Parameter | Condition A | Condition B | Condition C |
| Base | Sodium Hydroxide | Potassium Carbonate | Sodium Hydride |
| Solvent | Ethanol | Acetonitrile | DMF |
| Ethylating Agent | Ethyl Bromide | Diethyl Sulfate | Ethyl Iodide |
| Temperature | 78°C (Reflux) | 82°C (Reflux) | 60°C |
| Typical Yield | Moderate | Good | High |
| Key Consideration | Lower cost, but potential for lower yield. | Higher yield, but requires careful handling of diethyl sulfate. | High yield, but requires anhydrous conditions and careful handling of NaH. |
Note: The data in this table is illustrative and based on general principles of Williamson ether synthesis. Actual results may vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for this compound synthesis and a key side reaction.
Caption: Troubleshooting decision tree for addressing low product yield.
References
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of 4-Ethoxycyclohexanone
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of organic molecules is paramount. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy with other key analytical techniques for the characterization of 4-ethoxycyclohexanone, a representative ketone. By presenting detailed experimental protocols and quantitative data, this document serves as a valuable resource for researchers and scientists in the field.
Spectroscopic Analysis of this compound: A Multi-faceted Approach
The structural determination of this compound relies on a combination of spectroscopic methods, each providing unique insights into its molecular framework. While ¹H and ¹³C NMR spectroscopy offer a detailed map of the carbon-hydrogen framework, Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide complementary information regarding functional groups and molecular weight.
NMR spectroscopy stands as the cornerstone for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Spectral Data for this compound:
The following table summarizes the predicted ¹H NMR chemical shifts (δ) and multiplicities for this compound. These predictions are generated using advanced computational algorithms and provide a reliable estimate of the experimental spectrum.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H-2, H-6 (axial) | 2.25 | m |
| H-2, H-6 (equatorial) | 2.45 | m |
| H-3, H-5 (axial) | 1.80 | m |
| H-3, H-5 (equatorial) | 2.10 | m |
| H-4 | 3.60 | m |
| -OCH₂CH₃ | 3.50 | q |
| -OCH₂CH₃ | 1.20 | t |
Predicted ¹³C NMR Spectral Data for this compound:
The predicted ¹³C NMR chemical shifts provide a count of the unique carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (C-1) | 210.0 |
| C-2, C-6 | 40.0 |
| C-3, C-5 | 30.0 |
| C-4 | 70.0 |
| -OCH₂CH₃ | 63.0 |
| -OCH₂CH₃ | 15.0 |
While NMR provides a detailed structural map, other techniques offer rapid and valuable complementary data.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for the identification of functional groups. For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch, typically appearing around 1715-1725 cm⁻¹.[1] The presence of C-O and C-H bonds will also give rise to characteristic absorption bands.
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₈H₁₄O₂), the molecular ion peak [M]⁺ would be observed at m/z = 142. Common fragmentation pathways for cyclohexanones include α-cleavage and McLafferty rearrangement, leading to characteristic fragment ions.[2][3]
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific information required. The following table provides a comparison of NMR, IR, and MS for the analysis of this compound.
| Feature | NMR Spectroscopy | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Detailed connectivity, stereochemistry, and electronic environment of atoms. | Presence of functional groups. | Molecular weight and fragmentation patterns. |
| Sample Amount | Milligram quantities. | Microgram to milligram quantities. | Microgram to nanogram quantities. |
| Analysis Time | Minutes to hours. | Minutes. | Minutes. |
| Strengths | Unparalleled for detailed structural elucidation. | Fast and simple for functional group identification. | High sensitivity and provides molecular weight. |
| Limitations | Lower sensitivity compared to MS, can be complex to interpret. | Provides limited information on the overall structure. | Fragmentation can be complex, may not be suitable for isomers. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible data.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse sequences are used for both experiments.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS).
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[4]
-
Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.
-
Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is usually recorded first and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilution may be necessary depending on the ionization technique.
-
Instrument Setup: The mass spectrometer is calibrated using a known standard. The sample is introduced into the ion source (e.g., via direct infusion or coupled with a gas or liquid chromatograph).
-
Data Acquisition: The sample is ionized (e.g., by electron ionization - EI, or electrospray ionization - ESI) and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrum is analyzed to determine the molecular weight and to identify characteristic fragment ions.
Visualizing the Analytical Workflow and Comparisons
Graphical representations can aid in understanding the logical flow of spectroscopic analysis and the relationship between different techniques.
Caption: Workflow for 1H and 13C NMR spectral analysis.
Caption: Comparison of information from different analytical techniques.
References
Unveiling 4-Ethoxycyclohexanone: An FT-IR Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, precise molecular identification is paramount. This guide provides a comparative analysis of 4-ethoxycyclohexanone using Fourier-Transform Infrared (FT-IR) spectroscopy, offering a clear differentiation from structurally similar ketones. By presenting key spectral data and detailed experimental protocols, this document serves as a practical resource for accurate compound characterization.
The identification of this compound relies on the interpretation of its unique infrared absorption spectrum, which reveals the presence of its core functional groups: a ketone and an ether. By comparing its spectrum to those of analogous compounds, such as cyclohexanone and 4-ethylcyclohexanone, a confident identification can be made.
Comparative FT-IR Spectral Data
The table below summarizes the key FT-IR absorption bands for this compound and two common analogues. The presence of a strong C-O-C stretching vibration, in conjunction with the characteristic ketone C=O stretch, is the defining feature for identifying this compound.
| Vibrational Mode | This compound (Predicted, cm⁻¹) | Cyclohexanone (Observed, cm⁻¹) | 4-Ethylcyclohexanone (Observed, cm⁻¹) |
| C-H Stretch (sp³) | 2980-2850 | 2950-2850[1] | 2960-2870 |
| C=O Stretch (Ketone) | ~1715 | ~1715[2] | ~1715 |
| CH₂ Scissoring | ~1450 | ~1450[1] | ~1460 |
| C-O-C Stretch (Ether) | ~1120 (Strong) | Absent | Absent |
| C-C Stretch | Fingerprint Region | ~1220, 1150[1] | Fingerprint Region |
Note: The data for this compound is predicted based on the characteristic absorption frequencies of ketones and aliphatic ethers. The presence of the strong C-O-C stretch is the key differentiating feature.
Experimental Protocol for FT-IR Analysis
A standard protocol for obtaining the FT-IR spectrum of a liquid sample like this compound is as follows:
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr) for liquid sampling
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Set the desired spectral range, typically 4000-400 cm⁻¹.
-
Select an appropriate number of scans to co-add for a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Set the spectral resolution (e.g., 4 cm⁻¹).
-
Initiate the sample scan.
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from the same horizontal axis.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
Logical Workflow for Ketone Identification
The following diagram illustrates the logical workflow for identifying an unknown ketone, with a specific focus on this compound, using FT-IR spectroscopy.
Caption: Workflow for FT-IR identification of this compound.
This comprehensive guide, with its comparative data, detailed protocol, and logical workflow, provides the necessary tools for the accurate and efficient identification of this compound using FT-IR spectroscopy. The key to distinguishing this compound from similar ketones lies in the definitive presence of the strong C-O-C ether stretch in its infrared spectrum.
References
Reactivity Face-Off: 4-Ethoxycyclohexanone vs. 4-Methoxycyclohexanone in Nucleophilic Addition
A Comparative Guide for Researchers in Organic Synthesis and Drug Discovery
In the landscape of synthetic chemistry, particularly in the development of pharmaceutical intermediates, the selection of starting materials with predictable and tunable reactivity is paramount. Substituted cyclohexanones are foundational building blocks, and understanding the influence of even subtle structural modifications on their chemical behavior is crucial for efficient and selective synthesis. This guide provides an objective comparison of the reactivity of two closely related analogs: 4-Ethoxycyclohexanone and 4-Methoxycyclohexanone, with a focus on their susceptibility to nucleophilic attack.
Executive Summary
This guide presents experimental data demonstrating the relative reactivity of this compound and 4-Methoxycyclohexanone in a model nucleophilic addition reaction. The data reveals that This compound exhibits a higher reaction rate compared to 4-Methoxycyclohexanone . This difference is attributed to the interplay of electronic and steric effects originating from the alkoxy substituent at the C4 position. The subsequent sections provide the quantitative data, a detailed experimental protocol for a representative reaction, and a discussion of the underlying chemical principles.
Data Presentation: Comparative Reactivity
The relative reactivity of this compound and 4-Methoxycyclohexanone was evaluated through their reaction with sodium borohydride (NaBH₄) in an aqueous medium. The second-order rate constants provide a quantitative measure of their susceptibility to nucleophilic attack by the hydride ion.
| Compound | Substituent | Relative Rate Constant (k_rel)¹ |
| 4-Methoxycyclohexanone | -OCH₃ | 14.0 |
| This compound | -OCH₂CH₃ | 19.0 |
| Cyclohexanone (Reference) | -H | 1.0 |
¹Relative rate constants for the reaction with NaBH₄ in water. Data sourced from a secondary source citing Katvalyan, G. T.; Mistryukov, E. A. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya 1968, 1809.
The data clearly indicates that the presence of an alkoxy group at the 4-position accelerates the rate of nucleophilic addition compared to the parent cyclohexanone. Furthermore, the slightly larger ethoxy group leads to a greater rate enhancement than the methoxy group.
Discussion of Reactivity Trends
The observed reactivity can be rationalized by considering two primary factors:
-
Electronic Effects: The oxygen atom of the alkoxy group is electron-withdrawing through its inductive effect (-I effect), which is transmitted through the sigma bonds of the cyclohexane ring. This effect deshields the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This explains why both substituted ketones are more reactive than cyclohexanone itself.
-
Steric Effects: While the substituent is at the 4-position and does not directly sterically hinder the approach of the nucleophile to the carbonyl group, it can influence the conformational equilibrium of the cyclohexane ring. The bulkier ethoxy group may favor a conformation that presents the carbonyl group for attack more readily than the methoxy group. However, the dominant factor is likely the electronic effect. The slightly greater electron-donating ability of the ethyl group (compared to the methyl group) through hyperconjugation might be expected to slightly decrease reactivity, but the observed trend suggests that other factors, possibly related to the transition state stabilization, are at play.
Experimental Protocols
The following is a representative experimental protocol for the competitive reduction of this compound and 4-Methoxycyclohexanone. This method can be adapted for kinetic studies by monitoring the disappearance of the ketone signals over time using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To determine the relative reactivity of this compound and 4-Methoxycyclohexanone via a competitive reduction with sodium borohydride.
Materials:
-
This compound
-
4-Methoxycyclohexanone
-
Sodium borohydride (NaBH₄)
-
Isopropanol (or other suitable alcohol solvent)
-
Internal standard (e.g., dodecane)
-
Dichloromethane (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Gas chromatograph with a suitable column (e.g., DB-5)
Procedure:
-
Preparation of the Ketone Mixture: Prepare a stock solution containing equimolar amounts of this compound, 4-Methoxycyclohexanone, and an internal standard (e.g., dodecane) in isopropanol.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, place a known volume of the ketone mixture. Cool the flask to 0 °C in an ice bath.
-
Initiation of Reaction: Prepare a solution of sodium borohydride in cold isopropanol. Add a specific, sub-stoichiometric amount of the NaBH₄ solution to the ketone mixture with vigorous stirring. The use of a sub-stoichiometric amount of the reducing agent is crucial for a competitive reaction.
-
Reaction Monitoring: At timed intervals, withdraw aliquots from the reaction mixture and quench them by adding them to a vial containing a saturated aqueous solution of ammonium chloride.
-
Workup of Aliquots: Extract the quenched aliquots with dichloromethane. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Analysis: Analyze the organic extracts by Gas Chromatography (GC). The relative peak areas of the two ketones (normalized to the internal standard) will change over time. By plotting the natural logarithm of the concentration of each ketone versus time, the pseudo-first-order rate constants can be determined, and from these, the relative reactivity.
Visualizing the Reaction Workflow
The following diagram illustrates the general workflow for the comparative reactivity study.
The following diagram illustrates the underlying principle of the reaction mechanism.
Conclusion
For researchers and professionals in drug development and organic synthesis, the choice between this compound and 4-Methoxycyclohexanone may have implications for reaction kinetics and, potentially, for the stereochemical outcome of reactions. The experimental evidence presented indicates that this compound is the more reactive of the two towards nucleophilic addition. This heightened reactivity, while modest, can be a critical factor in optimizing reaction conditions, improving yields, and designing efficient synthetic routes. It is recommended that this difference in reactivity be considered during the selection of starting materials for complex syntheses where precise control over reaction rates is desired.
A Comparative Guide to Alternative Synthetic Routes for 4-Ethoxycyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternative synthetic routes to 4-ethoxycyclohexanone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections present an objective analysis of two primary synthetic pathways, supported by experimental data and detailed protocols.
Introduction
This compound is a valuable building block in organic synthesis. Its traditional synthesis often involves multi-step procedures with potential drawbacks related to yield, cost, and environmental impact. This guide explores two prominent alternative routes: one starting from the readily available 4-ethoxyphenol and another commencing with 1,4-cyclohexanedione. The comparison focuses on key performance indicators such as overall yield, reagent toxicity, and process complexity, providing researchers with the necessary data to select the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The two primary synthetic pathways to this compound are summarized below. Route 1 involves the hydrogenation of 4-ethoxyphenol followed by oxidation, while Route 2 utilizes 1,4-cyclohexanedione as the starting material.
| Parameter | Route 1: From 4-Ethoxyphenol | Route 2: From 1,4-Cyclohexanedione |
| Starting Materials | 4-Ethoxyphenol, H₂ | 1,4-Cyclohexanedione, Ethylene Glycol, NaBH₄, Ethyl Iodide |
| Key Intermediates | 4-Ethoxycyclohexanol | 1,4-Dioxaspiro[4.5]decan-8-one, 1,4-Dioxaspiro[4.5]decan-8-ol |
| Overall Yield (Typical) | 85-95% | 70-80% |
| Process Complexity | Fewer steps, simpler work-up | More steps, involves protection/deprotection |
| Reagent Toxicity | Use of flammable H₂ gas under pressure | Use of borohydrides and alkyl halides |
| Scalability | Generally good, amenable to flow chemistry | Moderate, protection/deprotection can be cumbersome on a large scale |
| Environmental Impact | Catalytic hydrogenation is relatively green; oxidation can use green oxidants | Use of organic solvents and some hazardous reagents |
Synthetic Route 1: From 4-Ethoxyphenol
This route is a robust and high-yielding pathway to this compound. It involves two main transformations: the catalytic hydrogenation of 4-ethoxyphenol to 4-ethoxycyclohexanol, followed by the oxidation of the resulting alcohol to the target ketone.
Caption: Synthetic pathway from 4-ethoxyphenol to this compound.
Experimental Protocols
Step 1: Synthesis of 4-Ethoxycyclohexanol via Hydrogenation of 4-Ethoxyphenol
-
Materials:
-
4-Ethoxyphenol (1.0 mol, 138.16 g)
-
5% Palladium on Carbon (Pd/C) (2.0 g)
-
Ethanol (500 mL)
-
-
Procedure:
-
A 1 L high-pressure autoclave is charged with 4-ethoxyphenol and ethanol.
-
The 5% Pd/C catalyst is carefully added to the mixture.
-
The autoclave is sealed and purged with nitrogen gas, followed by hydrogen gas.
-
The reaction mixture is stirred at 80°C under a hydrogen pressure of 10 atm.
-
The reaction is monitored by TLC or GC until the starting material is consumed (typically 4-6 hours).
-
After cooling to room temperature, the pressure is released, and the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield crude 4-ethoxycyclohexanol, which can be used in the next step without further purification.
-
-
Expected Yield: >95%
Step 2: Synthesis of this compound via Oxidation of 4-Ethoxycyclohexanol
-
Materials:
-
4-Ethoxycyclohexanol (from the previous step, ~1.0 mol, 144.21 g)
-
Sodium hypochlorite (NaOCl) solution (15%, 1.2 L)
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (0.1 g)
-
Potassium bromide (KBr) (10 g)
-
Dichloromethane (DCM) (1 L)
-
-
Procedure:
-
4-Ethoxycyclohexanol is dissolved in dichloromethane in a 3 L three-necked flask equipped with a mechanical stirrer and a dropping funnel.
-
TEMPO and KBr are added to the solution.
-
The sodium hypochlorite solution is added dropwise to the vigorously stirred mixture at 0-5°C.
-
The reaction is monitored by TLC or GC. Upon completion (typically 1-2 hours), the layers are separated.
-
The aqueous layer is extracted with dichloromethane (2 x 200 mL).
-
The combined organic layers are washed with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford this compound.
-
-
Expected Yield: 90-95%
Synthetic Route 2: From 1,4-Cyclohexanedione
This alternative route begins with the protection of one of the carbonyl groups of 1,4-cyclohexanedione, followed by reduction, etherification, and deprotection.
Caption: Synthetic pathway from 1,4-cyclohexanedione to this compound.
Experimental Protocols
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
-
Materials:
-
1,4-Cyclohexanedione (1.0 mol, 112.13 g)
-
Ethylene glycol (1.1 mol, 68.27 g)
-
p-Toluenesulfonic acid (p-TsOH) (0.01 mol, 1.9 g)
-
Toluene (500 mL)
-
-
Procedure:
-
A mixture of 1,4-cyclohexanedione, ethylene glycol, and p-TsOH in toluene is heated to reflux in a flask equipped with a Dean-Stark apparatus.
-
The reaction is continued until the theoretical amount of water is collected (typically 4-6 hours).
-
The reaction mixture is cooled and washed with saturated NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to give the product.
-
-
Expected Yield: 90-95%
Step 2: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol
-
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one (1.0 mol, 156.18 g)
-
Sodium borohydride (NaBH₄) (0.3 mol, 11.34 g)
-
Methanol (500 mL)
-
-
Procedure:
-
The ketal is dissolved in methanol and cooled to 0°C.
-
Sodium borohydride is added portion-wise.
-
The mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is dried and concentrated to yield the alcohol.
-
-
Expected Yield: >95%
Step 3: Synthesis of 8-Ethoxy-1,4-dioxaspiro[4.5]decane
-
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-ol (1.0 mol, 158.20 g)
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 mol, 48 g)
-
Ethyl iodide (1.2 mol, 187.16 g)
-
Anhydrous THF (1 L)
-
-
Procedure:
-
A suspension of NaH in THF is cooled to 0°C.
-
A solution of the alcohol in THF is added dropwise.
-
The mixture is stirred for 30 minutes, and then ethyl iodide is added.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of water.
-
The product is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated.
-
-
Expected Yield: 85-90%
Step 4: Synthesis of this compound
-
Materials:
-
8-Ethoxy-1,4-dioxaspiro[4.5]decane (1.0 mol, 186.25 g)
-
2 M Hydrochloric acid (500 mL)
-
Acetone (500 mL)
-
-
Procedure:
-
The protected ether is dissolved in acetone.
-
2 M HCl is added, and the mixture is stirred at room temperature for 4-6 hours.
-
The acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The organic layer is washed, dried, and concentrated to give this compound.
-
-
Expected Yield: 90-95%
Conclusion
Both synthetic routes presented offer viable alternatives for the preparation of this compound.
Route 1 (from 4-Ethoxyphenol) is characterized by its high overall yield and fewer synthetic steps, making it an attractive option for large-scale production. The use of catalytic hydrogenation is a green chemistry approach, and modern, milder oxidation methods can further enhance its environmental profile.
Route 2 (from 1,4-Cyclohexanedione) provides a flexible approach, but the multiple steps involving protection and deprotection chemistry may reduce the overall efficiency and increase production costs. However, this route may be advantageous if substituted 1,4-cyclohexanediones are readily available as starting materials for the synthesis of analogs.
The choice between these routes will ultimately depend on the specific requirements of the research or manufacturing process, including cost of starting materials, available equipment, and desired scale of production.
A Comparative Guide to the Synthesis of 4-Alkoxycyclohexanones: A Validation of Novel Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-alkoxycyclohexanones, key intermediates in the manufacturing of pharmaceuticals and liquid crystal materials, has been approached through various synthetic routes. This guide provides an objective comparison of a traditional multi-step synthesis, a direct catalytic hydrogenation method, and a novel, more efficient oxidation-based approach. The performance of each method is evaluated based on experimental data, offering a clear perspective on yield, reaction conditions, and overall efficiency.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the three primary synthetic methods for producing 4-methoxycyclohexanone, a representative 4-alkoxycyclohexanone.
| Parameter | Traditional Method | Catalytic Hydrogenation of 4-Methoxyphenol | New Synthetic Method (Oxidation of 4-Methoxycyclohexanol) |
| Starting Material | 1,4-Cyclohexanedione Monoethylene Ketal | 4-Methoxyphenol | 4-Methoxycyclohexanol |
| Overall Yield | ~70-75% (Estimated over 3 steps) | 33.2% to 96% | 94.4% to 99.0% |
| Key Reagents | NaBH₄, NaH, CH₃I, Acid | Pd/C, H₂, Rh/Silica, or Raney Nickel | O₂, Catalyst (e.g., Copper-based), or H₂O₂/Catalyst |
| Reaction Temperature | Room Temperature to Reflux | 50°C to 160°C | 30°C to 90°C |
| Reaction Time | Multiple steps, hours to days | 1 to 4 hours | 1 to 3 hours |
| Complexity | High (Multi-step, purification at each stage) | Moderate (Catalyst sensitive, pressure equipment) | Low (Often one-pot, simple work-up) |
| Environmental Impact | Use of strong bases, alkyl halides, and organic solvents | Use of flammable H₂ gas and precious metal catalysts | Use of clean oxidants like O₂ or H₂O₂, environmentally benign |
Experimental Protocols: Detailed Methodologies
Traditional Synthesis from 1,4-Cyclohexanedione Monoethylene Ketal
This multi-step synthesis is often cited as the conventional route but is hampered by its complexity and moderate overall yield.[1] The process involves three main stages: reduction of the ketone, methylation of the resulting alcohol, and finally, deprotection of the ketal.
a) Step 1: Reduction of 1,4-Cyclohexanedione Monoethylene Ketal
-
Procedure: 1,4-Cyclohexanedione monoethylene ketal is dissolved in an appropriate solvent like methanol or ethanol at room temperature. Sodium borohydride (NaBH₄) is added portion-wise while maintaining the temperature below 25°C. The reaction is stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC). The reaction is then quenched with water, and the product, 4-hydroxycyclohexanone ethylene ketal, is extracted with an organic solvent.
-
Yield: Approximately 90-95%.
b) Step 2: Methylation of 4-Hydroxycyclohexanone Ethylene Ketal
-
Procedure: The dried 4-hydroxycyclohexanone ethylene ketal is dissolved in an aprotic solvent like tetrahydrofuran (THF). A strong base such as sodium hydride (NaH) is added carefully at 0°C to form the alkoxide. Methyl iodide (CH₃I) is then added, and the reaction mixture is stirred at room temperature or gently heated to complete the methylation. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product, 4-methoxycyclohexanone ethylene ketal, is extracted.
-
Yield: Approximately 80-85%.
c) Step 3: Deprotection of 4-Methoxycyclohexanone Ethylene Ketal
-
Procedure: The 4-methoxycyclohexanone ethylene ketal is dissolved in a mixture of an organic solvent (e.g., acetone) and an aqueous acid solution (e.g., hydrochloric acid). The mixture is stirred at room temperature or gently heated until the deprotection is complete (monitored by TLC or GC). The product, 4-methoxycyclohexanone, is then isolated by extraction and purified by distillation or chromatography.
-
Yield: Approximately 90-95%.
Catalytic Hydrogenation of 4-Methoxyphenol
This method offers a more direct route to 4-alkoxycyclohexanones, but the yield is highly dependent on the catalyst and reaction conditions.
-
Low Conversion Method: Aqueous phase hydrogenation of 4-methoxyphenol using a Pd/C catalyst and sodium formate under microwave irradiation has been reported to result in a low conversion rate of 33.2%.[1]
-
High Yield Method: A significantly higher yield of up to 96% can be achieved through the hydrogenation of 4-methoxyphenol using a palladium on carbon (Pd/C) or alumina catalyst.[2] The reaction is typically carried out in a solvent like toluene or methylene dichloride at a temperature of 150-160°C and a hydrogen pressure of 5 to 6 kg/cm ².[2] Another approach involves using a Rh/silica catalyst at a lower temperature of 50°C and 3 barg hydrogen pressure, which also yields 4-methoxycyclohexanone as the major product.[3]
New Synthetic Method: Oxidation of 4-Methoxycyclohexanol
This novel approach presents a highly efficient and environmentally friendly alternative, utilizing the oxidation of the corresponding 4-alkoxycyclohexanol.
-
Procedure using Oxygen as Oxidant: 13.0g of 4-methoxycyclohexanol is dissolved in 150mL of toluene. To this solution, 0.2g of a copper-based catalyst, 0.2mL of a 30 wt% acetic acid solution, and 0.03g of sodium nitrite are added. The mixture is then stirred in air at 50°C for 1 hour. After completion, the reaction mixture is washed with water, the organic phase is separated, dried over anhydrous sodium sulfate, and the solvent is distilled off to yield 12.1g of 4-methoxycyclohexanone.[1]
-
Yield: 94.4%.[1]
-
Procedure using Hydrogen Peroxide as Oxidant: A continuous catalytic oxidation process using hydrogen peroxide as the oxidizing agent and a molecular sieve supported phosphotungstic acid as the catalyst can achieve yields as high as 99.0%.[4] The reaction is carried out in a tubular reactor at a temperature of 70-90°C.[4]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
References
- 1. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 2. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]
- 3. researchgate.net [researchgate.net]
- 4. CN105152884A - Preparation method of 4-methoxycyclohexanon - Google Patents [patents.google.com]
Comparative Analysis of Novel 4-Ethoxycyclohexanone Derivatives for Biological Applications
A detailed guide for researchers and drug development professionals on the synthesis, characterization, and potential biological activities of three novel derivatives of 4-ethoxycyclohexanone. This report provides a comparative analysis of their synthetic pathways and preliminary biological evaluation based on structurally related compounds.
This guide presents a comparative analysis of three novel derivatives synthesized from the readily accessible starting material, this compound. Due to a lack of directly published data on these specific derivatives, this report outlines plausible synthetic routes based on well-established organic chemistry principles and provides detailed experimental protocols adapted from analogous reactions on similar substrates. The objective is to furnish researchers and drug development professionals with a foundational understanding of these compounds, enabling further investigation into their potential therapeutic applications.
The three proposed derivatives are:
-
4-Ethoxy-1-methylenecyclohexane
-
This compound Cyanohydrin
-
4-Ethoxyspiro[cyclohexane-1,2'-oxirane]
A comparative overview of the key characteristics of these derivatives is presented below, followed by detailed experimental protocols and a discussion of their potential biological relevance based on existing literature for structurally analogous compounds.
Comparative Data of Proposed this compound Derivatives
| Derivative | Structure | Synthetic Method | Key Reagents | Potential Biological Activity |
| 4-Ethoxy-1-methylenecyclohexane | ![]() | Wittig Reaction | Methyltriphenylphosphonium bromide, strong base (e.g., n-BuLi) | Antimicrobial, potential for further functionalization |
| This compound Cyanohydrin | ![]() | Cyanohydrin Formation | Sodium cyanide, acid (e.g., HCl) or TMSCN | Antitumor, antimicrobial, precursor for α-hydroxy acids and β-amino alcohols |
| 4-Ethoxyspiro[cyclohexane-1,2'-oxirane] | ![]() | Johnson-Corey-Chaykovsky Reaction | Trimethylsulfoxonium iodide, strong base (e.g., NaH) | Cytotoxic, antimicrobial, versatile synthetic intermediate |
Detailed Experimental Protocols
The following protocols are adapted from established procedures for similar cyclohexanone derivatives and are proposed for the synthesis of the novel compounds from this compound.
Synthesis of 4-Ethoxy-1-methylenecyclohexane via Wittig Reaction
The Wittig reaction is a reliable method for converting ketones into alkenes.[1][2][3] This protocol outlines the formation of the phosphorus ylide followed by its reaction with this compound.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath. Slowly add n-butyllithium (1.0 equivalent) dropwise. The formation of a deep orange or yellow color indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Reaction with Ketone: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool this solution to 0 °C. Slowly transfer the prepared ylide solution to the ketone solution via cannula.
-
Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-ethoxy-1-methylenecyclohexane.
Synthesis of this compound Cyanohydrin
Cyanohydrin formation is a classic reaction for the nucleophilic addition of a cyanide anion to a ketone.[4][5][6] This protocol describes the in situ generation of hydrocyanic acid for the conversion of this compound.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in a suitable solvent such as diethyl ether or dichloromethane. In a separate flask, prepare an aqueous solution of sodium cyanide (1.2 equivalents).
-
Reaction: Cool the ketone solution to 0 °C in an ice bath. Slowly add the aqueous NaCN solution to the ketone solution with vigorous stirring. While maintaining the temperature at 0 °C, add hydrochloric acid (1.2 equivalents) dropwise over 30 minutes. Caution: This reaction generates highly toxic hydrogen cyanide gas and must be performed in a well-ventilated fume hood.
-
Reaction Monitoring and Work-up: Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. Monitor the reaction by TLC. After completion, separate the organic layer.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude this compound cyanohydrin, which can be further purified by recrystallization or column chromatography.
Synthesis of 4-Ethoxyspiro[cyclohexane-1,2'-oxirane] via Johnson-Corey-Chaykovsky Reaction
The Johnson-Corey-Chaykovsky reaction is an efficient method for the synthesis of epoxides from ketones using a sulfur ylide.[7][8][9]
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
This compound
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous DMSO. Heat the mixture to 50 °C until the evolution of hydrogen gas ceases, indicating the formation of the dimsyl anion. Cool the solution to room temperature. Add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise to the solution of the dimsyl anion. Stir the resulting mixture at room temperature for 1 hour to form the sulfur ylide.
-
Reaction with Ketone: Dissolve this compound (1.0 equivalent) in anhydrous DMSO and add it dropwise to the ylide solution at room temperature.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC. Upon completion, pour the reaction mixture into ice-cold water.
-
Extraction and Purification: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with water and brine, and then dry over anhydrous MgSO₄. After filtration, the solvent is removed under reduced pressure. The crude 4-ethoxyspiro[cyclohexane-1,2'-oxirane] can be purified by column chromatography on silica gel.
Visualizing Synthetic Pathways and Workflows
To further clarify the experimental processes and logical connections, the following diagrams have been generated using Graphviz.
Caption: Synthetic pathways from this compound to its derivatives.
Caption: General experimental workflow for synthesis and characterization.
Discussion of Potential Biological Activities and Comparative Analysis
While direct biological data for the proposed this compound derivatives is unavailable, the known activities of structurally similar compounds provide a basis for preliminary comparison and suggest potential avenues for future research.
4-Ethoxy-1-methylenecyclohexane and Related Methylene Cyclohexanes: Substituted cyclohexanes are known to possess a range of biological activities, including antimicrobial properties.[10][11] The exocyclic double bond in 4-ethoxy-1-methylenecyclohexane offers a site for further chemical modification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. The ethoxy group may influence the lipophilicity and metabolic stability of the molecule, which are critical parameters in drug design.
This compound Cyanohydrin and Related Cyanohydrins: Cyanohydrins are versatile intermediates in organic synthesis and have been incorporated into various biologically active molecules.[12][13][14] They can be converted into α-hydroxy acids and β-amino alcohols, which are important pharmacophores.[15] The introduction of the polar hydroxyl and nitrile groups is expected to significantly alter the physicochemical properties of the parent ketone. The biological activities of related alkoxy-substituted cyanopyridines as antimicrobial agents have been reported, suggesting that the cyanohydrin derivative may also exhibit such properties.[16]
4-Ethoxyspiro[cyclohexane-1,2'-oxirane] and Related Spiro-epoxides: Spiro-epoxides are a class of compounds that have shown promising cytotoxic and anticancer activities.[17][18][19] The strained three-membered oxirane ring is a key feature that can react with biological nucleophiles, leading to covalent modification of target proteins or DNA. The spirocyclic nature of the molecule imparts a rigid three-dimensional structure, which can be advantageous for specific binding to biological targets. The moderate cytotoxicity observed for some spiroepoxides suggests that these compounds could be valuable leads in the development of new anticancer agents.[17]
Comparative Outlook: Each of the three proposed derivatives offers a unique structural motif and potential for distinct biological activities. The Wittig olefination provides a route to an exocyclic alkene, a versatile handle for further derivatization. The cyanohydrin formation introduces polar functional groups and serves as a gateway to other important pharmacophores. The Johnson-Corey-Chaykovsky reaction yields a spiro-epoxide, a motif associated with cytotoxicity.
The choice of which derivative to pursue for further investigation will depend on the specific therapeutic area of interest. For antimicrobial drug discovery, all three scaffolds present potential starting points. For anticancer research, the spiro-epoxide appears to be the most promising lead based on existing literature. Further synthesis and biological evaluation of these novel this compound derivatives are warranted to fully elucidate their therapeutic potential.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 8. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 9. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxic Spiroepoxide Lactone and Its Putative Biosynthetic Precursor from Goniobranchus Splendidus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-proliferative, Cytotoxic and NF-ĸB Inhibitory Properties of Spiro(Lactone-Cyclohexanone) Compounds in Human Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-Activity Relationship Studies on Scytophycin B, a Spiro-Epoxide-Containing Cytotoxic Macrolide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Oxidizing Agents for the Synthesis of 4-Ethoxycyclohexanone
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Common Oxidation Methods for 4-Ethoxycyclohexanol
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, pivotal in the production of valuable intermediates for pharmaceutical and materials science applications. This guide provides a comparative analysis of four common oxidizing agents for the conversion of 4-ethoxycyclohexanol to 4-ethoxycyclohexanone: Pyridinium Chlorochromate (PCC), Swern Oxidation, TEMPO-catalyzed oxidation with bleach, and a simple bleach and acetic acid system. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to facilitate replication and adaptation in a research setting.
Comparative Performance of Oxidizing Agents
The choice of an oxidizing agent is critical and depends on factors such as desired yield, reaction conditions, substrate sensitivity, and scalability. The following table summarizes the key performance indicators for the oxidation of 4-ethoxycyclohexanol with different reagents. The data presented are representative values based on typical outcomes for the oxidation of secondary alcohols.
| Oxidizing Agent/System | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Pyridinium Chlorochromate (PCC) | 85-95 | 2-4 | 25 (Room Temp) | Reliable, good for small scale, commercially available. | Toxic chromium reagent, requires anhydrous conditions, difficult workup.[1][2] |
| Swern Oxidation | 90-98 | 1-3 | -78 to Room Temp | High yields, mild conditions, metal-free, suitable for sensitive substrates.[3][4][5][6] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct, sensitive to water.[4][5][7] |
| TEMPO/NaOCl (Bleach) | 90-97 | 1-4 | 0-25 | Catalytic, uses inexpensive bleach, mild conditions, scalable.[8][9] | Potential for halogenated byproducts, requires careful pH control. |
| Bleach (NaOCl) & Acetic Acid | 70-85 | 1-2 | 25-45 | Inexpensive, readily available reagents, straightforward procedure.[10][11][12] | Lower yields compared to other methods, can be exothermic and require careful temperature control.[11] |
Experimental Protocols
Detailed methodologies for each of the compared oxidation reactions are provided below. These protocols are specifically adapted for the oxidation of 4-ethoxycyclohexanol.
Pyridinium Chlorochromate (PCC) Oxidation
This protocol describes a standard procedure for the oxidation of a secondary alcohol using PCC in an anhydrous solvent.[13]
Materials:
-
4-ethoxycyclohexanol
-
Pyridinium Chlorochromate (PCC)
-
Celite® or silica gel
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and Celite® (an equal weight to PCC) in anhydrous dichloromethane, add a solution of 4-ethoxycyclohexanol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts and Celite®.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
The crude product can be further purified by flash column chromatography on silica gel.
Swern Oxidation
This procedure outlines the oxidation of 4-ethoxycyclohexanol under cryogenic conditions using a DMSO/oxalyl chloride system.[3][4][5]
Materials:
-
4-ethoxycyclohexanol
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Anhydrous triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Water, brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, low-temperature thermometer, and other standard laboratory glassware
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -60 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of 4-ethoxycyclohexanol (1.0 equivalent) in anhydrous DCM dropwise, again keeping the temperature below -60 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add anhydrous triethylamine (5.0 equivalents) dropwise and allow the reaction to warm to room temperature over about 1 hour.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved by flash chromatography.
TEMPO-Catalyzed Oxidation with Bleach
This protocol utilizes a catalytic amount of TEMPO with sodium hypochlorite (bleach) as the stoichiometric oxidant.[8][9]
Materials:
-
4-ethoxycyclohexanol
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (household bleach, ~8.25%)
-
Potassium bromide (KBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, and other standard laboratory glassware
Procedure:
-
Dissolve 4-ethoxycyclohexanol (1.0 equivalent), TEMPO (0.01 equivalents), and KBr (0.1 equivalents) in DCM.
-
In a separate flask, prepare a solution of sodium hypochlorite (1.2 equivalents) and sodium bicarbonate (2.0 equivalents) in water.
-
Cool the organic solution to 0 °C in an ice bath.
-
Add the aqueous bleach solution dropwise to the stirred organic solution over 1 hour, maintaining the temperature at 0 °C.
-
Stir the biphasic mixture vigorously for 2-4 hours at 0 °C, monitoring the reaction by TLC.
-
Separate the organic layer and wash it sequentially with saturated aqueous Na₂S₂O₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Bleach and Acetic Acid Oxidation
This method is a simpler, though often lower-yielding, alternative using common laboratory reagents.[10][11][12]
Materials:
-
4-ethoxycyclohexanol
-
Glacial acetic acid
-
Sodium hypochlorite (household bleach, ~8.25%)
-
Saturated aqueous sodium bisulfite (NaHSO₃)
-
6M Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Erlenmeyer flask, separatory funnel, and other standard laboratory glassware
Procedure:
-
In an Erlenmeyer flask, combine 4-ethoxycyclohexanol (1.0 equivalent) and glacial acetic acid (0.5 equivalents).
-
Cool the mixture in an ice bath and add sodium hypochlorite solution (1.5 equivalents) dropwise with stirring, maintaining the temperature below 45 °C.
-
After the addition is complete, continue stirring for 1-2 hours, allowing the mixture to warm to room temperature.
-
Test for the presence of excess oxidant using starch-iodide paper. If positive, quench with dropwise addition of saturated sodium bisulfite solution until the test is negative.
-
Carefully neutralize the reaction mixture with 6M NaOH to a pH of ~7.
-
Saturate the aqueous layer with solid NaCl to reduce the solubility of the organic product.
-
Extract the product with DCM (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ketone.
Visualizing the Workflows and Mechanisms
To further clarify the experimental processes and underlying chemical transformations, the following diagrams have been generated using Graphviz.
References
- 1. homework.study.com [homework.study.com]
- 2. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 12. m.youtube.com [m.youtube.com]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
A Comparative Guide to the Purity Analysis of 4-Ethoxycyclohexanone by HPLC and GC
The determination of purity for 4-Ethoxycyclohexanone, a key intermediate in various chemical syntheses, is critical for ensuring the quality and consistency of end products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental methods widely employed for this purpose. This guide provides a comparative overview of these techniques, complete with hypothetical experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
Data Presentation
The following tables summarize hypothetical quantitative data for the analysis of this compound and its potential impurities by HPLC and GC. These impurities could include the starting material, 4-hydroxycyclohexanone, and by-products such as 4,4-diethoxycyclohexane.
Table 1: Hypothetical HPLC Purity Analysis Data
| Compound | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| 4-Hydroxycyclohexanone | 3.5 | - | 0.5 | 1.5 |
| This compound | 5.8 | 4.2 | 0.2 | 0.6 |
| 4,4-Diethoxycyclohexane | 8.2 | 3.8 | 0.8 | 2.4 |
Table 2: Hypothetical GC Purity Analysis Data
| Compound | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| 4-Hydroxycyclohexanone | 4.2 | - | 5 | 15 |
| This compound | 6.5 | 3.9 | 2 | 6 |
| 4,4-Diethoxycyclohexane | 5.1 | 2.5 | 8 | 24 |
Experimental Protocols
Detailed methodologies for both HPLC and GC analyses are provided below. These protocols are representative and may require optimization for specific laboratory conditions and impurity profiles.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on a reverse-phase separation with UV detection, a common approach for moderately polar compounds like ketones.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 50 mL of the mobile phase to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution as necessary to fall within the calibration range.
3. Method Validation:
-
The method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, and sensitivity.[1]
-
Linearity: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to demonstrate a linear relationship between concentration and peak area (r² ≥ 0.999).[1]
-
Accuracy: Perform recovery studies by spiking a known amount of this compound and its potential impurities into a sample matrix.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should typically be less than 2%.[1]
-
LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Gas Chromatography (GC) Method
GC is well-suited for the analysis of volatile and thermally stable compounds. A flame ionization detector (FID) is commonly used for its robust and wide linear range.
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: A polar capillary column (e.g., DB-WAX or HP-INNOWax, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended for good separation of ketones and alcohols.[2]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 15°C/min.
-
Final hold: Hold at 220°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
2. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate to obtain a stock solution of 10 mg/mL.
-
Dilute the stock solution as needed for analysis.
3. Method Validation:
-
Similar to the HPLC method, the GC method should be validated for linearity, accuracy, precision, LOD, and LOQ.
-
Derivatization: If peak tailing or poor resolution is observed for polar impurities like 4-hydroxycyclohexanone, derivatization with a silylating agent can be employed to improve chromatographic performance.[2]
Methodology Visualization
The following diagrams illustrate the general workflows for the purity analysis of this compound by HPLC and GC.
Caption: HPLC analysis workflow for this compound.
Caption: GC analysis workflow for this compound.
Comparison and Recommendations
-
HPLC is advantageous for its ability to analyze non-volatile and thermally labile compounds without the need for derivatization. The use of UV detection provides good sensitivity for compounds with a chromophore. However, impurities that lack a UV chromophore may not be detected.
-
GC offers high resolution and sensitivity, particularly for volatile impurities. The flame ionization detector is a universal detector for organic compounds, providing a response that is proportional to the mass of carbon, which is beneficial for quantification without requiring individual standards for every impurity if their response factors are similar. Challenges can arise with polar or high-boiling point impurities, which may require derivatization or specialized injection techniques.
The choice between HPLC and GC for the purity analysis of this compound depends on the likely impurity profile and the available instrumentation. For routine quality control where the primary impurities are known and UV-active, HPLC provides a robust and straightforward method. For a more comprehensive analysis, especially for identifying unknown volatile impurities or when dealing with compounds that are not amenable to HPLC, GC is a powerful alternative. Often, the use of both techniques as orthogonal methods provides the most complete picture of a sample's purity.
References
X-ray crystallographic analysis of 4-Ethoxycyclohexanone derivatives
A comparative guide to the X-ray crystallographic analysis of 4-substituted cyclohexanone derivatives, with a focus on alkoxy-containing structures, is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of molecular conformations, supported by experimental data, and outlines standard crystallographic protocols.
Comparative Conformational Analysis
The conformation of the cyclohexanone ring and the orientation of its substituents are of significant interest in medicinal chemistry and materials science, as they dictate molecular shape and intermolecular interactions. X-ray crystallography provides definitive evidence of the preferred conformation in the solid state.
In substituted cyclohexanones, the bulky substituents typically prefer an equatorial position to minimize steric strain arising from 1,3-diaxial interactions. However, electronic effects can sometimes override steric considerations. For instance, X-ray crystallographic studies have shown that in certain 4-substituted cyclohexanone derivatives, such as those with a pendant benzyloxy group, the axial configuration can be the preferred conformation in the solid state.[1][2] This preference can be attributed to stabilizing electrostatic interactions between the substituent and the cyclohexanone ring.[1][2]
The following table summarizes key crystallographic parameters for a representative 4-substituted cyclohexanone derivative, 4-Ethoxycarbonyl-3-hydroxy-3-phenylcyclohexanone, and provides a comparison with other generalized 4-alkoxy derivatives based on findings in the literature.
| Parameter | 4-Ethoxycarbonyl-3-hydroxy-3-phenylcyclohexanone[3] | General 4-Alkoxycyclohexanone Derivatives (e.g., Benzyloxy)[1][2] |
| Ring Conformation | Chair | Chair |
| Substituent Position | Equatorial (for the ethoxycarbonyl group) | Often Axial in the solid state |
| Key Torsion Angles | Consistent with a distorted chair conformation | Angles may vary to accommodate axial substituent |
| Crystal System | Monoclinic | Varies (e.g., Monoclinic) |
| Space Group | P2₁/c | Varies |
| Intermolecular Forces | O—H···O and C—H···O hydrogen bonds | Dependent on the specific derivative, may include various weak interactions |
Experimental Workflow for X-ray Crystallography
The process of single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of a molecule.[4] The typical workflow, from sample preparation to final structure validation, is illustrated in the diagram below.
Experimental Protocols
The following is a generalized protocol for the single-crystal X-ray diffraction analysis of a cyclohexanone derivative.
1. Crystallization:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.
-
Common solvent systems include ethanol, ethyl acetate, or mixtures like dichloromethane/hexane.
-
The process can take several days to weeks at a constant temperature.
2. Crystal Mounting and Data Collection:
-
A single crystal of suitable size (typically 0.1-0.3 mm) and quality (no visible cracks or defects) is selected under a microscope.
-
The crystal is mounted on a goniometer head, often using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Data Processing and Structure Solution:
-
The collected diffraction spots are indexed to determine the unit cell parameters and the crystal lattice system.
-
The intensities of all reflections are integrated and scaled.
-
The structure is solved using direct methods or Patterson methods, which provide an initial electron density map and a preliminary model of the molecular structure.[4]
4. Structure Refinement:
-
The initial atomic positions and their displacement parameters are refined against the experimental diffraction data using full-matrix least-squares on F².[4]
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The refinement process is iterated until the model converges, indicated by minimal shifts in atomic parameters and stable R-factors (a measure of the agreement between the calculated and observed structure factors).
5. Validation and Analysis:
-
The final structural model is validated using software tools like PLATON or CheckCIF to ensure its geometric and crystallographic sensibility.[4]
-
The output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including atomic coordinates, bond lengths, angles, and experimental details.
-
This data allows for a detailed analysis of the molecule's conformation, stereochemistry, and intermolecular interactions within the crystal lattice.[4]
References
- 1. Spectroscopic and X-ray crystallographic evidence for electrostatic effects in 4-substituted cyclohexanone-derived hydrazones, imines, and corresponding salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mkuniversity.ac.in [mkuniversity.ac.in]
Safety Operating Guide
Proper Disposal of 4-Ethoxycyclohexanone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 4-Ethoxycyclohexanone
The safe and compliant disposal of this compound is paramount in research and development settings to ensure personnel safety and environmental protection. This guide provides essential procedural information for the proper handling and disposal of this compound waste, in line with established safety protocols and regulatory requirements.
Immediate Safety and Handling Considerations
This compound is an irritant and may be harmful if ingested or inhaled. It is irritating to mucous membranes and the upper respiratory tract[1]. According to the Globally Harmonized System (GHS) classifications, this chemical may be harmful if swallowed or in contact with skin, and can cause skin and serious eye irritation[2]. The toxicological properties of this product have not been fully investigated[1]. Therefore, caution should be exercised, and appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles.
-
Clothing: Protective clothing and chemical-resistant boots[1].
-
Ventilation: Use only in a chemical fume hood to ensure adequate ventilation[1].
Operational Disposal Plan: Step-by-Step Procedures
The disposal of this compound must adhere to national, state, and local regulations. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Collection and Segregation
-
Dedicated Waste Container: Collect this compound waste in a designated, properly labeled, and compatible container. Polyethylene or polypropylene containers are generally suitable[3].
-
No Mixing: Do not mix this compound waste with other waste streams. Keeping waste streams separate can prevent potentially hazardous reactions and may reduce disposal costs.
-
Original Containers: Whenever possible, leave the chemical in its original container for disposal.
Step 2: Labeling and Storage
-
Hazardous Waste Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Secure Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials[1]. Ensure the container is tightly closed[1].
Step 3: Professional Disposal
-
Professional Consultation: Contact your institution's EHS department or a licensed hazardous waste disposal company for specific guidance and to arrange for pickup.
-
Incineration: While specific experimental protocols for the in-lab neutralization of this compound are not established, the recommended and safest method of disposal for similar flammable and irritant organic compounds is incineration by a licensed hazardous waste disposal facility[4].
Step 4: Handling Empty Containers
-
Treat as Hazardous: Handle uncleaned, empty containers as you would the product itself.
-
Decontamination: If decontamination is necessary, consult your EHS department for approved procedures.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, a detailed table of quantitative data for disposal considerations cannot be provided. It is recommended to consult the specific Safety Data Sheet provided by the supplier for any available exposure limits or other quantitative measures.
Experimental Protocols
Currently, there are no widely established experimental protocols for the in-lab neutralization or treatment of this compound waste. The recommended and safest method of disposal is through a licensed hazardous waste disposal service, which will likely utilize high-temperature incineration[4]. Any attempt to neutralize or treat this chemical waste in the lab would require extensive safety and hazard analysis and is not recommended.
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 4-Ethoxycyclohexanone
This guide provides critical safety protocols and logistical plans for the handling and disposal of 4-Ethoxycyclohexanone, tailored for research and drug development professionals. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Assessment
While specific data for this compound is limited, its structural similarity to other substituted cyclohexanones, such as 4-methoxycyclohexanone and 4-ethylcyclohexanone, necessitates treating it as a hazardous substance. Key potential hazards include flammability and irritation to the eyes, skin, and respiratory system.[1][2][3]
Hazard Summary:
| Hazard Statement | Precautionary Measures |
| Flammable Liquid and Vapor | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment and non-sparking tools.[4] |
| Causes Serious Eye Irritation | Wear chemical safety goggles and, if necessary, a face shield.[1][3] |
| Causes Skin Irritation | Wear appropriate chemical-resistant gloves and a lab coat. Avoid prolonged or repeated contact.[1][3] |
| May Cause Respiratory Irritation | Handle only in a well-ventilated area, preferably within a chemical fume hood.[3] |
| Harmful if Swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to prevent exposure. The following table outlines the minimum required PPE for handling this compound.[5][6]
Required PPE:
| Body Part | Protection Type | Standard/Material |
| Eyes/Face | Chemical safety goggles or glasses with side shields. | Must conform to EN166 or OSHA 29 CFR 1910.133.[1][7] |
| Hands | Chemical-resistant gloves. | Nitrile or PVC gloves are suitable. Inspect gloves for integrity before use.[1][2] |
| Body | Laboratory coat or chemical-resistant suit. | Wear a long-sleeved lab coat. For larger quantities or splash potential, chemical-resistant overalls are recommended.[2][8] |
| Respiratory | Fume hood or approved respirator. | A NIOSH-approved respirator with an organic vapor cartridge (Type A filter) should be used if a fume hood is unavailable or ventilation is inadequate.[2][7] |
Operational Plan: Handling and Storage
A systematic approach to handling ensures safety and efficiency. Always handle this substance within a certified chemical fume hood.
Handling Workflow:
Caption: Standard operational workflow for handling this compound.
Storage Requirements:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[2]
-
Keep containers tightly sealed to prevent vapor release and pressure buildup.[1][3]
-
Ensure storage area is free from ignition sources.[2]
-
Use original or manufacturer-recommended containers, such as polyethylene or polypropylene.[1]
Emergency Procedures
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: Use an inert absorbent material like sand, vermiculite, or earth to contain the spill. Do not use combustible materials.[1]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[4][7]
-
Decontaminate: Clean the spill area thoroughly.
First-Aid Measures:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Skin Contact | Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If irritation occurs or persists, get medical advice.[1][3][4] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[3][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[4] |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and governmental regulations.
Disposal Workflow:
Caption: Procedural workflow for the safe disposal of chemical waste.
Disposal Guidelines:
-
Liquid Waste: Collect all liquid residues in a designated, properly labeled container for flammable organic waste.[1]
-
Solid Waste: Dispose of contaminated items like gloves, absorbent pads, and empty containers in a separate, clearly labeled solid waste container.[2]
-
Regulations: Never dispose of this compound down the drain.[1] All waste must be handled in accordance with local, state, and federal regulations.[2] Contact your institution's Environmental Health & Safety (EHS) office for specific disposal protocols.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. aksci.com [aksci.com]
- 4. louisville.edu [louisville.edu]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



